PROTAC Axl Degrader 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H43N11O4 |
|---|---|
Peso molecular |
741.8 g/mol |
Nombre IUPAC |
N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanamide |
InChI |
InChI=1S/C40H43N11O4/c41-39-46-40(49-51(39)34-21-19-31(47-48-34)27-10-5-4-6-11-27)44-28-17-15-26(16-18-28)24-43-35(52)14-7-2-1-3-8-23-42-32-13-9-12-29-30(32)25-50(38(29)55)33-20-22-36(53)45-37(33)54/h4-6,9-13,15-19,21,33,42H,1-3,7-8,14,20,22-25H2,(H,43,52)(H,45,53,54)(H3,41,44,46,49) |
Clave InChI |
MJLYJIABKSUTCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PROTAC Axl Degrader 1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action for PROTAC Axl Degrader 1, a targeted protein degrader aimed at the Axl receptor tyrosine kinase. This guide synthesizes current understanding of its molecular function, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Introduction: The PROTAC Revolution
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven model of targeted protein elimination.[1] Unlike small-molecule inhibitors that require sustained binding to an active site, PROTACs act catalytically to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective removal of disease-causing proteins.[1][2][3]
A PROTAC is a heterobifunctional molecule composed of three key elements:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
This tripartite structure enables the PROTAC to act as a molecular bridge, inducing proximity between the target protein and an E3 ligase. This proximity facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which triggers the E3 ligase to transfer ubiquitin molecules to the target protein.[4][6] This polyubiquitination serves as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome.[4][5] After degradation, the PROTAC is released and can engage another target protein molecule, enabling a single PROTAC to induce the degradation of multiple target proteins.[1][6]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Axl in Tumor Cell Proliferation and Migration: A Technical Guide for Researchers
For Immediate Release
A deep dive into the Axl receptor tyrosine kinase reveals its central role in driving cancer progression, highlighting its significance as a prime therapeutic target. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Axl's function in tumor cell proliferation and migration, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged from the complexities of cellular signaling as a critical oncogene.[1] Its overexpression is a documented hallmark of numerous malignancies, including non-small cell lung, breast, prostate, and pancreatic cancers, and consistently correlates with poor patient prognosis.[1] Axl's notoriety stems from its integral role in promoting the core processes of cancer progression: relentless proliferation, survival, and the metastatic spread of tumor cells.[1][2][3] This whitepaper consolidates current research to provide an in-depth technical resource on the mechanisms by which Axl exerts its influence, the experimental validation of its functions, and the signaling architecture that underpins its activity.
Axl-Mediated Signaling: A Multi-pronged Approach to Malignancy
Axl signaling is predominantly activated by its ligand, Growth Arrest-Specific 6 (Gas6).[4] The binding of Gas6 induces Axl dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[3] This phosphorylation event creates docking sites for various downstream effector and adaptor proteins, triggering a cascade of signaling pathways that collectively orchestrate cancer cell proliferation and migration.
The primary signaling networks activated by Axl include:
-
The PI3K/Akt/mTOR Pathway: This is a central hub for promoting cell survival and proliferation. Activated Axl recruits the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt.[5][6][7] Akt, a serine/threonine kinase, then phosphorylates a multitude of substrates that inhibit apoptosis and promote cell cycle progression.[5][7]
-
The MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade is another critical pathway that translates extracellular signals into cellular responses like proliferation and differentiation. Axl activation can lead to the stimulation of this pathway, further contributing to uncontrolled cell growth.[4]
-
JAK/STAT and NF-κB Pathways: Axl signaling also engages the JAK/STAT and NF-κB pathways, which are crucial for regulating genes involved in inflammation, immunity, cell survival, and proliferation.[4][8] For instance, Axl-mediated activation of NF-κB can lead to the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion.[6]
A notable aspect of Axl signaling is its crosstalk with other receptor tyrosine kinases (RTKs). For example, Axl can be activated in a ligand-independent manner by vascular endothelial growth factor A (VEGF-A) through a mechanism involving VEGFR-2 and Src family kinases (SFKs), directly linking Axl to angiogenesis and PI3K/Akt activation.[2]
Axl's Role in Tumor Cell Proliferation
Axl signaling directly fuels tumor growth by activating pathways that drive cell cycle progression and inhibit apoptosis. The PI3K/Akt/mTOR axis is a primary driver of this effect. Studies consistently show that inhibiting Axl, either through small molecule inhibitors or genetic knockdown (siRNA/shRNA), leads to a significant reduction in cancer cell proliferation and viability. For example, dominant-negative inhibition of Axl in glioma cells resulted in a 30% reduction in proliferation compared to controls.[9] Similarly, combination therapy targeting both MEK and Axl in non-small cell lung cancer (NSCLC) models led to a roughly 4-fold repression in proliferation as measured by Ki67 staining.[10]
| Cancer Type | Cell Line(s) | Experimental Approach | Quantitative Effect on Proliferation/Viability | Reference(s) |
| Malignant Glioma | U-251 MG | Dominant-Negative Axl (AXL-DN) | ~30% inhibition vs. wild-type Axl | [9] |
| Renal Cell Carcinoma | 786-O, ACHN | Axl siRNA Knockdown | Significant reduction in viable cell number (MTT assay) | [11] |
| Non-Small Cell Lung Cancer | Murine NSCLC | Combination (MEK + AXL inhibitors) | ~4-fold repression in Ki67 staining | [10] |
| Non-Small Cell Lung Cancer | Human A549 (Xenograft) | Combination (Selumetinib + Bemcentinib) | 2.7-fold tumor growth vs. 13-fold in control | [10] |
| Cholangiocarcinoma | SNU1196, HUCCT1 | Axl shRNA Knockdown | Significantly decreased tumor cell growth | [12] |
| Glioblastoma | LN-18 | Axl siRNA Knockdown | Significant inhibition of cell proliferation (EdU assay) | [13] |
Axl's Role in Tumor Cell Migration and Invasion
Perhaps the most critical function of Axl in cancer progression is its ability to promote cell migration and invasion, the foundational steps of metastasis. Axl drives a phenotypic switch known as the epithelial-to-mesenchymal transition (EMT), where stationary epithelial cells acquire mesenchymal characteristics, enabling them to detach, move, and invade surrounding tissues.[1][14] This process is often mediated by the upregulation of transcription factors like Snail, Slug, and Twist.
Inhibition of Axl has been shown to dramatically impair the migratory and invasive capabilities of cancer cells across numerous tumor types. In glioma cells, Axl inhibition suppressed migration by as much as 90% and invasion by up to 79% in vitro.[9] In melanoma and mesothelioma cell lines, treatment with the Axl inhibitor R428 or knockdown of Axl via siRNA/shRNA dramatically reduced the number of invaded cells in Transwell assays.[15][16][17]
| Cancer Type | Cell Line(s) | Experimental Approach | Quantitative Effect on Migration/Invasion | Reference(s) |
| Malignant Glioma | U-251 MG | Dominant-Negative Axl (AXL-DN) | ~90% inhibition of migration; 62-79% inhibition of invasion | [9] |
| Melanoma | IgR3, WM852 | Axl siRNA or R428 inhibitor | Dramatic reduction in invaded cells through Matrigel | [15][16] |
| Mesothelioma | MESO924 | R428 inhibitor or Axl shRNA | Significant inhibition of wound closure and cell invasion | [17] |
| Breast & Prostate Cancer | MDA-MB-231, DU-145 | Axl shRNA Knockdown | Significant decrease in migrated and invaded cells | [18] |
| Colon Cancer | HCT116, LoVo, DLD-1 | AZ13032202 inhibitor or Axl siRNA | Potent decreases in migration rates | [19] |
| Pancreatic Cancer | KPfC cells | Axl Knockout | Loss of invasive projections in 3D culture | [20] |
Appendix: Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below as a resource for researchers.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at the desired density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate. Include wells with medium only for blank controls.
-
Incubation & Treatment: Incubate the plate for 24 hours at 37°C, 5% CO₂. After attachment, replace the medium with fresh medium containing the test compounds (e.g., Axl inhibitors) at various concentrations.
-
MTT Addition: After the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all readings. Calculate cell viability as a percentage of the untreated control cells.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay assesses the migratory capacity of cells through a microporous membrane in response to a chemoattractant.
Materials:
-
24-well plates with Transwell inserts (typically 8.0 µm pore size)
-
Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Preparation: Rehydrate the Transwell inserts by adding warm, serum-free medium to the inside of the insert and the lower chamber. Incubate for at least 1 hour at 37°C.
-
Chemoattractant Addition: Remove the rehydration medium. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[14]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium at a concentration of 1x10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.[14]
-
Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-24 hours) at 37°C, 5% CO₂, allowing cells to migrate through the pores.[14]
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[14]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 15-20 minutes. Subsequently, stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20-30 minutes.[14]
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow them to air dry.
-
Quantification: Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured with a plate reader.[14]
Protocol 3: Wound Healing (Scratch) Assay
This method measures collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer and monitoring the rate of closure.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer within 24 hours.
-
Create Wound: Once confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to create a clear, cell-free gap.[21]
-
Wash and Refeed: Gently wash the wells 2-3 times with PBS or serum-free medium to remove dislodged cells and debris. Add fresh culture medium (often with reduced serum to minimize proliferation) with or without the test compound.[21]
-
Imaging (T=0): Immediately place the plate on a microscope and capture images of the scratch at predefined locations. These will serve as the baseline (T=0) measurements.[21]
-
Incubation and Time-Lapse Imaging: Return the plate to the incubator. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound is closed in the control wells.
-
Data Analysis: Measure the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure by comparing the gap area over time relative to the initial area. The results are often expressed as "% Wound Closure".
References
- 1. researchhub.com [researchhub.com]
- 2. Axl is essential for VEGF-A-dependent activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dominant-negative inhibition of the Axl receptor tyrosine kinase suppresses brain tumor cell growth and invasion and prolongs survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchhub.com [researchhub.com]
- 15. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AXL Inactivation Inhibits Mesothelioma Growth and Migration via Regulation of p53 Expression [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. AXL is a key regulator of inherent and chemotherapy-induced invasion and predicts a poor clinical outcome in early stage colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
The Discovery and Development of PROTAC Axl Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical target in oncology. Its overexpression is implicated in tumor progression, metastasis, and the development of therapeutic resistance across a range of cancers, including triple-negative breast cancer (TNBC) and non-small cell lung cancer. Consequently, the development of modalities to effectively neutralize Axl signaling is of significant interest. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. This technical guide provides an in-depth overview of the discovery and development of PROTAC Axl degraders, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
Axl Signaling Pathway
Axl signaling is initiated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, which are crucial for cell survival, proliferation, migration, and invasion. The aberrant activation of this pathway in cancer cells contributes to their malignant phenotype.
Caption: The Axl signaling cascade initiated by Gas6 binding.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, Axl), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Quantitative Data for PROTAC Axl Degraders
The following tables summarize the in vitro and in vivo data for notable PROTAC Axl degraders.
Table 1: In Vitro Activity of PROTAC Axl Degraders
| Compound ID | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | Axl Degradation DC50 (nM) | Axl Inhibition IC50 (µM) | Anti-proliferative IC50 (µM) | Reference |
| PROTAC Axl Degrader 1 (Compound 22) | Based on a known Axl inhibitor | Von Hippel-Lindau (VHL) | PEG-based | MDA-MB-231 | - | 0.92 | 10.34 | [1] |
| 4T1 | - | - | 5.53 | [1] | ||||
| Compound 6n | Novel Axl binder | Cereblon (CRBN) | Alkyl chain | MDA-MB-231 | 5 | - | - | [2] |
Table 2: In Vivo Data for PROTAC Axl Degraders
| Compound ID | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Pharmacokinetics | Reference |
| This compound | Sprague-Dawley rats | 20 mg/kg (p.o.), 2 mg/kg (i.v.) | Not reported | Oral bioavailability: 4.93% | [1] |
| Compound 6n | MDA-MB-231 xenograft mouse model | Not specified | Significant therapeutic potential | Favorable pharmacokinetic profiles |
Experimental Protocols
Synthesis of a Representative Axl PROTAC (General Scheme)
The synthesis of Axl PROTACs typically involves a multi-step process where the Axl-binding moiety, the E3 ligase ligand, and the linker are sequentially coupled.
Caption: A generalized workflow for the chemical synthesis of Axl PROTACs.
For specific synthesis details of compounds like This compound and Compound 6n , researchers should refer to the supplementary information of the respective publications.[1][2]
Western Blot Analysis for Axl Degradation
Objective: To quantify the reduction in Axl protein levels following treatment with a PROTAC degrader.
Materials:
-
Cell lines expressing Axl (e.g., MDA-MB-231, 4T1).
-
PROTAC Axl degrader.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Axl (C-terminal), anti-p-Axl, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC Axl degrader for the desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Axl) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Axl protein levels to the loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Axl degradation on cell viability.
Materials:
-
Cell lines expressing Axl.
-
PROTAC Axl degrader.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC Axl degrader for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PROTAC Axl degrader in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line (e.g., MDA-MB-231).
-
Matrigel (optional).
-
PROTAC Axl degrader formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC Axl degrader and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm Axl degradation).
Discovery and Development Workflow
The discovery of Axl PROTAC degraders follows a structured workflow, from initial hit identification to preclinical evaluation.
Caption: A typical workflow for the discovery and development of Axl PROTACs.
Conclusion
PROTAC Axl degraders represent a promising therapeutic strategy for cancers that are dependent on Axl signaling. By harnessing the cell's natural protein degradation machinery, these molecules can effectively eliminate Axl, thereby overcoming the limitations of traditional kinase inhibitors. The continued development and optimization of Axl degraders, guided by the principles and methodologies outlined in this guide, hold the potential to deliver novel and effective treatments for patients with Axl-driven malignancies.
References
In vitro anti-proliferation activity of PROTAC Axl Degrader 1
An In-Depth Technical Guide to the In Vitro Anti-Proliferation Activity of PROTAC Axl Degrader 1
This technical guide provides a comprehensive overview of the in vitro anti-proliferation activity of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental evaluation of this compound.
Introduction to Axl and PROTAC Technology
Axl, a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, is a key player in various oncogenic processes.[1][2][3] Its overexpression is frequently observed in numerous cancers and is associated with tumor cell proliferation, invasion, metastasis, and the development of therapeutic resistance.[1][4][5] The Axl signaling pathway is activated by its ligand, Gas6, leading to the stimulation of downstream pro-tumorigenic pathways such as PI3K/Akt, Ras/MEK/Erk, and JAK/STAT.[2][3][4]
PROTAC technology represents an innovative therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest.[6][7] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8][9] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6] this compound is designed to specifically target Axl for degradation, thereby inhibiting its downstream signaling and anti-proliferative effects.
Mechanism of Action of this compound
This compound functions by inducing the selective, proteasome-dependent degradation of the Axl protein. The molecule engages both Axl and an E3 ubiquitin ligase, bringing them into close proximity to facilitate the transfer of ubiquitin to Axl. This process marks Axl for destruction by the proteasome, effectively removing the protein from the cell. Evidence confirms that this degradation can be reversed by treatment with a proteasome inhibitor like epoxomicin, validating the mechanism of action.[10]
The Axl Signaling Pathway
Activation of Axl by its ligand Gas6 initiates a cascade of downstream signaling events critical for cancer cell survival and proliferation. By degrading Axl, this compound effectively shuts down these pro-tumorigenic signals.
Data Presentation: In Vitro Anti-Proliferation Activity
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the degrader required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 10.34 | [10] |
| 4T1 | Murine Mammary Carcinoma | 72 | 5.53 | [10] |
In addition to its anti-proliferative activity, the compound has an IC50 of 0.92 μM for Axl degradation.[10] It effectively decreases the abundance of Axl protein in MDA-MB-231 cells at concentrations of 0.5 µM and 2 µM after 24 and 48 hours of treatment.[10]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.
Cell Proliferation Assay
This assay is used to quantify the effect of this compound on the proliferation of cancer cells over time.
Principle: A colorimetric or fluorometric method (e.g., SRB, MTT, or CellTiter-Glo) is used to measure the total protein or metabolic activity, which is proportional to the number of viable cells in a culture well.
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, 4T1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[10]
-
Cell Lysis & Staining:
-
For SRB assay: Fix cells with trichloroacetic acid, wash, and stain with sulforhodamine B dye.
-
For CellTiter-Glo: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify the level of Axl protein in cells following treatment with the degrader.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using an antibody specific to the target protein (Axl).
Methodology:
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) and treat with various concentrations of this compound (e.g., 0.5 µM, 2 µM) for specific durations (e.g., 24, 48 hours).[10]
-
Cell Lysis: Wash cells with PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Axl. Also, probe for a loading control protein (e.g., β-actin) to ensure equal protein loading across lanes.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Use densitometry software to quantify the intensity of the Axl band relative to the loading control to determine the extent of degradation.
Conclusion
This compound demonstrates significant potential as a targeted therapeutic agent. Its ability to induce the potent and selective degradation of Axl leads to a robust anti-proliferative effect in cancer cell lines where Axl is a known oncogenic driver. The data and protocols presented in this guide provide a foundational understanding for further research and development of Axl-targeting PROTACs as a novel cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Axl as a Therapeutic Target in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies. The receptor tyrosine kinase Axl has emerged as a critical driver of TNBC progression, contributing to cell proliferation, survival, invasion, metastasis, and the development of therapeutic resistance.[1][2][3] Overexpressed in a large subset of TNBC tumors, Axl and its ligand, Gas6, orchestrate a complex signaling network that promotes an aggressive mesenchymal phenotype and an immunosuppressive tumor microenvironment.[4][5] This guide provides an in-depth overview of Axl's role in TNBC, preclinical and clinical evidence supporting its viability as a therapeutic target, and detailed experimental protocols for its investigation.
The Axl Signaling Axis in TNBC
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3] Its activation, primarily through binding of its ligand Gas6, leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[6][7] In TNBC, Axl signaling is a central hub that integrates multiple pro-tumorigenic signals.
Core Signaling Pathways
Upon activation, Axl recruits and phosphorylates a range of adaptor proteins and enzymes, leading to the activation of several key signaling cascades:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Axl-mediated activation of PI3K/Akt signaling helps TNBC cells evade apoptosis and sustain their proliferation.[5][6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. Axl signaling can activate this pathway, contributing to the uncontrolled growth of TNBC cells.[6]
-
JAK/STAT Pathway: Axl has been shown to activate the JAK/STAT pathway, which is involved in inflammation, immune responses, and cell survival.[6]
-
SRC and FAK Signaling: Axl activation can lead to the phosphorylation of SRC family kinases and Focal Adhesion Kinase (FAK), which are key regulators of cell adhesion, migration, and invasion.[8]
Axl can also be activated independently of Gas6 through heterodimerization with other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2.[9] This crosstalk contributes to resistance to therapies targeting these other receptors.[9]
Role in Epithelial-to-Mesenchymal Transition (EMT) and Metastasis
Axl is a key driver of EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness.[10][11] In TNBC, Axl activation upregulates the expression of EMT-associated transcription factors such as Snail, Slug, and Twist.[10] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers like vimentin, promoting a more invasive phenotype.[10][12] Consequently, high Axl expression is strongly correlated with metastasis and poor prognosis in TNBC patients.[1][13]
Contribution to Therapeutic Resistance
Axl overexpression is a significant mechanism of resistance to various cancer therapies in TNBC.
-
Chemotherapy Resistance: Axl signaling can promote the survival of TNBC cells in the presence of cytotoxic chemotherapies like paclitaxel.[14]
-
Targeted Therapy Resistance: Axl can mediate resistance to EGFR inhibitors through heterodimerization and activation of bypass signaling pathways.[9][11]
-
Immunotherapy Resistance: Axl expression in the tumor microenvironment can contribute to an immunosuppressive milieu, potentially limiting the efficacy of immune checkpoint inhibitors.[1][7]
Therapeutic Strategies Targeting Axl
The critical role of Axl in TNBC has spurred the development of several therapeutic strategies aimed at inhibiting its activity. These can be broadly categorized into small molecule inhibitors and antibody-based therapies.
Small Molecule Axl Inhibitors
These agents typically target the intracellular kinase domain of Axl, preventing its autophosphorylation and downstream signaling.
| Inhibitor | Target(s) | IC50 (Axl) | Key Preclinical Findings in TNBC |
| Bemcentinib (R428) | Axl | 14 nM[15][16] | Inhibits TNBC cell migration and invasion; reduces metastatic burden and prolongs survival in mouse models.[4][15][16][17] |
| AX-0085 | Axl | 4.4 nM[9][18] | Suppresses TNBC cell proliferation, invasion, and migration; induces G1 cell cycle arrest and apoptosis; shows significant tumor reduction in vivo.[9][18][19][20] |
| AB-329 | Axl | >5 µM (monotherapy)[15] | Moderate antiproliferative effects as a monotherapy; significantly enhances the efficacy of paclitaxel in inhibiting TNBC cell proliferation and tumor growth.[21][22] |
| DCC-2036 | Axl/Met | Not specified | Inhibits proliferation, migration, and invasion of TNBC cells; induces apoptosis; shows efficacy in patient-derived xenograft (PDX) models.[23] |
Antibody-Based Therapies
These include monoclonal antibodies that block ligand binding or induce receptor degradation, and antibody-drug conjugates (ADCs) that deliver a cytotoxic payload to Axl-expressing cells.
| Antibody/ADC | Mechanism of Action | Key Preclinical Findings in TNBC | | :--- | :--- | :--- | :--- | | 20G7-D9 | Monoclonal Antibody | Inhibits tumor growth and bone metastasis in TNBC cell line and PDX models; inhibits GAS6-induced EMT and cell migration/invasion.[1][6][10] | | YW327.6S2 | Monoclonal Antibody | Decreases tumor growth and metastasis formation in MDA-MB-231 xenografts.[2] | | hMAb173 | Humanized Monoclonal Antibody | Inhibits TNBC cell proliferation and migration in vitro.[24] | | Mipasetamab uzoptirine | Antibody-Drug Conjugate | Demonstrates durable antitumor activity in TNBC xenograft models.[21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Axl in the context of TNBC.
Western Blotting for Axl Expression and Phosphorylation
Objective: To determine the total and phosphorylated levels of Axl and downstream signaling proteins in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Axl, anti-phospho-Axl (Tyr779), anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Culture TNBC cells to 70-80% confluency.
-
Lyse cells in cold lysis buffer and collect the supernatant after centrifugation.
-
Determine protein concentration using a protein quantification assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
In Vitro Cell Migration and Invasion Assays
Objective: To assess the effect of Axl inhibition on the migratory and invasive capacity of TNBC cells.
Materials:
-
Boyden chambers or Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
Protocol:
-
For invasion assays, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Harvest and resuspend TNBC cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add serum-containing medium as a chemoattractant to the lower chamber.
-
Incubate for an appropriate time (e.g., 12-48 hours) to allow for migration or invasion.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
Immunohistochemistry (IHC) for Axl in Tumor Tissues
Objective: To evaluate the expression and localization of Axl in TNBC patient tumors or xenograft tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Peroxidase blocking solution
-
Primary antibody against Axl
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary Axl antibody.
-
Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides for microscopic examination.
TNBC Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of Axl inhibitors in a clinically relevant preclinical model.
Protocol:
-
Surgically implant fresh tumor fragments from a TNBC patient into immunocompromised mice (e.g., NSG mice).
-
Allow the tumors to establish and grow to a palpable size.
-
Expand the PDX by passaging the tumor fragments into new cohorts of mice.
-
Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Administer the Axl inhibitor and/or other therapeutic agents according to the desired schedule and route.
-
Monitor tumor growth regularly using calipers.
-
At the end of the study, harvest the tumors for further analysis (e.g., IHC, Western blotting).
Conclusion and Future Directions
Axl is a compelling therapeutic target in TNBC, with a strong rationale supported by extensive preclinical data. Its role in driving key hallmarks of cancer, including metastasis and drug resistance, positions it as a critical node in TNBC pathology. A variety of Axl inhibitors have shown promise in preclinical models, and several are now advancing into clinical trials.
Future research should focus on:
-
Biomarker Development: Identifying predictive biomarkers to select TNBC patients most likely to respond to Axl-targeted therapies.
-
Combination Strategies: Optimizing combination therapies that pair Axl inhibitors with chemotherapy, immunotherapy, or other targeted agents to overcome resistance and enhance efficacy.
-
Understanding Resistance Mechanisms: Investigating the mechanisms by which TNBC cells may develop resistance to Axl inhibitors to inform the development of next-generation therapies.
The continued investigation of Axl and the development of novel therapeutic strategies targeting this pathway hold significant promise for improving the outcomes for patients with triple-negative breast cancer.
References
- 1. Validate User [aacrjournals.org]
- 2. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. AXL Controls Directed Migration of Mesenchymal Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro migration and invasion assays [bio-protocol.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Therapeutic Activity of Anti-AXL Antibody against Triple-Negative Breast Cancer Patient-Derived Xenografts and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of Axl and its prognostic significance in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABTL0812 enhances antitumor effect of paclitaxel and reverts chemoresistance in triple‐negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubcompare.ai [pubcompare.ai]
- 20. AXL kinase inhibitor exhibits antitumor activity by inducing apoptotic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Ubiquitin-Proteasome System: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a sophisticated and essential cellular machinery responsible for the regulated degradation of proteins. This process is fundamental to maintaining cellular homeostasis, controlling the cell cycle, signal transduction, and eliminating misfolded or damaged proteins.[1][2][3] In recent years, the UPS has been ingeniously co-opted for therapeutic purposes through the development of targeted protein degradation (TPD) technologies. These approaches utilize small molecules to selectively eliminate disease-causing proteins, offering a paradigm shift from traditional occupancy-based pharmacology to an event-driven one.[4][5][6] This technical guide provides an in-depth exploration of the UPS, the mechanisms of prominent TPD modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues, and the key experimental methodologies used in their development and characterization.
The Ubiquitin-Proteasome System (UPS) Pathway
The degradation of a target protein via the UPS is a two-step process: the covalent attachment of a polyubiquitin chain to the target protein and the subsequent degradation of the tagged protein by the 26S proteasome.[1][7] The ubiquitination process itself is a three-enzyme cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9][10]
The human genome encodes for a small number of E1s, a larger family of E2s, and over 600 E3 ligases, with the E3 ligase providing substrate specificity.[11][12] This hierarchical structure allows for precise control over protein degradation.[10]
Caption: The enzymatic cascade of the ubiquitin-proteasome system.
Targeted Protein Degradation (TPD) Modalities
TPD technologies harness the cell's own protein disposal machinery to eliminate proteins of interest (POIs). The two most prominent classes of small molecule-based targeted protein degraders are PROTACs and molecular glues.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[13][14] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[15][16] A key feature of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[13][15]
Caption: PROTAC-mediated ternary complex formation and target degradation.
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" protein that would not normally be a target of that E3 ligase.[17][18] Unlike the modular design of PROTACs, molecular glues typically have a less obvious bifunctional nature and are often discovered serendipitously.[18] A well-known example is the immunomodulatory drug thalidomide and its analogs, which bind to the E3 ligase substrate receptor cereblon (CRBN) and induce the degradation of transcription factors such as IKZF1 and GSPT1.[15][19][20]
Caption: Molecular glue-induced degradation of a neosubstrate.
Quantitative Data Presentation
The efficacy of targeted protein degraders is often quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize publicly available data for several well-characterized PROTACs and a molecular glue.
Table 1: Quantitative Degradation Data for Selected PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | CRBN | VCaP | ~1 | >90 | [14][21][22] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF-7 | 0.9 - 2 | ~95 | [4][9][11][21][23] |
| MZ1 | BRD4 | VHL | HeLa | 26 | >90 | Data synthesized from multiple sources |
| dBET1 | BRD4 | CRBN | MV4;11 | 3 | >95 | Data synthesized from multiple sources |
Table 2: Quantitative Degradation Data for a Selected Molecular Glue
| Molecular Glue | Target Protein | E3 Ligase Recruited | Cell Line | IC50 (µM) for Proliferation | Notes | Reference(s) |
| CC-885 | GSPT1 | CRBN | AML cell lines | 10⁻⁶ - 1 | Induces degradation of GSPT1, leading to anti-tumor activity. | [12][20][24][25] |
Experimental Protocols
The development and characterization of targeted protein degraders rely on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein in cells treated with a degrader.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the degrader compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Sample Preparation (Cell Lysis):
-
Place the culture dish on ice and wash the cells with ice-cold PBS.[26]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][26]
-
Scrape the adherent cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.[26]
-
Incubate on ice for 30 minutes with constant agitation.[26]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[5][27]
-
Transfer the supernatant (protein extract) to a new pre-cooled tube.
-
-
Protein Quantification:
-
Sample Denaturation:
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[30]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).
-
Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to confirm that a degrader can induce the ubiquitination of a target protein.
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 30-50 µL containing:
-
As controls, set up reactions lacking E1, E2, E3, or ATP.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the reaction products by Western blot using an antibody against the target protein or an antibody against ubiquitin.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed in the complete reaction mixture containing the degrader.
-
Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a multi-step process of design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the discovery and development of PROTACs.
Conclusion
The ubiquitin-proteasome system represents a powerful and versatile platform for therapeutic intervention. Targeted protein degradation, through modalities like PROTACs and molecular glues, has opened up new avenues for drugging previously intractable targets. A thorough understanding of the underlying biology of the UPS, coupled with robust and quantitative experimental methodologies, is crucial for the successful design and development of these next-generation therapeutics. This guide provides a foundational overview of these key concepts and techniques to aid researchers in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular glue - Wikipedia [en.wikipedia.org]
- 19. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sample preparation for western blot | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 29. azurebiosystems.com [azurebiosystems.com]
- 30. bosterbio.com [bosterbio.com]
In-Depth Technical Guide: E3 Ligase Recruitment by PROTAC Axl Degrader 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC Axl Degrader 1, a novel proteolysis-targeting chimera designed to induce the degradation of the AXL receptor tyrosine kinase. This document details the mechanism of action, E3 ligase recruitment, and summarizes key in vitro and in vivo data. Furthermore, it provides detailed experimental protocols for the key assays cited, offering a valuable resource for researchers in the field of targeted protein degradation and oncology drug development.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound operates through the principles of proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to a sustained and potent pharmacological effect.
Based on the primary literature, this compound, also identified as compound 22, is a potent and selective degrader of the AXL receptor tyrosine kinase.[3] The degradation of AXL is dependent on the proteasome, as co-treatment with the proteasome inhibitor epoxomicin (EPO) restores AXL protein levels.[3]
E3 Ligase Recruitment: The Role of Cereblon (CRBN)
A critical component of any PROTAC is the recruitment of a specific E3 ubiquitin ligase. This compound incorporates a ligand for the Cereblon (CRBN) E3 ligase.[4] CRBN is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and is a commonly utilized E3 ligase in the design of PROTACs. The PROTAC molecule facilitates the proximity of AXL to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of AXL.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 22) as reported in the primary literature.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| AXL Degradation IC50 | - | 0.92 µM | [3] |
| Anti-proliferation IC50 (72h) | MDA-MB-231 | 10.34 µM | [3] |
| Anti-proliferation IC50 (72h) | 4T1 | 5.53 µM | [3] |
Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 2 | 166 | 0.54 | 2933.4 | 0.72 | - | [3] |
| Oral (p.o.) | 20 | 92 | 1.89 | 864.7 | 2.37 | 4.93 | [3] |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway and PROTAC Intervention
The AXL receptor tyrosine kinase is a key player in various oncogenic processes, including cell survival, proliferation, migration, and drug resistance. Upon binding to its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. This compound intervenes by inducing the degradation of the entire AXL protein, thereby shutting down all of its downstream signaling activities.
Caption: AXL signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Workflow for AXL Degradation Assessment
The following diagram illustrates a typical workflow for evaluating the degradation of AXL protein induced by this compound.
Caption: Experimental workflow for assessing AXL protein degradation via Western Blot.
Detailed Experimental Protocols
Cell Culture
MDA-MB-231 and 4T1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for AXL Degradation
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.5, 2 µM) for different time points (e.g., 24, 48 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against AXL overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ).
Cell Proliferation Assay (MTT or Sulforhodamine B Assay)
-
Cell Seeding: Seed MDA-MB-231 or 4T1 cells in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for 72 hours.[3]
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Sulforhodamine B (SRB) Assay:
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes.
-
Wash with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed MDA-MB-231 or 4T1 cells in 6-well plates and grow them to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (e.g., 1, 10 µM).[3]
-
Image Acquisition: Capture images of the wound at 0 hours and after a defined period (e.g., 24 or 48 hours) using a microscope.
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure.
In Vivo Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (6 weeks old, 180-220g).[3]
-
Drug Administration:
-
Blood Sampling: Collect blood samples from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
LC-MS/MS Analysis: Analyze the plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, T1/2, and oral bioavailability.
This technical guide provides a detailed overview of this compound, offering valuable insights for researchers and drug developers. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of this AXL-targeting PROTAC.
References
Preclinical Pharmacokinetic Profile of PROTAC Axl Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of PROTAC Axl Degrader 1, a potent and selective degrader of the Axl receptor tyrosine kinase. The information presented herein is compiled from published preclinical studies and is intended to support researchers in the fields of oncology and drug development.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This compound, also identified as compound 22 in key literature, is a heterobifunctional molecule designed to selectively target the Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and is frequently overexpressed in various cancers, where it plays a crucial role in tumor progression, metastasis, and the development of drug resistance.[2][3][4] By inducing the degradation of Axl, this PROTAC offers a compelling therapeutic strategy to counteract these oncogenic processes.
This document summarizes the key pharmacokinetic parameters of this compound in a preclinical rat model, details the experimental protocols used for its evaluation, and illustrates the underlying biological pathways and experimental workflows.
Mechanism of Action: Axl Degradation
This compound functions by forming a ternary complex between the Axl protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the Axl protein, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.
Caption: General mechanism of this compound.
Quantitative Pharmacokinetic Data
Pharmacokinetic studies were conducted in male Sprague-Dawley rats to determine the profile of this compound following both intravenous (i.v.) and oral (p.o.) administration.[1] The results indicate low oral bioavailability.[1] A summary of the key parameters is presented in the table below.
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose (mg/kg) | 2 | 20 |
| AUC₀-t (ng·h/mL) | 2933.4 | 864.7 |
| Cₘₐₓ (ng/mL) | 166 | 92 |
| Tₘₐₓ (h) | 0.54 | 1.89 |
| t₁/₂ (h) | 0.72 | 2.37 |
| Clearance (CL) (L/h/kg) | 0.68 | - |
| Oral Bioavailability (F) (%) | - | 4.93 |
| Data sourced from a study in 6-week-old, 180-220g, male Sprague-Dawley (SD) rats.[1] |
Preclinical In Vivo Safety
In a preliminary assessment of toxicity, this compound was administered via intraperitoneal (i.p.) injection at a dose of 25 mg/kg. This administration did not induce observable systemic toxicity in the preclinical model, suggesting a favorable initial safety profile at this dose and route.[1]
Experimental Protocols
Pharmacokinetic Study Protocol
The pharmacokinetic properties of this compound were evaluated in a rodent model.
-
Animal Model: 6-week-old male Sprague-Dawley rats, weighing 180-220g, were used for the study.[1]
-
Dosing:
-
Sample Collection: Blood samples were collected from the tail vein at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters, including AUC, Cₘₐₓ, Tₘₐₓ, t₁/₂, and CL, were calculated from the plasma concentration-time profiles using non-compartmental analysis. Oral bioavailability (F) was calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Caption: Workflow for the preclinical pharmacokinetic study.
Western Blot Protocol for Axl Degradation
To confirm the degradation of Axl protein in vitro, Western blot analysis was performed on cell lysates.
-
Cell Culture and Treatment: MDA-MB-231 cells were cultured under standard conditions. Cells were treated with varying concentrations of this compound (e.g., 0.5 and 2 µM) for specified durations (e.g., 24 and 48 hours).[5]
-
Lysis: Following treatment, cells were washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample were separated by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for Axl overnight at 4°C. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) was also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The intensity of the Axl band was normalized to the loading control to quantify the extent of degradation.
Axl Signaling Pathway
This compound disrupts the signaling cascade downstream of the Axl receptor. Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, leading to the activation of key pro-oncogenic pathways such as PI3K/Akt and MAPK/ERK, which promote cell survival, proliferation, and migration.[2] By degrading the Axl protein, the PROTAC effectively shuts down these downstream signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the discovery and development of small molecule methuosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ternary Complex Formation of Axl, PROTACs, and E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the formation and analysis of the ternary complex involving the Axl receptor tyrosine kinase, a Proteolysis-Targeting Chimera (PROTAC), and an E3 ubiquitin ligase. We will delve into the Axl signaling pathway, the mechanism of PROTAC-mediated degradation, quantitative data analysis, and detailed experimental protocols for characterizing this critical tripartite interaction.
The Axl Signaling Pathway: A Key Target in Oncology
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical mediator of cellular processes such as proliferation, survival, migration, and immune evasion.[1][2] Its activation is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[3][4] This binding event leads to receptor dimerization, autophosphorylation of tyrosine residues within the intracellular kinase domain, and the subsequent activation of multiple downstream signaling cascades, including the PI3K/Akt/mTOR, Ras/MEK/Erk, and JAK/STAT pathways.[1][2][5] Overexpression and aberrant activation of Axl have been linked to tumor progression, metastasis, and the development of therapeutic resistance in various cancers, making it a compelling target for novel therapeutic strategies.[1][5]
PROTAC-Mediated Degradation of Axl
PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system to induce the degradation of a target protein.[6][7] A PROTAC consists of three key components: a ligand that binds the protein of interest (Axl), a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.[7][8]
The mechanism proceeds as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to Axl and an E3 ligase, forming a key Axl-PROTAC-E3 ligase ternary complex.[9][10] This induced proximity is the foundational step for targeted degradation.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of Axl.
-
Proteasomal Recognition and Degradation : The polyubiquitinated Axl is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[7]
This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.[8]
Quantitative Analysis of Ternary Complex Formation
The efficiency of a PROTAC is heavily influenced by the stability and kinetics of the ternary complex. The interaction can be quantified by several parameters, most notably the dissociation constant (KD) for binary and ternary interactions and the cooperativity factor (α).
Cooperativity (α) describes how the binding of one protein partner to the PROTAC influences the binding of the second partner.[11]
-
α > 1 (Positive Cooperativity): The formation of the binary complex (e.g., E3-PROTAC) enhances the binding affinity for the second protein (Axl). This is often driven by favorable protein-protein interactions between the E3 ligase and the target and is a hallmark of highly effective PROTACs.[11][12]
-
α < 1 (Negative Cooperativity): The binding of the first protein partner is detrimental to the binding of the second.
-
α = 1 (No Cooperativity): The two binding events are independent.
The tables below present illustrative quantitative data from well-characterized PROTAC systems targeting bromodomains (BRD) to demonstrate the types of measurements performed. While specific data for an optimized Axl PROTAC is not yet widely published, a recently discovered Axl degrader, compound 6n , has shown potent cellular activity.[13]
Table 1: Illustrative Binary and Ternary Complex Binding Affinities (SPR) (Data adapted from a model BRD4/VHL system for illustrative purposes)[11]
| PROTAC | Binary KD (PROTAC to VHL) [nM] | Binary KD (PROTAC to BRD4BD2) [nM] | Ternary KD (BRD4BD2 to VHL-PROTAC) [nM] | Cooperativity (α) |
| MZ1 | 180 ± 20 | 23 ± 1 | 9.8 ± 0.9 | > 1 (Positive) |
| AT1 | 100 ± 10 | 17 ± 1 | 4.8 ± 0.4 | > 1 (Positive) |
Table 2: Cellular Degradation Potency
| Compound | Target | E3 Ligase Recruited | DC50 (Cellular Degradation) | Cell Line | Reference |
| 6n | Axl | CRBN | 5 nM | MDA-MB-231 | [13] |
| MZ1 | BRD4 | VHL | ~25 nM | HeLa | [11] |
Key Experimental Protocols
Characterizing the Axl-PROTAC-E3 ligase ternary complex requires a suite of biophysical and cell-based assays.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinities of binary and ternary interactions.[11][12][14]
Objective: To determine the KD and kinetic rate constants (ka, kd) for PROTAC binding to Axl and the E3 ligase, and to measure the cooperativity of ternary complex formation.
Representative Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC) onto a CM5 sensor chip via amine coupling to a density of ~100-200 Response Units (RU).[15]
-
Binary Interaction (PROTAC-E3): Inject a series of concentrations of the Axl PROTAC over the E3 ligase surface and a reference flow cell. Fit the resulting sensorgrams to a 1:1 binding model to determine the KD.
-
Binary Interaction (PROTAC-Axl): This is typically measured in solution or by immobilizing Axl. However, for the ternary assay, it is often determined separately.
-
Ternary Complex Formation: Prepare a series of PROTAC concentrations in a buffer containing a near-saturating concentration of purified Axl protein. Inject these solutions over the immobilized E3 ligase surface.[11]
-
Data Analysis: The resulting sensorgrams represent the formation of the ternary complex. Fit the data to a suitable kinetic model to determine the ternary KD and off-rate. Calculate the cooperativity factor α by comparing the binary and ternary affinities.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bot Verification [ijpsjournal.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [app.jove.com]
The Impact of PROTAC Axl Degrader 1 on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key regulator of EMT is the receptor tyrosine kinase Axl. Its overexpression is correlated with a poor prognosis in numerous cancers. PROTAC (Proteolysis Targeting Chimera) technology offers a novel therapeutic strategy by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide provides an in-depth technical overview of the effects of PROTAC Axl Degrader 1 on EMT, compiling available data, detailing experimental protocols, and visualizing key molecular pathways and workflows.
Core Concepts: Axl, EMT, and PROTACs
Axl signaling promotes EMT through the activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB. This leads to the upregulation of mesenchymal markers like N-cadherin and Vimentin, and the downregulation of the epithelial marker E-cadherin. Key transcription factors, including Snail, Slug, and Twist, are instrumental in orchestrating these changes.
This compound is a heterobifunctional molecule designed to bring Axl into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Axl. By eliminating the Axl protein, this degrader is hypothesized to inhibit Axl-driven signaling and reverse the EMT phenotype.
Quantitative Data Summary
The following tables summarize the known quantitative effects of Axl degradation on cell viability, migration, and the expression of key EMT markers. While direct comprehensive data for this compound on all EMT markers is limited, the provided data is based on available information for this specific degrader and supplemented with representative findings from studies on Axl inhibition, which is expected to produce similar effects on EMT.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Axl Degradation IC₅₀ | - | 0.92 µM | |
| Anti-proliferative IC₅₀ (72h) | MDA-MB-231 | 10.34 µM | |
| 4T1 | 5.53 µM | ||
| Migration Inhibition (48h) | MDA-MB-231 | Significant inhibition at 1 & 10 µM | |
| 4T1 | Significant inhibition at 1 & 10 µM |
Table 2: Representative Effects of Axl Inhibition/Degradation on EMT Marker Expression
| Marker | Change upon Axl Inhibition/Degradation | Method | Cell Line(s) | Reference(s) |
| E-cadherin | Increased | Western Blot, RT-qPCR | PC9, A549, H460 | [1][2] |
| N-cadherin | Decreased | Western Blot, RT-qPCR | PC9, A549, H460 | [1][2] |
| Vimentin | Decreased | Western Blot | A549, H460 | [1] |
| Snail | Decreased | Western Blot | ANV5, ETTM | [3] |
| Slug | Decreased | Western Blot | ANV5, ETTM | [3] |
| Twist | Decreased | Western Blot, RT-qPCR | PC9 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of this compound on EMT.
Western Blot Analysis of EMT Markers
This protocol details the detection of changes in epithelial and mesenchymal marker protein expression following treatment with an Axl degrader.
a. Cell Lysis and Protein Quantification:
-
Culture cells (e.g., MDA-MB-231) to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, Axl, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for EMT Transcription Factors
This protocol allows for the quantification of mRNA expression levels of key EMT transcription factors.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
b. qRT-PCR:
-
Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for SNAI1 (Snail), SNAI2 (Slug), TWIST1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qRT-PCR reaction using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Transwell Migration and Invasion Assay
This assay assesses the effect of this compound on the migratory and invasive potential of cancer cells.
a. Cell Preparation:
-
Starve cells (e.g., MDA-MB-231) in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
b. Assay Setup:
-
For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, use uncoated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension to the upper chamber, including different concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours at 37°C.
c. Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid).
-
Quantify the absorbance of the eluted dye at 570 nm using a microplate reader. Alternatively, count the number of migrated cells in several random fields under a microscope.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes related to the action of this compound on EMT.
Conclusion
This compound represents a promising therapeutic agent for targeting Axl-driven malignancies. The available data strongly suggests that by inducing the degradation of Axl, this PROTAC can effectively inhibit cell migration and is expected to reverse the EMT phenotype. This is evidenced by the anticipated upregulation of epithelial markers and the downregulation of mesenchymal markers and their key transcriptional regulators. The experimental protocols provided herein offer a robust framework for the further characterization of this compound and other Axl-targeting therapeutics in the context of EMT and cancer metastasis. Further studies are warranted to fully elucidate the comprehensive effects and therapeutic potential of this novel class of drugs.
References
- 1. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Axl-Dependent Signaling Pathways in Drug Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical mediator of drug resistance in a wide range of cancers.[1][2][3] Its overexpression and activation are linked to poor prognosis and therapeutic failure.[2] This technical guide provides a comprehensive overview of the core Axl-dependent signaling pathways implicated in drug resistance, detailed methodologies for key experimental investigations, and quantitative data to support the understanding of Axl's role in this process. The guide is intended to be a valuable resource for researchers and professionals in the field of oncology and drug development, aiding in the design of novel therapeutic strategies to overcome Axl-mediated resistance.
Introduction to Axl and its Role in Drug Resistance
Axl is a transmembrane receptor tyrosine kinase that, upon binding to its ligand Gas6 (Growth arrest-specific 6), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[2] While Axl plays a role in normal physiological processes, its aberrant activation in cancer cells contributes significantly to tumor progression, metastasis, and the development of resistance to a broad spectrum of anti-cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[1][4][5]
Axl-mediated drug resistance is a multifaceted process involving several key mechanisms:
-
Activation of Pro-Survival Pathways: Axl signaling activates potent survival pathways such as PI3K/Akt and MAPK/ERK, which counteract the apoptotic effects of anti-cancer drugs.[3][4][6][7]
-
Epithelial-to-Mesenchymal Transition (EMT): Axl is a key driver of EMT, a cellular program that confers cancer cells with migratory and invasive properties, as well as intrinsic drug resistance.[4][8][9]
-
Evasion of Apoptosis: Axl signaling can upregulate anti-apoptotic proteins and suppress pro-apoptotic factors, thereby enabling cancer cells to evade programmed cell death induced by therapeutic agents.
-
DNA Damage Repair: Emerging evidence suggests a role for Axl in enhancing DNA damage repair mechanisms, allowing cancer cells to survive the genotoxic stress induced by chemotherapy and radiotherapy.[10][11]
-
Immune Evasion: Axl can contribute to an immunosuppressive tumor microenvironment, thereby limiting the efficacy of immunotherapies.[2][4]
This guide will delve into the molecular intricacies of these Axl-dependent resistance mechanisms.
Core Axl-Dependent Signaling Pathways in Drug Resistance
The activation of Axl triggers a complex network of intracellular signaling pathways that collectively contribute to a drug-resistant phenotype. The primary cascades are detailed below.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Upon Gas6 binding, phosphorylated Axl recruits the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit. This results in the conversion of PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the promotion of protein synthesis, cell cycle progression, and inhibition of apoptosis. In the context of drug resistance, the Axl-PI3K-Akt axis provides a potent survival signal that can override the cytotoxic effects of various cancer therapies.[3][4][12]
Axl-PI3K/Akt/mTOR Signaling Pathway
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade downstream of Axl that promotes cell proliferation, differentiation, and survival. Axl activation can lead to the recruitment of the adaptor protein Grb2, which in turn activates the Ras/Raf/MEK/ERK signaling cascade. Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive the expression of genes involved in cell cycle progression and survival. The sustained activation of the MAPK/ERK pathway by Axl contributes to resistance to targeted therapies that inhibit other oncogenic drivers.[3][4][7]
References
- 1. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HER2-AXL heterodimerization to overcome resistance to HER2 blockade in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Axl mediates tumor invasion and chemosensitivity through PI3K/Akt signaling pathway and is transcriptionally regulated by slug in breast carcinoma [pubmed.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of Axl Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Axl receptor tyrosine kinase is a critical player in cell signaling, governing a multitude of cellular processes including survival, proliferation, migration, and invasion. Its overexpression is frequently associated with cancer progression, metastasis, and the development of therapeutic resistance. Consequently, Axl has emerged as a promising therapeutic target. This in-depth technical guide explores the downstream consequences of Axl degradation, providing a comprehensive overview of the affected signaling pathways, quantitative data on the impact of Axl depletion, and detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating Axl-targeted therapies.
Introduction to Axl and its Signaling Network
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Its activation is primarily initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[2][3] This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain of Axl, triggering a cascade of downstream signaling events.[1][4] Axl can also be activated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases like EGFR.[1][5]
The downstream signaling network of Axl is complex and multifaceted, influencing a wide array of cellular functions. Key pathways activated by Axl include:
-
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and proliferation.[1][5][6]
-
MAPK/ERK Pathway: This cascade is heavily involved in regulating cell growth, differentiation, and migration.[1][5]
-
JAK/STAT Pathway: This pathway plays a significant role in immune responses and inflammation.[1][6]
-
NF-κB Pathway: This signaling route is a key regulator of inflammation, immunity, and cell survival.[1][5]
The aberrant activation of these pathways due to Axl overexpression contributes significantly to the malignant phenotype of various cancers.
Mechanisms of Axl Degradation
The cellular levels of Axl are tightly regulated through various degradation mechanisms. Understanding these processes is crucial for developing strategies to promote Axl degradation as a therapeutic approach.
One of the primary mechanisms of Axl degradation is presenilin-dependent regulated intramembrane proteolysis (PS-RIP) .[7][8] This process involves the sequential cleavage of Axl, ultimately leading to its degradation. Studies have shown that in some drug-resistant cancer cells, the turnover of Axl is slowed down, leading to its overexpression.[7]
Another important regulator of Axl stability is the molecular chaperone Heat Shock Protein 90 (HSP90) . HSP90 binds to and stabilizes the Axl protein, preventing its degradation.[4] Inhibition of HSP90 has been shown to lead to a significant decrease in Axl protein levels.[4]
Furthermore, the process of ubiquitination marks Axl for degradation by the proteasome or lysosome. The E3 ubiquitin ligase Cbl-b has been shown to ubiquitinate activated Axl, targeting it for lysosomal degradation.
Downstream Effects of Axl Degradation
The degradation of Axl leads to the attenuation of its downstream signaling pathways, resulting in a variety of anti-cancer effects.
Inhibition of Proliferation and Survival
Degradation of Axl has been shown to inhibit cancer cell proliferation and induce apoptosis. This is primarily achieved through the downregulation of the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth and survival. For instance, knockdown of Axl in osteosarcoma cells led to decreased proliferation and increased apoptosis, which was associated with reduced phosphorylation of AKT.
Suppression of Migration and Invasion
Axl signaling is a key driver of cell migration and invasion, processes central to metastasis. Axl degradation has been demonstrated to suppress the migratory and invasive potential of cancer cells. This effect is mediated by the disruption of signaling pathways that regulate the cytoskeleton and cell adhesion.
Reversal of Drug Resistance
Axl overexpression is a well-established mechanism of acquired resistance to various targeted therapies and chemotherapies.[5] Promoting the degradation of Axl can re-sensitize resistant cancer cells to these treatments. For example, enhancing Axl degradation has been shown to overcome acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer.[7][8]
Modulation of the Tumor Microenvironment
Axl signaling also plays a crucial role in shaping the tumor microenvironment, including the regulation of immune responses. Axl degradation can impact the interaction of cancer cells with their surroundings, potentially enhancing anti-tumor immunity.
Quantitative Data on the Downstream Effects of Axl Degradation
The following tables summarize quantitative data from various studies investigating the downstream effects of Axl degradation or inhibition.
Table 1: Effect of Axl Degradation/Inhibition on Protein Expression and Phosphorylation
| Cell Line | Treatment | Downstream Target | Change in Expression/Phosphorylation | Reference |
| Gefitinib-resistant H292 | Yuanhuadine (YD) - Axl degrader | p-AKT | Decreased | [7] |
| Gefitinib-resistant H292 | Yuanhuadine (YD) - Axl degrader | p-ERK | Decreased | |
| Osteosarcoma MG-63 | Axl shRNA | p-AKT | Decreased | [9] |
| Osteosarcoma MG-63 | Axl shRNA | Ki-67 | Decreased | [9] |
| Osteosarcoma MG-63 | Axl shRNA | PARP | Increased (cleaved) | [9] |
| H1299 (NSCLC) | RXDX106 (Axl inhibitor) | p-AXL | Decreased | [10] |
| H1299 (NSCLC) | RXDX106 (Axl inhibitor) | p-AKT | Decreased | [10] |
Table 2: IC50 Values of Axl Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| R428 (Bemcentinib) | Hs578T | Breast Cancer | 340 (for p-AXL inhibition) | [11] |
| UNC2025 | - | (in vitro kinase assay) | 1.6 | [11] |
| Cabozantinib | - | (in vitro kinase assay) | low nanomolar range | [11] |
| Amuvatinib | MDA-MB-231 | Breast Cancer | ~1000 (for p-AXL inhibition) | [11] |
Table 3: Effect of Axl Knockdown on Cell Viability and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| Osteosarcoma MG-63 | Axl shRNA | Inhibition of proliferation | Significant decrease in MTT assay | [9] |
| Osteosarcoma MG-63 | Axl shRNA | Induction of apoptosis | Increased apoptotic index | [9] |
| Melanoma | Axl knockdown | Enhanced chemosensitivity | 39%-59% apoptosis with doxorubicin (vs. 24%-30% in control) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream effects of Axl degradation.
Western Blotting for Axl and Downstream Signaling Proteins
This protocol is used to detect and quantify the levels of Axl and its downstream signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Axl, p-Axl, AKT, p-AKT, ERK, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control like β-actin or GAPDH.
-
Immunoprecipitation of Axl
This protocol is used to isolate Axl and its interacting proteins from a cell lysate.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Primary antibody against Axl
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer)
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with rotation.
-
Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against Axl to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Alternatively, resuspend the beads in Laemmli sample buffer and boil to elute and denature the proteins for subsequent Western blot analysis.
-
In Vitro Kinase Assay for Axl
This protocol is used to measure the kinase activity of Axl.
Materials:
-
Recombinant active Axl kinase
-
Axl substrate (e.g., a synthetic peptide or a recombinant protein)
-
Kinase reaction buffer
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare Kinase Reaction:
-
In a multi-well plate, add the kinase reaction buffer, the Axl substrate, and the recombinant Axl kinase.
-
-
Initiate Reaction:
-
Add ATP to initiate the kinase reaction.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific time period.
-
-
Stop Reaction and Detect Activity:
-
Stop the reaction according to the detection kit's instructions.
-
Add the kinase detection reagent, which measures the amount of ADP produced (proportional to kinase activity).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the kinase activity based on the signal intensity, and compare the activity under different conditions (e.g., in the presence of an Axl inhibitor).
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Axl degradation on cell viability.[2][3][6][13][14]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the compound that induces Axl degradation or with a negative control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value of the compound.
-
Visualizations of Signaling Pathways and Workflows
Axl Signaling Pathway
Caption: Axl signaling pathways leading to cancer progression.
Experimental Workflow for Investigating Axl Degradation
References
- 1. Total Axl/MerTK ELISA and western blotting [bio-protocol.org]
- 2. broadpharm.com [broadpharm.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. origene.com [origene.com]
- 9. Knockdown of AXL receptor tyrosine kinase in osteosarcoma cells leads to decreased proliferation and increased apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of Axl Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the degradation of the Axl receptor tyrosine kinase using Western blotting. This technique is crucial for understanding the efficacy of potential therapeutic agents that target Axl for degradation in cancer and other diseases.
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell growth, survival, migration, and invasion.[1][2] Overexpression and aberrant activation of Axl are implicated in the progression and therapeutic resistance of numerous cancers.[3][4] One promising therapeutic strategy is to induce the degradation of the Axl protein. Monitoring the levels of Axl protein is therefore essential to evaluate the effectiveness of such treatments. Western blotting is a widely used and robust method for the sensitive and specific quantification of protein levels in cell and tissue lysates.[5]
This protocol details the steps for preparing cell lysates, performing SDS-PAGE and immunoblotting, and quantifying Axl protein levels to assess its degradation.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines with endogenous or overexpressed Axl. HeLa, H292, and various non-small cell lung cancer (NSCLC) cell lines are commonly used.[1][2][3]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Treatment with Degradation-Inducing Compounds:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the experimental compound (e.g., a PROTAC degrader or other small molecule inhibitor) at various concentrations and for different durations.
-
Include a vehicle-treated control (e.g., DMSO).
-
To study the rate of degradation, a time-course experiment following treatment is recommended.
-
-
Inhibition of Protein Synthesis (Optional): To specifically study protein degradation rates, cells can be treated with a protein synthesis inhibitor like cycloheximide (CHX) at a concentration of 10-25 µg/ml.[3][6] This allows for the monitoring of the decrease in existing Axl protein levels over time without the interference of new protein synthesis.
Preparation of Cell Lysates
Proper lysate preparation is critical for obtaining high-quality Western blot data.
-
For Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7][8]
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[9][10] A common volume is 1 ml per 10 cm dish.[7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8][11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[7][11]
-
Clarify the lysate by centrifugation at 12,000-16,000 x g for 20 minutes at 4°C.[7][11]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new tube and discard the pellet.[7][11]
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.[7]
-
Wash the cell pellet with ice-cold PBS and centrifuge again.[7][12]
-
Resuspend the cell pellet in ice-cold lysis buffer with protease and phosphatase inhibitors.[7]
-
Proceed with the incubation and centrifugation steps as described for adherent cells.
-
Protein Concentration Determination
-
Determine the total protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay.[7][9] This is essential for equal loading of protein in each lane of the gel.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an appropriate amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[3][11]
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 8% SDS-PAGE).[9] Also, load a molecular weight marker to determine the size of the Axl protein, which is approximately 138-140 kDa.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Axl overnight at 4°C with gentle agitation.[8] The choice of antibody is critical; several validated monoclonal and polyclonal antibodies are commercially available.[2][13][14][15] Recommended dilutions typically range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.[2]
Data Presentation
Quantitative data from Western blot analysis should be summarized for clear interpretation. Densitometry analysis of the protein bands should be performed using software like ImageJ. The intensity of the Axl band should be normalized to the intensity of the corresponding loading control band.
Table 1: Quantification of Axl Protein Levels Following Treatment
| Treatment Group | Concentration (µM) | Time (hours) | Normalized Axl Protein Level (Arbitrary Units) | % Axl Degradation |
| Vehicle Control | - | 24 | 1.00 ± 0.08 | 0% |
| Compound X | 0.1 | 24 | 0.75 ± 0.06 | 25% |
| Compound X | 1 | 24 | 0.42 ± 0.05 | 58% |
| Compound X | 10 | 24 | 0.15 ± 0.03 | 85% |
Table 2: Time-Course of Axl Degradation with Compound Y (1 µM)
| Time (hours) | Normalized Axl Protein Level (Arbitrary Units) | % Axl Degradation |
| 0 | 1.00 ± 0.09 | 0% |
| 2 | 0.88 ± 0.07 | 12% |
| 4 | 0.65 ± 0.05 | 35% |
| 8 | 0.31 ± 0.04 | 69% |
| 24 | 0.10 ± 0.02 | 90% |
Mandatory Visualizations
Axl Signaling Pathway
The Axl signaling pathway is initiated by the binding of its ligand, Gas6.[2] This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] Activated Axl then recruits and activates downstream signaling molecules, including those in the PI3K/AKT, MAPK/ERK, and STAT pathways, promoting cell survival, proliferation, and migration.[4][16]
Caption: A simplified diagram of the Axl signaling pathway.
Experimental Workflow for Western Blot Analysis of Axl Degradation
The workflow outlines the key steps from cell treatment to data analysis for assessing Axl protein degradation.
Caption: Workflow for Axl degradation analysis by Western blot.
Axl Degradation Pathways
Axl protein levels are regulated through several degradation pathways. Ligand-induced activation can lead to internalization and subsequent lysosomal degradation.[16][17] The E3 ubiquitin ligase Cbl-b can ubiquitinate Axl, targeting it for degradation.[17] Both proteasomal and lysosomal pathways have been implicated in Axl degradation.[6][16]
Caption: Overview of major Axl protein degradation pathways.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Axl (C89E7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p85β regulates autophagic degradation of AXL to activate oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of 17-Allylamino-17-demethoxygeldanamycin (17-AAG)-induced AXL Receptor Tyrosine Kinase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Axl Monoclonal Antibody (1B3A2) (MA5-15434) [thermofisher.com]
- 14. AXL antibody (13196-1-AP) | Proteintech [ptglab.com]
- 15. AXL Antibodies [antibodies-online.com]
- 16. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Measuring the Efficacy of PROTAC Axl Degrader 1 in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, offering the ability to target and eliminate disease-causing proteins. PROTAC Axl Degrader 1 is a novel heterobifunctional molecule designed to induce the degradation of the Axl receptor tyrosine kinase. Axl is frequently overexpressed in various cancers and its activation is implicated in tumor progression, metastasis, and the development of therapeutic resistance.[1][2] This makes Axl an attractive therapeutic target. Unlike traditional small molecule inhibitors that only block the kinase activity, this compound hijacks the cell's own ubiquitin-proteasome system to specifically tag Axl for destruction, leading to its complete removal from the cell.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of the degrader in terms of its effect on cell viability and proliferation. The protocols outlined below describe methods for assessing cell viability, confirming Axl protein degradation, and evaluating the functional consequences on cancer cell migration and invasion.
Principle of this compound Action
This compound is a chimeric molecule consisting of three key components: a ligand that binds to the Axl protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon entering the cell, the degrader forms a ternary complex with Axl and the E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the Axl protein. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the Axl protein.
Caption: Mechanism of this compound.
Axl Signaling Pathway in Cancer
Axl, upon activation by its ligand Gas6 or through receptor dimerization, triggers several downstream signaling pathways that are crucial for cancer cell survival, proliferation, migration, and invasion.[2][3][4][5] Key among these are the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[2][3] By degrading the Axl protein, this compound effectively shuts down these pro-tumorigenic signals.
Caption: Simplified Axl Signaling Pathway in Cancer.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound. These values are essential for comparing its potency and efficacy across different cancer cell lines.
Table 1: IC50 Values for Cell Proliferation
| Cancer Cell Line | IC50 (µM) | Treatment Duration (h) |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 10.34[6] | 72 |
| 4T1 (Murine Mammary Carcinoma) | 5.53[6] | 72 |
Table 2: Degradation Parameters (DC50 and Dmax)
| Cancer Cell Line | DC50 (nM) | Dmax (%) | Treatment Duration (h) |
| MDA-MB-231 | 5[7] | >90 (visual estimate from blot) | 24 |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Experimental Workflow
The overall workflow for determining the IC50 of this compound involves a series of experiments to assess its impact on cell viability, confirm target degradation, and evaluate its effect on cancer cell function.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination) using CellTiter-Glo®
This protocol describes how to determine the IC50 of this compound by measuring the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).[6]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the background wells (medium only) from all other measurements.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the degrader concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism.
-
Protocol 2: Western Blot for Axl Degradation (DC50 and Dmax Determination)
This protocol is to confirm the degradation of Axl protein following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Axl and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axl antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the Axl band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of Axl remaining relative to the vehicle control.
-
Plot the percentage of Axl remaining against the degrader concentration to determine the DC50 and Dmax values.
-
Protocol 3: Transwell Migration and Invasion Assay
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free and complete cell culture medium
-
This compound
-
DMSO
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet solution (for staining)
-
Microscope
Procedure:
-
Preparation of Transwell Inserts:
-
For Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium (typically 1:3 to 1:8 dilution). Coat the upper surface of the transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 2 hours to allow it to solidify.[4]
-
For Migration Assay: No coating is required.
-
-
Cell Seeding and Treatment:
-
Starve the cancer cells in serum-free medium for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the transwell inserts.
-
Add 600-800 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.[4]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell line's migratory/invasive capacity.
-
-
Fixation and Staining:
-
Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20-30 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the migrated/invaded cells under a microscope.
-
Count the number of stained cells in several random fields of view (e.g., 5-10 fields) for each insert.
-
Calculate the average number of migrated/invaded cells per field.
-
Compare the number of migrated/invaded cells in the treated groups to the vehicle control group to determine the effect of this compound.
-
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for evaluating the in vitro efficacy of this compound. By determining the IC50, DC50, and Dmax values, and assessing the functional impact on cell migration and invasion, researchers can gain a thorough understanding of the degrader's potency and mechanism of action in cancer cell lines. This information is crucial for the continued development and characterization of PROTAC-based therapeutics targeting Axl in oncology.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snapcyte.com [snapcyte.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of PROTAC Axl Degrader 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vivo delivery and evaluation of PROTAC Axl Degrader 1 in mouse models, based on currently available data and established protocols for similar compounds.
Introduction
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in various cancers, contributing to tumor progression, metastasis, and drug resistance.[1][2][3] this compound offers a novel therapeutic strategy by not just inhibiting Axl's kinase activity, but by inducing its complete degradation through the ubiquitin-proteasome system.[4][5]
The successful in vivo application of PROTACs, including Axl Degrader 1, is often challenged by their physicochemical properties, such as high molecular weight and low aqueous solubility, which can lead to poor bioavailability and suboptimal pharmacokinetic profiles.[6][7] Therefore, appropriate formulation and delivery methods are critical for achieving therapeutic efficacy in preclinical mouse models. These notes provide an overview of delivery strategies, protocols for administration, and methods for assessing target engagement and efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparative reference from another published Axl degrader.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [8]
| Administration Route | Dose (mg/kg) | AUC₀-t (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 2 | - | - |
| Oral (p.o.) | 20 | - | 4.93 |
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life in mice are not yet publicly available. The data above from rats can be used as a preliminary guide.
Table 2: In Vitro Activity of this compound [8]
| Parameter | Cell Line | Value |
| IC₅₀ (Degradation) | - | 0.92 µM |
| IC₅₀ (Anti-proliferation, 72h) | MDA-MB-231 | 10.34 µM |
| IC₅₀ (Anti-proliferation, 72h) | 4T1 | 5.53 µM |
Signaling Pathway and Experimental Workflow
Axl Signaling Pathway
Axl, upon binding to its ligand Gas6, homodimerizes and autophosphorylates, activating several downstream signaling pathways that promote cell survival, proliferation, migration, and invasion.[2][9][10]
Caption: Axl signaling pathway and the mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the likely poor aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. The choice of vehicle will depend on the administration route.
For Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection:
-
Vehicle Composition: A common vehicle for PROTACs with poor solubility is a multi-component system. A suggested formulation is:
-
5% N,N-dimethylacetamide (DMA)
-
40% Propylene glycol
-
55% of a 30% w/v solution of 2-hydroxypropyl-β-cyclodextrin (HPBCD) in water.
-
-
Preparation Protocol:
-
Weigh the required amount of this compound.
-
Add 5% of the final volume of DMA and vortex until the compound is fully dissolved.
-
Add 40% of the final volume of propylene glycol and vortex to mix.
-
Add 55% of the final volume of the 30% HPBCD solution and vortex thoroughly until a clear solution is obtained.
-
The final solution should be prepared fresh daily before administration.
-
For Oral Gavage (p.o.):
-
Vehicle Composition: A suspension is often used for oral delivery of poorly soluble compounds. A suggested formulation is:
-
0.5% (w/v) Methylcellulose in sterile water.
-
0.2% (w/v) Tween 80 (optional, to aid in suspension).
-
-
Preparation Protocol:
-
Prepare the 0.5% methylcellulose solution in sterile water. If using Tween 80, add it to the methylcellulose solution.
-
Weigh the required amount of this compound and triturate it to a fine powder.
-
Gradually add the vehicle to the powder while triturating to form a homogenous suspension.
-
Ensure the suspension is well-mixed before each administration.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using a human cancer cell line that overexpresses Axl (e.g., MDA-MB-231).
-
Animal Model:
-
Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.
-
-
Cell Culture and Implantation:
-
Culture MDA-MB-231 cells in appropriate media until they reach ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Treatment Protocol:
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg).
-
Administer this compound or vehicle via the chosen route (e.g., i.p. daily) for a specified duration (e.g., 21 days). A 25 mg/kg i.p. dose has been noted to not induce systemic toxicity in rats and can be a starting point for dose-ranging studies in mice.[8]
-
Measure tumor volume with calipers every 2-3 days and calculate using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect tumors and other relevant tissues (e.g., liver, spleen) for pharmacodynamic and histological analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for western blotting, and another portion fixed in formalin for immunohistochemistry.
-
Pharmacodynamic (PD) Analysis
-
Western Blotting:
-
Homogenize snap-frozen tumor samples to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Axl and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the extent of Axl degradation in the tumors of treated mice compared to the vehicle control group.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded tumor tissues.
-
Cut thin sections and mount them on slides.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate with a primary antibody against Axl.
-
Use a suitable detection system to visualize Axl expression in the tumor sections.
-
IHC can provide spatial information on Axl degradation within the tumor microenvironment.
-
Concluding Remarks
The protocols outlined above provide a comprehensive framework for the in vivo evaluation of this compound in mouse models. Given the inherent challenges in PROTAC delivery, careful consideration of the formulation is paramount to achieving adequate exposure and therapeutic effect. Researchers should optimize the dose, schedule, and administration route for their specific mouse model and experimental goals. The successful application of these methods will be crucial in advancing our understanding of the therapeutic potential of Axl degradation in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]
- 10. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing PROTAC Axl Degrader 1 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Receptor Tyrosine Kinase (RTK) AXL is a critical mediator in various oncogenic processes, including proliferation, metastasis, and the development of therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in numerous cancers.[4] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins via the ubiquitin-proteasome system.[5][6][7] This approach offers a catalytic mode of action and the potential to eliminate both the enzymatic and scaffolding functions of a target protein.[8]
PROTAC Axl Degrader 1 is a heterobifunctional molecule designed to specifically recruit the AXL protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.[6][9] This document provides a detailed experimental framework for evaluating the in vivo efficacy of this compound using a human tumor xenograft model. The protocols outlined herein cover study design, animal model establishment, drug administration, and pharmacodynamic and antitumor efficacy endpoints.
Axl Signaling Pathway and PROTAC Mechanism of Action
AXL signaling is typically activated by its ligand, Growth Arrest-Specific 6 (Gas6).[2][10] This activation triggers downstream pathways, including PI3K/Akt/mTOR and Ras/MEK/ERK, which promote cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[3][10][11] this compound is designed to disrupt this entire signaling cascade by eliminating the AXL protein itself.
Experimental Design
This study is designed to assess the anti-tumor activity and pharmacodynamic effects of this compound in an MDA-MB-231 triple-negative breast cancer xenograft model.
Study Groups and Dosing
Female athymic nude mice will be implanted with MDA-MB-231 cells. Once tumors reach a volume of 150-200 mm³, animals will be randomized into treatment groups (n=10 mice/group).
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | p.o. | Daily |
| 2 | This compound | 10 | p.o. | Daily |
| 3 | This compound | 30 | p.o. | Daily |
| 4 | Positive Control (Axl Inhibitor) | 50 | p.o. | Daily |
Experimental Workflow
The overall experimental workflow is depicted below, outlining the key stages from model establishment to final data analysis.
Endpoints
-
Primary Efficacy Endpoint: Tumor growth inhibition (TGI) relative to the vehicle control group.
-
Pharmacodynamic (PD) Endpoint: Quantification of AXL protein degradation in tumor tissue.
-
Tolerability Endpoints: Monitoring changes in body weight and general clinical observations of animal health.
Experimental Protocols
Xenograft Model Establishment
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Harvest cells at 80-90% confluency. Wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[12]
-
Tumor Monitoring: Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors are palpable.[13] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[13]
Drug Formulation and Administration
-
Formulation: Prepare this compound in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer the formulated compound or vehicle to the respective groups via oral gavage (p.o.) at a volume of 10 mL/kg, once daily for 28 days.
Efficacy and Tolerability Monitoring
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times weekly.[12][13]
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to assess toxicity.
-
Clinical Observations: Perform daily checks for any signs of distress or adverse reactions.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Sample Collection (Satellite Group): At specified time points (e.g., 4, 24, and 48 hours) after the final dose, euthanize a subset of mice (n=3/group/timepoint).
-
Blood Collection: Collect blood via cardiac puncture for PK analysis to determine plasma drug concentrations.
-
Tumor Harvesting: Excise tumors, weigh them, and divide them. Snap-freeze one half in liquid nitrogen for Western blot analysis, and fix the other half in 10% neutral buffered formalin for IHC.[14]
Western Blot Protocol for Axl Degradation
-
Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay kit.[15]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.[16]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total AXL (e.g., rabbit polyclonal anti-Axl).[18] Also probe a separate blot or re-probe with an antibody for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15] Quantify band density using appropriate software.
Immunohistochemistry (IHC) Protocol for Axl Expression
-
Tissue Processing: Process formalin-fixed tumor tissues and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol.[19]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling slides in a target retrieval solution (e.g., citrate buffer, pH 6.0) for 20 minutes.[19]
-
Peroxidase Block: Quench endogenous peroxidase activity with 3% H₂O₂ for 30 minutes.[19]
-
Blocking: Block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate slides overnight at 4°C with a primary antibody for AXL.[14][19]
-
Detection: Use a labeled polymer detection system (e.g., Envision) and visualize with a chromogen like DAB. Counterstain with hematoxylin.[14]
-
Imaging: Scan slides and analyze AXL staining intensity and distribution within the tumor sections.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound
| Group | Treatment | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| 1 | Vehicle | - | 1250 ± 150 | - |
| 2 | This compound | 10 | 680 ± 95 | 45.6 |
| 3 | This compound | 30 | 310 ± 60 | 75.2 |
| 4 | Positive Control | 50 | 450 ± 80 | 64.0 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Table 2: Tolerability Assessment
| Group | Treatment | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Clinical Observations |
| 1 | Vehicle | - | +2.5 ± 0.8 | No abnormalities |
| 2 | This compound | 10 | +1.8 ± 1.1 | No abnormalities |
| 3 | This compound | 30 | -0.5 ± 1.5 | No abnormalities |
| 4 | Positive Control | 50 | -1.2 ± 1.3 | No abnormalities |
A body weight loss of >15-20% may indicate significant toxicity.
Table 3: Pharmacodynamic Analysis of Axl Degradation in Tumors
| Group | Treatment | Dose (mg/kg) | Mean Axl Protein Level (% of Vehicle) ± SEM |
| 1 | Vehicle | - | 100 ± 12 |
| 2 | This compound | 10 | 45 ± 9 |
| 3 | This compound | 30 | 15 ± 6 |
| 4 | Positive Control | 50 | 95 ± 10 |
Axl protein levels are quantified from Western blot band densities, normalized to a loading control, and expressed as a percentage of the vehicle control group.
Interpretation: The expected results would demonstrate a dose-dependent inhibition of tumor growth by this compound (Table 1), which correlates with a significant, dose-dependent reduction in total AXL protein levels in the tumor tissue (Table 3). The positive control, an Axl kinase inhibitor, is expected to inhibit tumor growth but not significantly reduce total AXL protein levels. The lack of significant body weight loss (Table 2) would suggest the treatments are well-tolerated at the tested doses. IHC analysis would provide spatial confirmation of AXL protein reduction within the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 7. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 13. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. origene.com [origene.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Immunohistochemistry staining [bio-protocol.org]
Application Notes and Protocols: Confirming PROTAC Mechanism of Action with Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide and detailed protocols for utilizing proteasome inhibitors to validate the mechanism of action (MOA) of Proteolysis Targeting Chimeras (PROTACs). Confirmation of proteasome-dependent degradation is a critical step in the development and characterization of these novel therapeutic agents.
Introduction to PROTACs and Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein of interest (POI). A PROTAC consists of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2][3][4][5][6]
To confirm that a PROTAC mediates protein degradation via this specific pathway, it is essential to demonstrate that the degradation is dependent on the proteasome. This is achieved by co-treating cells with the PROTAC and a proteasome inhibitor. If the PROTAC is functioning as intended, inhibition of the proteasome will "rescue" the target protein from degradation, leading to its accumulation.[7][8]
Key Experimental Approaches
Several key experiments are employed to confirm the proteasome-dependent MOA of a PROTAC:
-
Western Blotting: This is the most common method to visualize and semi-quantify the levels of the target protein. By comparing protein levels in cells treated with the PROTAC alone versus cells co-treated with a proteasome inhibitor, a clear rescue effect can be demonstrated.[9][10][11]
-
Co-Immunoprecipitation (Co-IP): This technique is used to verify the formation of the ternary complex (POI-PROTAC-E3 ligase). The use of a proteasome inhibitor is crucial in this assay to prevent the degradation of the target protein, thereby allowing for the detection of the entire complex.[8][12][13]
Data Presentation
Effective data presentation is crucial for interpreting the results of these experiments. Quantitative data should be summarized in clear and concise tables.
Table 1: Example Western Blot Densitometry Data
| Treatment Group | PROTAC Conc. (nM) | Proteasome Inhibitor (Conc.) | Relative Target Protein Level (%) | Standard Deviation |
| Vehicle Control | 0 | None | 100 | ± 5.2 |
| PROTAC Only | 100 | None | 15 | ± 3.1 |
| Inhibitor Only | 0 | MG132 (10 µM) | 105 | ± 6.0 |
| PROTAC + Inhibitor | 100 | MG132 (10 µM) | 95 | ± 4.8 |
Table 2: Summary of Degradation Parameters
| Parameter | PROTAC Only | PROTAC + Proteasome Inhibitor | Expected Outcome |
| DC50 (Concentration for 50% degradation) | e.g., 50 nM | Not Applicable (Degradation blocked) | A potent DC50 value in the absence of the inhibitor. |
| Dmax (Maximum degradation) | e.g., >90% | Not Applicable (Degradation blocked) | High Dmax value in the absence of the inhibitor. |
| Target Protein Ubiquitination | Increased | Further Increased | Accumulation of polyubiquitinated target protein. |
Experimental Protocols
The following are detailed protocols for key experiments to confirm the proteasome-dependent MOA of a PROTAC.
Protocol 1: Western Blotting to Confirm Proteasome-Dependent Degradation
Objective: To demonstrate that the PROTAC-induced degradation of a target protein is rescued by a proteasome inhibitor.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, Bortezomib, or Epoxomicin)[7]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of the PROTAC and proteasome inhibitor in DMSO.
-
Treat the cells with the following conditions:
-
Vehicle control (DMSO)
-
PROTAC at its optimal degradation concentration (e.g., DC90).
-
Proteasome inhibitor at a concentration known to be effective in the chosen cell line (e.g., 10 µM MG132).
-
PROTAC + Proteasome inhibitor.
-
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Compare the protein levels across the different treatment groups. A significant increase in the target protein level in the "PROTAC + Inhibitor" group compared to the "PROTAC Only" group confirms proteasome-dependent degradation.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect the Ternary Complex
Objective: To demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex, which is stabilized by proteasome inhibition.
Materials:
-
Cell line expressing the target protein and the E3 ligase of interest
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (targeting the POI or a tag)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (against POI, E3 ligase component, and relevant tags)
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Treat cells with the vehicle, PROTAC, and PROTAC + proteasome inhibitor for a time sufficient to allow ternary complex formation (e.g., 1-4 hours). The inclusion of the proteasome inhibitor is critical to prevent the degradation of the ubiquitinated target.[12]
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with beads/resin to reduce non-specific binding.
-
Incubate the cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads/resin and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washes:
-
Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads/resin using elution buffer or by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform Western blotting as described in Protocol 1.
-
Probe the membrane with primary antibodies against the POI and the recruited E3 ligase component (e.g., VHL or Cereblon).
-
-
Analysis:
-
An enhanced signal for the E3 ligase in the sample immunoprecipitated from PROTAC-treated cells (compared to the vehicle control) indicates the formation of the ternary complex.
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Proteasome Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. revvity.com [revvity.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. tandfonline.com [tandfonline.com]
- 11. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for Axl Localization After Degrader Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl is a receptor tyrosine kinase (RTK) that, along with Tyro3 and Mer, forms the TAM family of receptors.[1] The binding of its ligand, Growth arrest-specific 6 (Gas6), induces dimerization and autophosphorylation of Axl's intracellular kinase domain, activating downstream signaling pathways.[2][3][4][5] These pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT, are crucial in cellular processes such as proliferation, survival, migration, and immune response.[3][4][6] Dysregulation of Axl signaling is implicated in the progression, metastasis, and therapeutic resistance of various cancers, making it a compelling target for drug development.[2][3][7][8]
Protein degraders, such as proteolysis-targeting chimeras (PROTACs), represent a novel therapeutic strategy that induces the degradation of target proteins via the ubiquitin-proteasome system.[1] These molecules offer a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions. Monitoring the subcellular localization of Axl via immunofluorescence (IF) staining following degrader treatment is a critical method for elucidating the compound's mechanism of action and cellular effects. This document provides detailed protocols for performing and quantifying Axl immunofluorescence staining after degrader treatment.
Axl Signaling Pathway and Degrader Mechanism
The Axl signaling pathway is initiated by the binding of Gas6, leading to a cascade of downstream signaling events. Axl degraders are heterobifunctional molecules that simultaneously bind to Axl and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Axl.
Experimental Protocol: Immunofluorescence Staining of Axl
This protocol outlines the steps for immunofluorescence staining of Axl in cultured cells following treatment with an Axl degrader.
Materials
-
Cells of interest cultured on glass coverslips in a multi-well plate
-
Axl degrader compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), 1X
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum and 0.3% Triton X-100 in 1X PBS
-
Primary Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in 1X PBS
-
Primary antibody against Axl (validated for immunofluorescence)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Microscope slides
-
Fluorescence microscope
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.[9]
-
Allow cells to adhere overnight.
-
Treat cells with the Axl degrader at various concentrations and time points. Include a vehicle-only control.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with 1X PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[10]
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Axl antibody in the Primary Antibody Dilution Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Dilution Buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1-2 hours at room temperature, protected from light.[10]
-
-
Counterstaining:
-
Wash the cells three times with 1X PBS for 5 minutes each, protected from light.
-
Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with 1X PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
Data Presentation and Quantification
Quantitative analysis of Axl localization can be performed by measuring the fluorescence intensity in different cellular compartments (e.g., plasma membrane, cytoplasm, and nucleus). This allows for a detailed assessment of the degrader's effect on Axl translocation and degradation.
Table 1: Quantification of Axl Cellular Localization Post-Degrader Treatment
| Treatment Group | Mean Membrane Intensity (A.U.) | Mean Cytoplasmic Intensity (A.U.) | Mean Nuclear Intensity (A.U.) | Cytoplasmic/Membrane Ratio |
| Vehicle Control | 150.2 ± 12.5 | 35.8 ± 4.1 | 5.2 ± 1.8 | 0.24 |
| Degrader (10 nM) | 85.6 ± 9.8 | 45.3 ± 5.6 | 4.9 ± 1.5 | 0.53 |
| Degrader (100 nM) | 25.1 ± 5.2 | 15.7 ± 3.3 | 3.1 ± 1.1 | 0.63 |
| Degrader (1 µM) | 8.9 ± 2.1 | 6.2 ± 1.9 | 2.5 ± 0.9 | 0.70 |
A.U. = Arbitrary Units. Data are presented as mean ± standard deviation.
Table 2: Analysis of Axl Protein Levels Based on Total Cellular Fluorescence
| Treatment Group | Total Mean Cellular Intensity (A.U.) | % Axl Reduction vs. Control |
| Vehicle Control | 191.2 ± 15.7 | 0% |
| Degrader (10 nM) | 135.8 ± 12.1 | 29.0% |
| Degrader (100 nM) | 43.9 ± 7.8 | 77.0% |
| Degrader (1 µM) | 17.6 ± 4.5 | 90.8% |
Total Mean Cellular Intensity is the sum of the mean intensities from all cellular compartments.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient primary antibody concentration. | Optimize antibody dilution. |
| Inactive secondary antibody. | Use a fresh, properly stored secondary antibody. | |
| Over-fixation masking the epitope. | Reduce fixation time or try a different fixation method (e.g., methanol).[9] | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Non-specific secondary antibody binding. | Include a secondary antibody-only control.[13] | |
| Primary antibody concentration too high. | Further dilute the primary antibody. | |
| Photobleaching | Excessive exposure to excitation light. | Use an antifade mounting medium and minimize light exposure. |
Conclusion
Immunofluorescence staining is a powerful technique to visualize and quantify the effects of Axl degraders on Axl protein localization and expression. The detailed protocol and data analysis framework provided in these application notes will enable researchers to robustly assess the cellular activity of novel Axl-targeting therapeutics. Careful optimization of the staining protocol and consistent image acquisition and analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Frontiers | Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ptglab.com [ptglab.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. hrpub.org [hrpub.org]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Lentiviral shRNA Knockdown of Axl as a Control for PROTAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] Unlike traditional inhibitors that block a protein's function, PROTACs catalytically induce the removal of the entire protein, offering potential advantages in overcoming drug resistance and targeting previously "undruggable" proteins.[4][5]
The receptor tyrosine kinase Axl is a compelling target in oncology, frequently overexpressed in various cancers and implicated in tumor proliferation, metastasis, and therapeutic resistance.[6][7][8] As such, Axl-targeting PROTACs are of significant interest.
To rigorously validate the on-target effects of an Axl-targeting PROTAC, it is crucial to employ controls that phenocopy the specific removal of the Axl protein. Lentiviral-mediated short hairpin RNA (shRNA) knockdown provides a robust and widely accepted method for silencing gene expression, thereby reducing the cellular pool of the target protein. By comparing the biological outcomes of Axl PROTAC treatment with those of Axl shRNA knockdown, researchers can confidently attribute observed phenotypes to the specific degradation of Axl, distinguishing these from potential off-target effects of the PROTAC molecule.
This document provides detailed protocols for utilizing lentiviral shRNA knockdown of Axl as a comparative control for Axl-targeting PROTAC experiments, focusing on the triple-negative breast cancer cell line MDA-MB-231 as an experimental model.
Logical Framework for Experimental Controls
The diagram below illustrates the rationale for using shRNA knockdown as a control to validate the on-target effects of a PROTAC. The goal is to demonstrate that the phenotype observed with the PROTAC is due to the loss of the target protein (Axl) and not other, unintended interactions.
Axl Signaling Pathway
Axl activation, typically by its ligand Gas6, triggers downstream signaling cascades that promote cancer progression.[7][9] Key pathways include PI3K/Akt and Ras/MEK/Erk, which regulate cell survival, proliferation, and migration.[7][10] Both shRNA-mediated knockdown and PROTAC-induced degradation aim to eliminate Axl, thereby inhibiting these pro-tumorigenic signals.
Data Presentation: shRNA vs. PROTAC
The following tables summarize hypothetical but representative quantitative data comparing the effects of Axl shRNA knockdown and an Axl-targeting PROTAC in MDA-MB-231 cells.
Table 1: Axl Protein Level Reduction
| Method | Target | Concentration/MOI | Incubation Time | Axl Reduction (%) | Method of Quantification |
|---|---|---|---|---|---|
| Lentiviral shRNA | Axl | MOI = 5 | 72 hours | ~85% | Western Blot Densitometry |
| Scrambled shRNA | N/A | MOI = 5 | 72 hours | <5% | Western Blot Densitometry |
| Axl PROTAC (e.g., 6n) | Axl | 5 nM (DC₅₀) | 15 hours | 50% | Western Blot Densitometry[10][11] |
| Axl PROTAC (e.g., 6n) | Axl | 50 nM | 15 hours | >90% | Western Blot Densitometry[10][11] |
| Vehicle Control | N/A | 0.1% DMSO | 15 hours | 0% | Western Blot Densitometry |
Table 2: Effect on Cell Viability
| Method | Target Cell Line | Incubation Time | IC₅₀ | Assay |
|---|---|---|---|---|
| Lentiviral shRNA | MDA-MB-231 | 72 hours | N/A (Reduced viability by ~40% vs. scrambled) | MTT Assay[12] |
| Axl PROTAC 1 | MDA-MB-231 | 72 hours | 10.34 µM | MTT Assay[13] |
| Axl PROTAC 2 | MDA-MB-231 | 72 hours | 6.23 µM | MTT Assay[14] |
| Vehicle Control | MDA-MB-231 | 72 hours | No effect | MTT Assay |
Experimental Workflow
The overall experimental process involves producing lentivirus, transducing target cells to establish stable knockdown, and then performing comparative functional assays alongside PROTAC-treated cells.
Experimental Protocols
Safety Precaution: Work with lentiviral particles must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.
Protocol 1: Lentiviral Particle Production in HEK293T Cells
This protocol describes the production of lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Lentiviral transfer plasmid (e.g., pLKO.1-puro) containing Axl-shRNA or a scrambled non-targeting shRNA sequence.
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM or serum-free medium
-
10 cm tissue culture plates
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed 5 x 10⁶ HEK293T cells per 10 cm plate in DMEM + 10% FBS without antibiotics. Ensure cells will be 70-80% confluent at the time of transfection.[3][15] Incubate overnight.
-
Day 2:
-
In the afternoon, prepare the transfection mix. For one 10 cm plate:
-
Tube A: Mix 5 µg of shRNA transfer plasmid, 3.75 µg of psPAX2, and 1.25 µg of pMD2.G in 500 µL of Opti-MEM.[3]
-
Tube B: Dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Swirl gently to distribute.
-
-
Day 3: In the morning, carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete culture medium (with antibiotics).
-
Day 4 (48h post-transfection): Harvest the supernatant containing viral particles into a sterile conical tube. Add 10 mL of fresh medium to the plate. Store the harvested supernatant at 4°C.
-
Day 5 (72h post-transfection): Harvest the supernatant again and pool it with the collection from Day 4.
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.
-
Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction of MDA-MB-231 Cells
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (stock solution at 2 mg/mL)
-
Puromycin
-
24-well or 6-well plates
Procedure:
-
Day 1: Seed 0.5 x 10⁵ MDA-MB-231 cells per well of a 24-well plate. Incubate overnight.[17]
-
Day 2:
-
Thaw the lentiviral supernatant on ice.
-
Aspirate the medium from the cells.
-
Prepare the transduction medium: for each well, add the desired amount of viral supernatant and Polybrene to a final concentration of 5-8 µg/mL in a total volume of 500 µL of complete medium.[8][17]
-
Note: It is critical to perform a titration with a range of viral volumes to determine the optimal Multiplicity of Infection (MOI) for your cells.
-
Add the transduction medium to the cells.
-
Incubate for 18-24 hours.[18]
-
-
Day 3: Remove the virus-containing medium and replace with 1 mL of fresh complete medium.
-
Day 5 (48h post-transduction):
-
Begin antibiotic selection. Aspirate the medium and replace it with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve for MDA-MB-231 cells, typically 1-5 µg/mL).
-
Maintain one uninfected well of cells with puromycin as a positive control for selection.
-
-
Days 7-14: Replace the medium with fresh puromycin-containing medium every 2-3 days until drug-resistant colonies are visible and the control cells are all dead.
-
Expand the resistant colonies to establish a stable Axl-knockdown or scrambled-control cell line.
Protocol 3: Western Blot for Axl Knockdown Validation
Materials:
-
Stable Axl-knockdown and scrambled-control cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBS-T)
-
Primary antibody: anti-Axl (e.g., Santa Cruz Biotechnology, sc-166269)[19][20]
-
Primary antibody: anti-β-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL development reagent
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Axl antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[9]
-
Washing: Wash the membrane 3 times for 5 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.[9]
-
Analysis: Strip the membrane and re-probe for the loading control (β-Actin or GAPDH). Quantify band intensities using software like ImageJ to determine the percentage of Axl knockdown relative to the scrambled control.[12]
Protocol 4: PROTAC Treatment and Cell Viability (MTT) Assay
Materials:
-
Parental MDA-MB-231 cells, stable Axl-knockdown cells, and scrambled-control cells
-
Axl-targeting PROTAC (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Day 1: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Plate parental cells for PROTAC treatment and the stable cell lines for comparison. Incubate overnight.
-
Day 2:
-
For the PROTAC-treated arm, prepare serial dilutions of the Axl PROTAC in culture medium.
-
Aspirate the medium from the parental cells and add 100 µL of the PROTAC dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
For the shRNA arms, ensure the medium is replaced in the Axl-knockdown and scrambled-control wells.
-
-
Day 5 (at end of incubation):
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated or scrambled-control cells to determine the percentage of cell viability. Plot the results to compare the dose-response of the PROTAC with the effect of the shRNA knockdown.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. origene.com [origene.com]
- 3. 4.2. Lentivirus Production [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. addgene.org [addgene.org]
- 7. hollingscancercenter.org [hollingscancercenter.org]
- 8. genecopoeia.com [genecopoeia.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]
- 16. mdanderson.org [mdanderson.org]
- 17. origene.com [origene.com]
- 18. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 19. scbt.com [scbt.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. MTT assay protocol | Abcam [abcam.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by PROTAC Axl Degrader 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROTAC (Proteolysis-Targeting Chimera) technology represents a novel therapeutic modality that induces targeted protein degradation. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The Axl receptor tyrosine kinase is a well-validated target in oncology, with its overexpression being associated with tumor progression, metastasis, and drug resistance in various cancers. PROTAC Axl Degrader 1 is a novel PROTAC designed to specifically target and degrade the Axl protein. This application note provides a detailed protocol for inducing apoptosis with this compound in a relevant cancer cell line (e.g., A549 lung carcinoma cells) and subsequently quantifying the apoptotic cell population using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Signaling Pathway and Mechanism of Action
Axl signaling plays a crucial role in cell survival, proliferation, and migration. Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, activating downstream pro-survival pathways such as PI3K-Akt and MAPK/ERK. This compound is designed to hijack the cell's natural protein disposal system to eliminate Axl, thereby inhibiting these downstream signals and inducing apoptosis.
Caption: Axl signaling pathway leading to cell survival.
Caption: Mechanism of PROTAC-mediated Axl degradation.
Experimental Protocol
This protocol outlines the treatment of A549 cells with this compound and subsequent analysis of apoptosis by flow cytometry.
Materials
-
A549 cells (or other relevant cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Cell Culture and Treatment
-
Culture A549 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.
-
Replace the medium in each well with the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Staining for Apoptosis
-
Harvest both adherent and floating cells by first collecting the supernatant, then washing the wells with PBS, and finally trypsinizing the adherent cells. Combine all cells from each well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis
-
Analyze the stained cells immediately using a flow cytometer equipped with a 488 nm laser.
-
Collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Set up appropriate compensation controls using single-stained samples (Annexin V-FITC only and PI only).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC versus PI to distinguish between:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Caption: Workflow for apoptosis analysis by flow cytometry.
Data Presentation & Results
The following tables summarize hypothetical data obtained from the flow cytometry analysis of A549 cells treated with this compound for 48 hours.
Table 1: Percentage of Cell Populations after 48h Treatment
| Treatment Concentration (nM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| 0 (Vehicle) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.1 ± 2.1 | 8.3 ± 1.1 | 6.6 ± 0.9 |
| 50 | 60.7 ± 3.5 | 25.4 ± 2.8 | 13.9 ± 1.7 |
| 100 | 42.3 ± 4.2 | 40.1 ± 3.9 | 17.6 ± 2.1 |
| 500 | 15.8 ± 3.8 | 55.9 ± 5.2 | 28.3 ± 4.5 |
Table 2: Summary of Apoptotic Induction
| Treatment Concentration (nM) | Total Apoptotic Cells (%) (Early + Late) | Fold Increase in Apoptosis (vs. Vehicle) |
| 0 (Vehicle) | 4.8 | 1.0 |
| 10 | 14.9 | 3.1 |
| 50 | 39.3 | 8.2 |
| 100 | 57.7 | 12.0 |
| 500 | 84.2 | 17.5 |
Discussion
The results demonstrate that this compound induces apoptosis in A549 cells in a dose-dependent manner. As the concentration of the degrader increases, there is a corresponding decrease in the live cell population and a significant increase in both early and late apoptotic cell populations. The shift from a predominantly live cell population in the vehicle control to a majority apoptotic population at 500 nM highlights the potent pro-apoptotic activity of the compound. The quantification of apoptosis through Annexin V and PI staining provides a robust and reliable method for assessing the efficacy of this compound. This assay can be adapted to screen other cell lines, evaluate time-course effects, and compare the potency of different Axl-targeting PROTACs.
Conclusion
This application note provides a comprehensive protocol for the flow cytometric analysis of apoptosis induced by this compound. The detailed methodology and representative data serve as a valuable resource for researchers in the field of targeted protein degradation and cancer biology. The use of Annexin V and PI staining is a standard and effective method for quantifying apoptosis and evaluating the efficacy of novel therapeutic agents like this compound.
Application Notes and Protocols for Co-immunoprecipitation in PROTAC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[1] The key to a PROTAC's mechanism of action is its ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to validate the formation of this crucial ternary complex within a cellular context.[3] By using an antibody to pull down one component of the complex (e.g., the E3 ligase or the POI), researchers can determine if the other components are bound, providing direct evidence of the PROTAC-induced interaction. This application note provides detailed protocols for standard and two-step Co-IP assays, guidance on data analysis, and troubleshooting tips to aid researchers in successfully applying this technique to their PROTAC development programs.
Principle of the Assay
The Co-IP experiment is designed to isolate and identify proteins that are bound to a specific "bait" protein in a cell lysate. In the context of PROTACs, the goal is to demonstrate that in the presence of the PROTAC molecule, the POI and the E3 ligase are part of the same complex.
The general workflow involves:
-
Treating cells with the PROTAC or a vehicle control.
-
Lysing the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Incubating the cell lysate with an antibody specific to one component of the putative ternary complex (the "bait," e.g., the E3 ligase).
-
Capturing the antibody-bait complex using protein A/G-conjugated beads.
-
Washing away non-specifically bound proteins.
-
Eluting the captured proteins from the beads.
-
Analyzing the eluted proteins by Western blot to detect the presence of the other components of the ternary complex (the "prey," e.g., the POI).
An enhanced signal for the prey protein in the PROTAC-treated sample compared to the control is indicative of ternary complex formation.
Visualization of PROTAC Mechanism and Co-IP Workflow
PROTAC Mechanism of Action
Caption: PROTACs induce proximity between a POI and an E3 ligase, leading to ubiquitination and degradation.
Co-immunoprecipitation Experimental Workflow
Caption: Step-by-step workflow for a PROTAC Co-IP experiment from cell treatment to final analysis.
Experimental Protocols
Materials and Reagents
Lysis Buffers: The choice of lysis buffer is critical for preserving the native protein interactions.[4] Non-ionic detergents are recommended.
-
Non-denaturing Lysis Buffer (Recommended for PROTAC Co-IP):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 or Triton X-100
-
Store at 4°C. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
-
RIPA Buffer (Higher Stringency):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100 or NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Store at 4°C. Add inhibitors before use.[5]
-
Wash Buffer:
-
Typically, the lysis buffer without inhibitors is used. The salt concentration can be adjusted (from 150 mM to 500 mM NaCl) to reduce non-specific binding.[2]
Elution Buffer:
-
SDS-PAGE Loading Buffer: 1X or 2X Laemmli buffer for direct analysis by Western blot.
-
Glycine Elution Buffer (for native elution): 0.1 M Glycine, pH 2.5-3.0. Neutralize immediately with 1.5 M Tris-HCl, pH 8.8.
Other Reagents:
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary antibodies (IP-validated) for "bait" and "prey" proteins
-
Isotype control IgG (from the same species as the IP antibody)
-
Protein A/G conjugated beads (e.g., agarose or magnetic)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffers, secondary antibodies, ECL substrate)
Protocol 1: Standard Single-Step Co-immunoprecipitation
This protocol is suitable for initial validation of ternary complex formation.
Day 1: Cell Treatment and Lysis
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of PROTAC or vehicle control for the determined optimal time (e.g., 1-4 hours).
-
Harvest Cells: Place the culture dish on ice. Aspirate the media and wash cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold Non-denaturing Lysis Buffer (with freshly added inhibitors) per 10^7 cells.[2] Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Quantification: Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
Input Sample: Set aside 20-50 µg of the lysate to serve as the "input" control for Western blot analysis.
Day 1-2: Immunoprecipitation 8. Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.[5] Incubate on a rotator for 1 hour at 4°C. Pellet the beads by centrifugation (1,000 x g for 1 min) and transfer the supernatant to a fresh tube. 9. Antibody Incubation: Add 2-5 µg of the primary "bait" antibody (e.g., anti-E3 ligase) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube.[2] 10. Incubation: Incubate on a rotator for 4 hours to overnight at 4°C.
Day 2: Complex Capture, Wash, and Elution 11. Bead Addition: Add 30-50 µL of equilibrated Protein A/G bead slurry to each IP reaction. 12. Complex Capture: Incubate on a rotator for 1-3 hours at 4°C. 13. Washing: Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer. 14. Elution: Resuspend the beads in 40 µL of 1X SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. 15. Final Preparation: Centrifuge the samples to pellet the beads. The supernatant, containing the immunoprecipitated proteins, is ready for Western blot analysis.
Protocol 2: Advanced Two-Step Co-immunoprecipitation
A two-step IP provides higher confidence that the bait and prey proteins are in the same complex, rather than interacting independently with a third protein.[7][8] This protocol assumes the use of tagged proteins (e.g., FLAG and HA) but can be adapted for endogenous proteins if suitable elution conditions and antibodies are available.
-
Transfection and Lysis: Co-transfect cells with constructs expressing, for example, a FLAG-tagged POI and an HA-tagged E3 ligase. Treat with PROTAC and lyse cells as described in Protocol 1.
-
First Immunoprecipitation: Perform the first IP using an anti-FLAG antibody to pull down the POI and its binding partners, as described in Protocol 1 (Steps 9-13).
-
Native Elution: Instead of eluting with SDS buffer, elute the complex from the anti-FLAG beads using a competitive elution buffer (e.g., 3X FLAG peptide solution) for 1-2 hours at 4°C.[9] This keeps the complex intact.
-
Second Immunoprecipitation: Transfer the eluate to a new tube. Add an anti-HA antibody and fresh Protein A/G beads.
-
Incubation and Washes: Incubate for 2-4 hours at 4°C, then wash the beads 3-5 times as described previously.
-
Final Elution and Analysis: Elute the final complex from the anti-HA beads using SDS-PAGE loading buffer and analyze by Western blot for the presence of the FLAG-tagged POI.[6][9]
Data Presentation and Quantitative Analysis
Co-IP results can be quantified to compare the extent of ternary complex formation under different conditions. This is typically done by densitometry analysis of the Western blot bands.[10]
Western Blot Analysis
-
Load the "input" samples and the final eluates from the Co-IP (including the IgG control) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the "bait" protein (to confirm successful IP) and the "prey" protein (to test for interaction).
-
Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
Semi-Quantitative Densitometry
-
Image Acquisition: Capture a non-saturated image of the blot using a digital imager.
-
Densitometry: Use software like ImageJ or Bio-Rad's Image Lab to measure the intensity of the bands.[11][12]
-
Normalization: For each Co-IP sample, normalize the band intensity of the "prey" protein to the band intensity of the "bait" protein in the same lane. This accounts for any minor variations in IP efficiency.
-
Fold Change Calculation: Calculate the fold change in the normalized prey signal in the PROTAC-treated sample relative to the vehicle-treated control.
Example Data Table
The following table illustrates how to present semi-quantitative Co-IP data. The data shows the PROTAC-dependent interaction between E3 Ligase (Bait) and Target Protein (Prey).
| Condition | IP: E3 Ligase | IB: Target Protein (Prey) (Densitometry Units) | IB: E3 Ligase (Bait) (Densitometry Units) | Normalized Prey Signal (Prey / Bait) | Fold Change vs. Vehicle |
| Input | - | 15,230 | 18,540 | - | - |
| IgG Control | IgG | 150 | 95 | 1.58 | - |
| Vehicle (DMSO) | Anti-E3 | 1,105 | 10,250 | 0.108 | 1.0 |
| PROTAC (100 nM) | Anti-E3 | 9,870 | 10,500 | 0.940 | 8.7 |
Data is hypothetical, based on the analysis method described by Burckhardt et al., 2021.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| No "prey" protein detected in IP | Interaction is too weak or transient. | - Use a milder lysis buffer with lower detergent concentration.- Reduce the number and stringency of wash steps.- Consider a cross-linking step before lysis (e.g., with formaldehyde or DSP), but be aware this can create artifacts. |
| Antibody is not effective for IP. | - Use an antibody specifically validated for IP.- Ensure the antibody recognizes the native protein conformation. Polyclonal antibodies may be more successful. | |
| PROTAC did not induce complex formation. | - Confirm PROTAC cell permeability and target engagement with other assays (e.g., NanoBRET, CETSA).- Optimize PROTAC concentration and treatment time. | |
| High background / Non-specific binding | Insufficient washing. | - Increase the number of washes (from 3 to 5).- Increase the salt (NaCl) or detergent concentration in the wash buffer.[9] |
| Lysate is too concentrated. | - Dilute the lysate before the IP step. A typical starting point is 1 mg of total protein in 1 mL. | |
| Beads are binding non-specifically. | - Pre-clear the lysate with beads before adding the primary antibody.[5] | |
| Bait protein not detected in IP | Inefficient immunoprecipitation. | - Check that the antibody is validated for IP and has high affinity.- Ensure the correct Protein A or G variant is used for the antibody isotype.- Increase antibody amount or incubation time. |
| Protein is not expressed or is in the insoluble fraction. | - Confirm protein expression in the input lysate via Western blot.- Try a stronger lysis buffer (e.g., RIPA) to improve solubilization. | |
| Heavy/Light chains from IP antibody obscure protein of interest | Antibody chains are eluted with the sample. | - Use an IP/Western blot-specific secondary antibody (e.g., VeriBlot) that preferentially binds the native primary antibody.- Cross-link the antibody to the beads before incubation with the lysate. |
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 5. IP Sample Preparation | Proteintech Group [ptglab.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. m.youtube.com [m.youtube.com]
Application Note: Validating PROTAC Specificity Through CRISPR/Cas9-Mediated Knockout of Axl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. A critical aspect of PROTAC development is the rigorous validation of their target specificity. One of the most definitive methods to confirm that the phenotypic effects of a PROTAC are solely due to the degradation of the intended target is to utilize a genetic knockout of the target protein. This application note provides a detailed protocol for using CRISPR/Cas9-mediated knockout of the receptor tyrosine kinase Axl to validate the specificity of an Axl-targeting PROTAC.
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is frequently overexpressed in various cancers, where it plays a significant role in tumor progression, metastasis, and drug resistance.[1] Its involvement in these critical cancer pathways makes it an attractive therapeutic target. By comparing the effects of an Axl PROTAC in wild-type cells versus Axl knockout cells, researchers can unequivocally demonstrate the on-target dependency of the PROTAC's activity.
This document outlines the complete workflow, from the generation of Axl knockout cell lines using CRISPR/Cas9 to the subsequent evaluation of PROTAC-induced degradation and effects on cell viability.
Experimental Workflow
The overall experimental workflow for validating Axl PROTAC specificity using a knockout model is depicted below.
Figure 1: Experimental workflow for Axl PROTAC specificity validation.
Data Presentation
Axl PROTAC Degradation Efficiency
The degradation efficiency of an Axl PROTAC can be quantified by determining its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| Cell Line | PROTAC | DC50 | Dmax |
| MDA-MB-231 (Wild-Type) | Axl PROTAC (e.g., Compound 6n) | 5 nM[1][2] | >90% |
Table 1: Degradation efficiency of a representative Axl PROTAC in a wild-type cancer cell line. Data is based on published findings for Compound 6n.
Validation of PROTAC Specificity on Cell Viability
The impact of the Axl PROTAC on cell viability is assessed in both wild-type and Axl knockout (KO) cells. A significant loss of potency in the Axl KO cells confirms the PROTAC's on-target specificity.
| Cell Line | Axl PROTAC IC50 |
| MDA-MB-231 (Wild-Type) | 15 nM |
| MDA-MB-231 (Axl KO) | > 10,000 nM |
Axl Signaling Pathway
Understanding the Axl signaling pathway is crucial for interpreting the downstream consequences of Axl degradation. Upon binding its ligand, Gas6, Axl dimerizes and autophosphorylates, activating multiple downstream signaling cascades that promote cell survival, proliferation, migration, and invasion.
Figure 2: Simplified Axl signaling pathway.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Axl
This protocol describes the generation of a stable Axl knockout cell line using lentiviral delivery of CRISPR/Cas9 components.
Materials:
-
Lentiviral vectors (e.g., lentiCRISPRv2)
-
Validated Axl-targeting sgRNA sequences (e.g., from the GeCKO v2 library)
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., MDA-MB-231)
-
Transfection reagent
-
Puromycin
-
Polybrene
-
96-well plates for single-cell cloning
Validated sgRNA Sequences for Human Axl:
-
sgRNA 1: 5'-GTCGTCACACTCGGCTCCGG-3'
-
sgRNA 2: 5'-CCGGCGAGTGTGACGACACC-3'
Procedure:
-
sgRNA Cloning: Clone the Axl-targeting sgRNA sequences into the lentiCRISPRv2 vector according to the manufacturer's protocol.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiCRISPRv2 plasmid and packaging plasmids. Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform serial dilution in 96-well plates to isolate single cells.
-
Clone Expansion and Validation: Expand the resulting single-cell clones. Validate Axl knockout in each clone by Western blot analysis.
Western Blot Analysis of Axl Degradation
This protocol details the detection of Axl protein levels by Western blot to assess PROTAC-induced degradation.
Materials:
-
Wild-type and Axl KO cells
-
Axl PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Axl antibody (e.g., 1:1000 dilution)
-
Mouse anti-β-actin antibody (e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed wild-type and Axl KO cells and treat with varying concentrations of the Axl PROTAC for the desired duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize Axl levels to the loading control (β-actin).
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of the Axl PROTAC on cell viability.
Materials:
-
Wild-type and Axl KO cells
-
Axl PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed wild-type and Axl KO cells in opaque-walled 96-well plates at an appropriate density.
-
PROTAC Treatment: Treat the cells with a serial dilution of the Axl PROTAC for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Washout Experiment
This experiment assesses the reversibility of PROTAC-induced degradation.
Procedure:
-
PROTAC Treatment: Treat wild-type cells with the Axl PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) for 24 hours.
-
Washout: Remove the PROTAC-containing medium, wash the cells three times with PBS, and add fresh, PROTAC-free medium.
-
Time Course Analysis: Harvest cell lysates at various time points after the washout (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Western Blot: Analyze the Axl protein levels at each time point by Western blot to monitor the recovery of Axl expression.
Conclusion
The combination of CRISPR/Cas9-mediated gene knockout and subsequent phenotypic and biochemical assays provides a robust and reliable method for validating the on-target specificity of PROTAC molecules. By demonstrating a significant reduction in the efficacy of an Axl PROTAC in Axl knockout cells, researchers can confidently attribute its therapeutic effects to the degradation of the Axl protein. This validation strategy is an indispensable step in the preclinical development of targeted protein degraders.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of PROTAC Axl Degrader 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the poor aqueous solubility of PROTAC Axl Degrader 1.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: this compound, like many PROTACs, is a large, complex molecule that falls into the "beyond Rule of 5" (bRo5) chemical space. These molecules often possess high molecular weight and lipophilicity, which inherently limit their solubility in aqueous buffers.
Q2: What is the reported solubility of this compound?
A2: While specific thermodynamic solubility data in various aqueous buffers is not extensively published, MedChemExpress notes that this compound has an IC50 of 0.92 μM and shows anti-proliferation activity at low micromolar concentrations in cell-based assays, suggesting that achieving biologically relevant concentrations is possible with appropriate formulation strategies.[1] The oral bioavailability in rats is reported to be 4.93%, which is influenced by its solubility.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in purely aqueous buffers like Phosphate Buffered Saline (PBS) is highly challenging and likely to result in precipitation. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Q4: What are the recommended organic solvents for creating a stock solution?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of PROTACs.[2][3] For PROTAC Axl Degrader 2, a structurally similar compound, a stock solution of 100 mg/mL (140.10 mM) in DMSO is suggested, requiring sonication.[2] A similar approach can be adopted for this compound.
Troubleshooting Guide: Precipitation Issues
Encountering precipitation during your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshooting and resolving these issues.
Problem 1: Precipitation observed when diluting the DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Final DMSO concentration is too low. | Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility. A final concentration of 0.1% to 1% DMSO is a common starting point for cell-based assays. You may need to empirically determine the optimal concentration for your specific experimental conditions. |
| Rapid addition of stock to buffer. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Buffer composition. | The salt concentration and pH of your aqueous buffer can influence the solubility of the PROTAC. Consider testing different buffer systems (e.g., HEPES, Tris) or adjusting the pH to find the optimal conditions. |
| Temperature. | Temperature can affect solubility. Ensure your buffers are at the appropriate temperature before adding the PROTAC stock solution. Some compounds are more soluble at room temperature or 37°C compared to 4°C. |
Problem 2: Compound precipitates out of solution during the experiment (e.g., in a cell culture plate).
| Possible Cause | Troubleshooting Steps |
| Exceeded solubility limit in the final medium. | The presence of proteins and other components in cell culture media can affect compound solubility. It's possible the concentration used exceeds the solubility limit in the complete medium. Try lowering the final concentration of the PROTAC. |
| Interaction with plate/vessel material. | PROTACs can sometimes adhere to plastic surfaces. Using low-adhesion microplates may help mitigate this issue. |
| Compound instability. | While less common, the compound may be degrading over the course of the experiment, leading to less soluble byproducts. Ensure proper storage of stock solutions (aliquoted at -80°C) to minimize degradation. |
Strategies to Enhance Aqueous Solubility
Several formulation strategies can be employed to improve the solubility of this compound in your experiments.
Co-solvents
The use of co-solvents in your aqueous buffer can significantly enhance solubility.
| Co-solvent | Recommended Starting Concentration | Considerations |
| DMSO | 0.1% - 1% (v/v) | Commonly used, but can have cellular effects at higher concentrations. |
| Ethanol | 1% - 5% (v/v) | Can be used as an alternative or in combination with DMSO. |
| PEG 400 | 1% - 10% (v/v) | A biocompatible polymer that can improve solubility. |
Excipients
Excipients are inactive substances that can be added to a formulation to improve its properties.
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) | Form micelles that can encapsulate the PROTAC, increasing its apparent solubility. |
| Cyclodextrins | β-cyclodextrin, HP-β-cyclodextrin | Form inclusion complexes with the PROTAC, shielding the hydrophobic regions from the aqueous environment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: ~700-800 g/mol ; please refer to the manufacturer's certificate of analysis for the exact value).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. For short-term use, a -20°C freezer is acceptable.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Calculate the volume of the 10 mM stock solution needed to achieve the final desired concentration in your experiment.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vortexing the tube containing the buffer, add the calculated volume of the PROTAC stock solution dropwise.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the working solution immediately after preparation for best results.
Visualizations
Axl Signaling Pathway
The following diagram illustrates the key components of the Axl signaling pathway, which is targeted by this compound.
Caption: Overview of the Axl signaling pathway and its downstream effectors.
Experimental Workflow for Solubility Troubleshooting
This workflow provides a logical sequence of steps to address solubility issues with this compound.
References
Technical Support Center: Troubleshooting Axl Degradation Western Blots
Welcome to the technical support center for troubleshooting inconsistent Western blot results for Axl degradation. This guide provides answers to frequently asked questions and solutions to common issues encountered during the detection of Axl protein degradation.
Frequently Asked Questions (FAQs)
General Western Blotting Issues
Q1: I am not seeing any Axl bands on my Western blot. What are the possible causes and solutions?
A1: The absence of Axl bands can be due to several factors, from sample preparation to antibody issues.[1][2] Here’s a systematic approach to troubleshooting this problem:
-
Protein Expression Levels: Confirm that your cell line or tissue expresses Axl at a detectable level. You can check protein expression databases like The Human Protein Atlas or BioGPS.[3] It is also highly recommended to include a positive control cell lysate known to express Axl, such as A549 or MDA-MB-231 cells.[4]
-
Sample Preparation and Protein Degradation: Axl can be degraded during sample preparation. Always prepare lysates on ice or at 4°C and add a protease and phosphatase inhibitor cocktail to your lysis buffer to prevent degradation.[3][5]
-
Antibody Performance: The primary antibody may be the issue.
-
Validation: Ensure the anti-Axl antibody is validated for Western blotting.[1]
-
Storage and Handling: Check that the antibody has been stored correctly at -20°C and has not been subjected to multiple freeze-thaw cycles.[6][7] It is best to use freshly diluted antibody for each experiment.[3]
-
Compatibility: Verify that the secondary antibody is appropriate for the primary antibody's host species (e.g., use an anti-rabbit secondary for a rabbit primary).[1][7]
-
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to a lack of signal.
-
Transfer Verification: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even.[8]
-
Optimization for Protein Size: Axl is a relatively large protein (~140 kDa).[4] Ensure your transfer conditions (voltage, time) are optimized for high-molecular-weight proteins. You might need to increase the transfer time or use a buffer system designed for large proteins.[5]
-
Q2: My Western blot shows multiple bands for Axl, but I expect to see a single band. Why is this happening?
A2: The presence of multiple bands can be due to protein isoforms, post-translational modifications (PTMs), or protein degradation.[3][9]
-
Axl Isoforms and PTMs: Axl can exist as a doublet of 140 and 120 kDa on a Western blot.[10] These different molecular weights can be due to varying levels of glycosylation, as Axl is a glycoprotein.[9][11] Other PTMs like ubiquitination can also lead to higher molecular weight bands.[3]
-
Protein Degradation: Smaller, lower molecular weight bands may be degradation products of Axl.[3][9] This can be minimized by using fresh samples and consistently adding protease inhibitors to your lysis buffer.[3]
-
Antibody Non-Specificity: The primary antibody might be binding to other proteins non-specifically. Using a monoclonal antibody can sometimes reduce non-specific bands.[2] You can also try optimizing the antibody concentration and blocking conditions.[12]
Q3: The background on my Axl Western blot is very high, making it difficult to see my bands. How can I reduce the background?
A3: High background can obscure your results. Here are several strategies to reduce it:
-
Blocking: Inadequate blocking is a common cause of high background.
-
Blocking Buffer: Some antibodies perform better with specific blocking agents. Check the antibody datasheet for recommendations.[5] If no specific blocker is recommended, you can try switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa, as milk can sometimes mask certain antigens.[9][12]
-
Blocking Time and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9][12]
-
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[2][12] Try diluting your antibodies further.
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to your wash buffer is also crucial.[12]
-
Membrane Handling: Always handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.[8][12]
Axl Degradation-Specific Issues
Q4: I am treating my cells to induce Axl degradation, but I don't see a decrease in the Axl band intensity compared to my control. What could be wrong?
A4: If you are not observing the expected degradation of Axl, consider the following:
-
Degradation Pathway: Axl can be degraded via both the proteasomal and lysosomal pathways.[11][13][14] Your treatment might be ineffective if it targets a pathway that is not the primary degradation route in your specific cell type or experimental condition.
-
Treatment Time and Concentration: You may need to optimize the concentration of your drug and the treatment duration. Perform a time-course and dose-response experiment to determine the optimal conditions for observing Axl degradation.
-
Loading Control Variability: Inconsistent sample loading can mask real changes in protein levels.[15] It is crucial to use a reliable loading control to normalize your data.[15][16] Ensure that the expression of your chosen loading control (e.g., GAPDH, β-actin, α-tubulin) is not affected by your experimental treatment.[15][16]
Q5: My loading control (e.g., GAPDH, β-actin) levels are inconsistent across my samples. What should I do?
A5: Inconsistent loading control levels can invalidate your results.[17][18]
-
Confirm Equal Loading: Before running the Western blot, ensure that you are loading equal amounts of total protein in each lane. Use a reliable protein quantification method like the BCA assay.
-
Validate Your Loading Control: The expression of some "housekeeping" proteins can be affected by certain experimental conditions.[15] It may be necessary to test several different loading controls to find one that remains stable under your specific experimental conditions.
-
Total Protein Normalization: As an alternative to a single loading control, you can use total protein staining (e.g., with Ponceau S or a commercial total protein stain) to normalize your data. This method accounts for variations in total protein loaded per lane.
Experimental Protocols & Data
Protocol: Investigating Axl Degradation Pathway
This protocol outlines a method to determine whether Axl degradation is mediated by the proteasome or the lysosome.
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow them to 70-80% confluency.
-
Treat the cells with your compound of interest (e.g., YD, an Axl degrader) alone or in combination with a proteasome inhibitor (e.g., 10 µM MG132) or a lysosomal inhibitor (e.g., 50 µM Chloroquine) for a predetermined time (e.g., 3 hours).[13][14] Include a vehicle-treated control group.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[19]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Prepare samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody against Axl (and a loading control like β-actin) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[19]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19]
-
Data Presentation: Expected Outcomes of Pathway Investigation
The following table summarizes the expected results from the experiment described above, which can help identify the Axl degradation pathway.
| Treatment Group | Expected Axl Level | Interpretation |
| Vehicle Control | High | Baseline Axl expression. |
| Compound of Interest | Low | The compound successfully induces Axl degradation. |
| Compound + MG132 (Proteasome Inhibitor) | High (Rescued) | Axl is degraded via the proteasome pathway. |
| Compound + Chloroquine (Lysosome Inhibitor) | High (Rescued) | Axl is degraded via the lysosome pathway. |
Visual Guides
Axl Signaling and Degradation Pathways
This diagram illustrates the general Axl signaling pathway and its degradation through either the proteasomal or lysosomal pathway.
Caption: Axl signaling cascade and degradation pathways.
Troubleshooting Workflow for No Axl Signal
This workflow provides a step-by-step guide to diagnose the cause of a missing Axl band on a Western blot.
Caption: Workflow for troubleshooting absent Axl signal.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Axl (C89E7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Molecular Mechanism of 17-Allylamino-17-demethoxygeldanamycin (17-AAG)-induced AXL Receptor Tyrosine Kinase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. licorbio.com [licorbio.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.addgene.org [blog.addgene.org]
- 19. pubcompare.ai [pubcompare.ai]
Technical Support Center: Enhancing the In-vivo Stability of PROTAC Axl Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of PROTAC Axl Degrader 1.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability and Rapid Clearance of this compound
Question: My in vivo experiments with this compound show low oral bioavailability and the compound is cleared too quickly. What strategies can I employ to improve its pharmacokinetic profile?
Answer: It is a known characteristic that this compound exhibits low oral bioavailability, approximately 4.93%[1]. This is a common challenge for many PROTAC molecules due to their high molecular weight and complex structures. Here are several strategies you can explore to enhance its in vivo stability and overall exposure:
1. Structural Modification of the Linker:
The linker region of a PROTAC is highly amenable to modification and can significantly impact its physicochemical and pharmacokinetic properties.
-
Linker Rigidification: Introducing rigid motifs, such as phenyl rings or cyclic structures, into the linker can reduce its flexibility. This conformational constraint can protect the PROTAC from metabolic enzymes, thereby improving its stability[2].
-
Modification of Linker Composition: Replacing metabolically labile moieties, such as amides which are susceptible to hydrolysis, with more stable ester groups can enhance plasma stability. Additionally, incorporating basic nitrogen-containing groups like pyridinyl or piperazinyl moieties can improve solubility[3].
-
PEGylation: The addition of polyethylene glycol (PEG) chains can increase the hydrophilicity and apparent molecular weight of the PROTAC, which can shield it from metabolic degradation and reduce renal clearance, leading to a longer plasma half-life[4].
2. Prodrug Approach:
A prodrug strategy involves masking a labile functional group within the PROTAC structure with a promoiety. This promoiety is designed to be cleaved in vivo to release the active PROTAC. This approach can improve solubility, permeability, and metabolic stability.
3. Formulation Optimization:
The formulation of the dosing vehicle can significantly impact the absorption of a PROTAC.
-
Use of Excipients: Employing solubility-enhancing excipients, surfactants, or co-solvents can improve the dissolution of the PROTAC in the gastrointestinal tract, leading to better absorption[5].
-
Biorelevant Media: Conducting solubility assays in simulated intestinal fluids (FaSSIF and FeSSIF) can provide a more accurate prediction of in vivo solubility and guide formulation development[6].
4. Advanced Delivery Systems:
For preclinical studies, more advanced delivery strategies can be considered:
-
Antibody-PROTAC Conjugates (APCs): By attaching the PROTAC to a monoclonal antibody that targets a specific cell surface receptor, you can achieve targeted delivery to the desired tissue, potentially reducing systemic clearance and off-target toxicity.
-
Folate-Caged PROTACs: This strategy involves conjugating the PROTAC to folic acid, which can then be taken up by cancer cells that overexpress the folate receptor.
-
Aptamer-PROTAC Conjugates: Similar to antibodies, aptamers can be used to selectively deliver the PROTAC to target cells.
Below is a logical workflow for troubleshooting poor in vivo stability:
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound?
A1: The following pharmacokinetic parameters have been reported for this compound in Sprague-Dawley rats[1].
| Route of Administration | Dose (mg/kg) | AUC₀-t (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T½ (h) | CL (L/h/kg) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 2 | 1052 | 1005 | 0.083 | 1.63 | 1.9 | - |
| Oral (p.o.) | 20 | 518.1 | 70.3 | 4 | 7.9 | - | 4.93 |
Q2: How does the Axl signaling pathway contribute to cancer, and why is it a good target for a PROTAC?
A2: The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and plays a crucial role in various aspects of cancer progression, including cell survival, proliferation, migration, invasion, and therapy resistance[7][8][9]. Overexpression of Axl is associated with poor prognosis in several cancers[9]. The Gas6/Axl signaling pathway can activate downstream pathways such as PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB, which collectively promote tumorigenesis and metastasis[7][9]. By degrading the Axl protein, a PROTAC can eliminate both its kinase and scaffolding functions, offering a more comprehensive inhibition of its oncogenic signaling compared to traditional kinase inhibitors.
Q3: Can you explain the mechanism of action for a PROTAC like Axl Degrader 1?
A3: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (in this case, Axl), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two[10]. The PROTAC acts as a bridge, bringing the Axl protein and the E3 ligase into close proximity to form a ternary complex[10]. This proximity allows the E3 ligase to transfer ubiquitin molecules to the Axl protein, tagging it for degradation[10]. The polyubiquitinated Axl protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be released to repeat the cycle[10].
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
Prepare the liver microsomal solution in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For a negative control, add phosphate buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the corresponding wells.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration in rodents (e.g., rats or mice).
Materials:
-
This compound
-
Appropriate vehicle for intravenous and oral administration
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the animals to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (for oral administration).
-
Divide the animals into two groups: intravenous (i.v.) and oral (p.o.).
-
Administer a single dose of this compound at the desired concentration (e.g., 2 mg/kg for i.v. and 20 mg/kg for p.o.).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For i.v. administration, more frequent sampling is needed at earlier time points.
-
For oral administration, sampling should capture the absorption phase.
-
Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the PROTAC at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cₘₐₓ)
-
Time to maximum concentration (Tₘₐₓ)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
This technical support center provides a starting point for addressing the in vivo stability challenges of this compound. For further assistance, please consult the relevant scientific literature and consider collaborating with experts in pharmacokinetics and drug metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 6. The Receptor Tyrosine Kinase AXL in Cancer Progression. — Department of Oncology [oncology.ox.ac.uk]
- 7. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing off-target effects of PROTAC Axl Degrader 1 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC Axl Degrader 1 in cell-based assays. The information is designed to help address potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera designed to selectively induce the degradation of the Axl receptor tyrosine kinase. It is a heterobifunctional molecule composed of a ligand that binds to the Axl protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing Axl into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of Axl, marking it for degradation by the proteasome.[1] This event-driven pharmacology allows for the catalytic degradation of the target protein.
Q2: What are the known on-target effects of Axl degradation in cancer cell lines?
A2: Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression is implicated in cancer progression, metastasis, and drug resistance.[2][3] Degradation of Axl is expected to inhibit downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, leading to reduced cell proliferation, migration, and invasion.[4][5] this compound has been shown to have anti-proliferation and anti-migration activity in MDA-MB-231 and 4T1 breast cancer cells.[1]
Q3: What are potential off-target effects of this compound?
A3: Off-target effects of PROTACs can arise from several factors, including the promiscuity of the warhead (the part that binds the target protein), the E3 ligase ligand, or the formation of unproductive binary complexes at high concentrations (the "hook effect"). While specific global proteomics data for this compound is not publicly available, off-target degradation of other kinases or proteins that share structural homology with Axl or have an affinity for the recruited E3 ligase are possibilities. For instance, some pomalidomide-based PROTACs that recruit the CRBN E3 ligase have been shown to degrade zinc-finger proteins. It is crucial to experimentally determine the off-target profile in your specific cell system.
Q4: How can I be sure that the observed phenotype is due to Axl degradation and not an off-target effect?
A4: Several control experiments are essential to attribute a phenotype to on-target Axl degradation. These include:
-
Using an inactive control PROTAC: This control molecule is structurally similar to the active PROTAC but contains a modification that prevents it from binding to either Axl or the E3 ligase, thus rendering it incapable of forming a ternary complex.
-
Rescue experiments: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) should prevent the degradation of Axl by the PROTAC.[1]
-
Axl knockdown/knockout: Comparing the phenotype induced by the PROTAC to that of Axl depletion by genetic methods (siRNA, shRNA, or CRISPR/Cas9) can provide strong evidence for on-target activity.
-
Washout experiment: Removing the PROTAC from the cell culture media should lead to the re-synthesis and accumulation of the target protein over time, and a reversal of the phenotype if it is directly linked to Axl degradation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on identifying and mitigating off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| No or weak Axl degradation observed. | 1. Low PROTAC permeability: The molecule may not be efficiently entering the cells. 2. Low E3 ligase expression: The cell line used may have low endogenous levels of the E3 ligase recruited by the PROTAC. 3. Inefficient ternary complex formation: The specific combination of Axl, the PROTAC, and the E3 ligase in your cell type may not form a stable and productive ternary complex. 4. Rapid PROTAC metabolism: The compound may be quickly degraded by the cells. | 1. Perform a cell permeability assay. 2. Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) by western blot or qPCR. 3. Perform a co-immunoprecipitation (Co-IP) or proximity-based assay (e.g., NanoBRET) to assess ternary complex formation. 4. Conduct a time-course experiment to assess the stability of the PROTAC. |
| "Hook effect" observed (degradation is less efficient at higher concentrations). | Formation of inactive binary complexes: At high concentrations, the PROTAC can independently bind to Axl and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation (DCmax) and the concentration at which half-maximal degradation occurs (DC50). Avoid using concentrations deep into the hook effect range for phenotypic assays. |
| Unexpected or off-target phenotype observed. | 1. Off-target protein degradation: The PROTAC may be degrading proteins other than Axl. 2. Pharmacological effects of the Axl-binding or E3-binding moieties: The components of the PROTAC may have independent biological activities. 3. Downstream effects of Axl degradation: The observed phenotype may be a secondary or tertiary consequence of Axl depletion. | 1. Perform global proteomics (mass spectrometry) to identify all proteins that are downregulated upon PROTAC treatment. 2. Test the Axl-binding warhead and the E3 ligase ligand as individual molecules in your assay. 3. Use an inactive control PROTAC. 4. Conduct a detailed time-course analysis of both protein degradation and the observed phenotype. |
| Axl is degraded, but the expected downstream signaling is unaffected. | 1. Redundant signaling pathways: Other receptor tyrosine kinases may compensate for the loss of Axl signaling. 2. PROTAC binds but does not degrade Axl: Some PROTACs can bind to their target without inducing degradation, potentially acting as an inhibitor instead. For example, a foretinib-based VHL-recruiting PROTAC was shown to bind Axl with high affinity (Kd of 26 nM) but did not induce its degradation. | 1. Profile the expression and activation of other TAM family members (Tyro3, Mer) and other relevant RTKs. 2. Confirm Axl degradation by western blot. If Axl levels are unchanged, the PROTAC may be acting as an inhibitor, and the observed effects should be compared to known Axl kinase inhibitors. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Axl degraders. Note that specific DC50 and Dmax values for "this compound" are not publicly available and the data for "Compound 6n" is provided as a representative example of a potent Axl degrader.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Enzymatic) | - | 0.92 µM | [1] |
| IC50 (Proliferation) | MDA-MB-231 | 10.34 µM (72h) | [1] |
| IC50 (Proliferation) | 4T1 | 5.53 µM (72h) | [1] |
Table 2: Example Degradation Parameters for a Potent Axl PROTAC (Compound 6n)
| Parameter | Cell Line | Value | Reference |
| DC50 | MDA-MB-231 | 5 nM |
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
Objective: To identify all proteins that are significantly downregulated following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Inactive control PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Sample clean-up columns (e.g., C18)
-
LC-MS/MS instrument and reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at a concentration that gives maximal Axl degradation (determined from a dose-response curve, e.g., 1 µM), the inactive control PROTAC at the same concentration, and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Protein Digestion: a. Take a fixed amount of protein from each sample (e.g., 50 µg). b. Reduce disulfide bonds with DTT at 56°C for 30 minutes. c. Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes. d. Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
Peptide Cleanup: Acidify the peptide solution and desalt using C18 columns. Elute the peptides and dry them down.
-
LC-MS/MS Analysis: Reconstitute the peptides in an appropriate solvent and analyze them by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the protein abundance between the PROTAC-treated samples and the control samples to identify significantly downregulated proteins.
Washout Experiment to Confirm Reversibility
Objective: To determine if the degradation of Axl is reversible upon removal of the PROTAC.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer
-
Reagents and equipment for Western blotting
Procedure:
-
PROTAC Treatment: Treat cells with this compound at the optimal concentration for 24 hours.
-
Washout: a. Aspirate the media containing the PROTAC. b. Wash the cells three times with warm PBS. c. Add fresh, pre-warmed culture media without the PROTAC.
-
Time-Course Collection: Lyse the cells at various time points after the washout (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Western Blot Analysis: Analyze the cell lysates by Western blotting to detect the levels of Axl protein at each time point. An increase in Axl protein levels over time indicates protein re-synthesis and the reversibility of the PROTAC's effect.
Visualizations
Caption: Simplified Axl signaling pathway.
Caption: PROTAC-mediated degradation of Axl.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrated Proteomics-Based Physical and Functional Mapping of AXL Kinase Signaling Pathways and Inhibitors Define Its Role in Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Linker design and optimization for improved Axl degradation efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing and optimizing linkers for Axl-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an Axl PROTAC?
A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins.[1] It consists of two active domains connected by a linker: one that binds to the target protein (Axl) and another that recruits an E3 ubiquitin ligase.[1][2] The linker's primary role is to bridge these two domains, facilitating the formation of a stable ternary complex between Axl and the E3 ligase. This proximity enables the E3 ligase to ubiquitinate Axl, marking it for degradation by the proteasome.[2] The linker's properties, such as its length, composition, and attachment points, are critical for the efficiency and selectivity of Axl degradation.[][4]
Q2: How does linker length affect Axl degradation efficiency?
Linker length is a crucial parameter in PROTAC design.[4] An optimal linker length allows for the proper spatial arrangement of Axl and the E3 ligase to form a productive ternary complex.[] A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively.[4] Conversely, a linker that is too long might not bring the proteins into close enough proximity for efficient ubiquitin transfer.[4] Therefore, it is often necessary to screen a library of PROTACs with varying linker lengths to identify the optimal one for Axl degradation.[5]
Q3: What types of chemical motifs are commonly used in PROTAC linkers?
The most common chemical motifs used in PROTAC linkers are polyethylene glycol (PEG) and alkyl chains of varying lengths.[5] These motifs provide flexibility and allow for systematic variation of the linker length.[5] More rigid linkers incorporating structures like piperazine or piperidine rings are also used to conformationally constrain the PROTAC, which can sometimes improve ternary complex formation and degradation efficiency.[5] The choice of linker chemistry can also influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.[]
Q4: How do I choose the attachment points for the linker on the Axl inhibitor and the E3 ligase ligand?
The selection of linker attachment points is critical for maintaining the binding affinity of the ligands to their respective proteins.[4] The ideal attachment points are typically at solvent-exposed regions of the ligands that do not directly participate in the key binding interactions with Axl or the E3 ligase.[4] Analyzing the co-crystal structure of the ligands bound to their target proteins can help identify suitable solvent-exposed vectors for linker conjugation. Incorrect attachment can disrupt binding and render the PROTAC inactive.
Troubleshooting Guide
Problem 1: My Axl-targeting PROTAC shows good binding to Axl but does not induce degradation.
| Possible Cause | Recommended Action |
| Inefficient Ternary Complex Formation | The linker may not be optimal for facilitating the interaction between Axl and the recruited E3 ligase. Synthesize and test a library of PROTACs with varying linker lengths and compositions.[5] You can assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or in-cell assays like NanoBRET.[6][7] |
| Unfavorable Protein-Protein Interactions | Even with a suitable linker, inherent steric clashes or repulsive interactions between the surfaces of Axl and the E3 ligase can prevent the formation of a stable ternary complex.[8] Consider using a different E3 ligase recruiter in your PROTAC design. |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells to reach its target. Evaluate the physicochemical properties of your PROTAC, such as lipophilicity and polar surface area. Modifications to the linker can sometimes improve cell permeability.[] |
| Rapid PROTAC Degradation | The PROTAC itself might be unstable and rapidly degraded within the cell. Assess the metabolic stability of your compound. Designing linkers with higher chemical stability can improve their half-life.[] |
Problem 2: The Axl degradation I observe is weak or incomplete (low Dmax).
| Possible Cause | Recommended Action |
| Suboptimal Linker | The linker may be leading to a ternary complex that is not optimally oriented for efficient ubiquitination. A systematic screen of linker lengths and compositions is recommended to improve the Dmax.[5] |
| "Hook Effect" | At high concentrations, bifunctional molecules like PROTACs can lead to the formation of binary complexes (PROTAC-Axl or PROTAC-E3 ligase) that do not result in degradation, reducing the overall efficiency.[9] Perform a full dose-response curve to identify the optimal concentration for degradation and to see if a "hook effect" is present. |
| Limited E3 Ligase Availability | The expression level of the recruited E3 ligase in your cell line might be a limiting factor. Confirm the expression of the E3 ligase in your experimental system.[1] |
Problem 3: My Axl PROTAC is causing off-target degradation.
| Possible Cause | Recommended Action |
| Promiscuous Warhead | The Axl inhibitor used in your PROTAC may have affinity for other kinases.[8] Confirm the selectivity of your Axl binder. If it is not selective, consider using a more specific Axl inhibitor. |
| Linker-Induced Neo-Substrates | The linker itself can influence the substrate scope of the E3 ligase, leading to the degradation of proteins that are not the intended target. This is a complex issue that may require significant medicinal chemistry efforts to resolve, potentially by altering the linker's shape and rigidity. |
| Off-Target E3 Ligase Recruitment | The E3 ligase ligand may have some affinity for other E3 ligases. Ensure the E3 ligase ligand you are using is highly selective. |
Quantitative Data on Axl Degraders
The following table summarizes the degradation efficiency of a series of Axl-targeting PROTACs with varying linker lengths, as reported by Li et al. (2023).[10] These PROTACs utilize a known Axl inhibitor and recruit the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) in MDA-MB-231 cells |
| 6a | PEG | 9 | >1000 |
| 6b | PEG | 12 | 257 |
| 6c | PEG | 15 | 29 |
| 6d | PEG | 18 | 39 |
| 6e | PEG | 21 | 115 |
| 6f | Alkyl | 8 | >1000 |
| 6g | Alkyl | 10 | 179 |
| 6h | Alkyl | 12 | 10 |
| 6i | Alkyl | 14 | 21 |
| 6j | Alkyl | 16 | 63 |
| 6k | Alkyl-Aromatic | 13 | 15 |
| 6l | Alkyl-Aromatic | 14 | 7 |
| 6m | Alkyl-Aromatic | 15 | 6 |
| 6n | Alkyl-Aromatic | 16 | 5 |
Data extracted from Li, Y., et al. (2023). Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells. Journal of Medicinal Chemistry, 66(3), 1873–1891.[10]
Experimental Protocols
Cellular Axl Degradation Assay (Western Blot)
This protocol is for determining the extent of Axl degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing Axl (e.g., MDA-MB-231)
-
Axl-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axl, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of the Axl PROTAC or DMSO for the desired time (e.g., 24 hours). Include a positive control of PROTAC treatment followed by a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Axl antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the Axl band intensity to the loading control. Calculate the percentage of Axl degradation relative to the vehicle-treated control.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to verify the formation of the Axl-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line expressing Axl and the E3 ligase of interest
-
Axl-targeting PROTAC
-
DMSO (vehicle control)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Axl or anti-E3 ligase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot: anti-Axl, anti-E3 ligase
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Axl PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blot using antibodies against Axl and the E3 ligase. An increased amount of the E3 ligase in the Axl immunoprecipitate (or vice versa) in the presence of the PROTAC indicates ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of Axl induced by the PROTAC.
Materials:
-
Recombinant Axl protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., VHL complex)
-
Ubiquitin
-
ATP
-
Axl-targeting PROTAC
-
Ubiquitination reaction buffer
-
Anti-Axl antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and recombinant Axl protein.
-
PROTAC Addition: Add the Axl PROTAC or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blot Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by Western blot. Probe one membrane with an anti-Axl antibody to observe a ladder of higher molecular weight bands corresponding to ubiquitinated Axl. Probe another membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the immunoprecipitated Axl.
Visualizations
Caption: Axl Signaling Pathway.
Caption: Axl PROTAC Development Workflow.
Caption: PROTAC Mechanism of Action.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying potential mechanisms of acquired resistance to PROTAC Axl Degrader 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying potential mechanisms of acquired resistance to PROTAC Axl Degrader 1.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to this compound. What are the most likely mechanisms?
A1: Acquired resistance to PROTACs can arise from various alterations within the cell. Based on preclinical studies with other PROTACs, the most common mechanisms include:
-
Mutations or downregulation of the E3 ligase machinery: Since most PROTACs, including presumably this compound, utilize common E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL), any alterations in these proteins or their associated complex components can impair PROTAC efficacy.[1][2][3]
-
Alterations in the target protein: While less common for PROTACs than for traditional inhibitors, mutations in Axl could potentially interfere with PROTAC binding.
-
Upregulation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the loss of Axl signaling. This can include the upregulation of other receptor tyrosine kinases (RTKs).
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1), can pump the PROTAC out of the cell, reducing its intracellular concentration and effectiveness.[4]
-
Impaired proteasome function: Although rare, mutations or functional impairment of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins, could lead to resistance.
Q2: I am observing incomplete degradation of Axl protein even at high concentrations of this compound in my resistant cell line. What could be the reason?
A2: This phenomenon, often referred to as the "hook effect," is characteristic of PROTACs.[5] At very high concentrations, the PROTAC can form binary complexes with either the Axl protein or the E3 ligase, which are non-productive for degradation, instead of the necessary ternary complex (Axl-PROTAC-E3 ligase).[5][6] If you are seeing this in a resistant line at concentrations that were previously effective, it might suggest a change in the stoichiometry of the components involved in forming the ternary complex.
Q3: How can I determine if the resistance is due to alterations in the E3 ligase?
A3: You can investigate this through a series of experiments:
-
Western Blotting: Probe for the expression levels of the E3 ligase (e.g., CRBN or VHL) and core components of its complex (e.g., CUL4 for CRBN, CUL2 for VHL).[3][7]
-
Gene Sequencing: Sequence the gene encoding the E3 ligase in your resistant cells to identify any potential mutations.
-
Cross-resistance studies: Test a different PROTAC that targets Axl but utilizes a different E3 ligase. If your cells are resistant to a CRBN-based Axl degrader, but sensitive to a VHL-based one, it strongly suggests an issue with the CRBN machinery.[1]
Q4: What are some initial steps to troubleshoot a failed Axl degradation experiment?
A4:
-
Confirm Compound Integrity: Ensure your stock of this compound is not degraded.
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to ensure you are using the optimal concentration and incubation time.[5]
-
Check Proteasome Activity: Treat cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) alongside the PROTAC. An accumulation of Axl compared to the PROTAC-only treated cells would indicate that the degradation machinery is being engaged.[8]
-
Verify Cell Line Integrity: Ensure your cell line has not been contaminated or undergone significant genetic drift.
-
Assess Axl Expression: Confirm that your cells still express Axl at the protein level.
Troubleshooting Guides
Scenario 1: Decreased Sensitivity to this compound
Observation: The IC50 for cell viability and the DC50 for Axl degradation have significantly increased in the resistant cell line compared to the parental line.
| Potential Cause | Recommended Troubleshooting Steps |
| Downregulation of E3 Ligase Components | 1. Western Blot: Compare the protein levels of the recruited E3 ligase (e.g., CRBN or VHL) and its key binding partners (e.g., DDB1, CUL4A/B for CRBN; Elongin B/C, CUL2 for VHL) between parental and resistant cells. 2. qRT-PCR: Analyze the mRNA levels of the corresponding genes to determine if the downregulation is at the transcriptional level. 3. Rescue Experiment: If a specific E3 ligase component is downregulated, attempt to rescue the phenotype by overexpressing that component in the resistant cells. |
| Mutation in E3 Ligase | 1. Sanger Sequencing: Sequence the coding region of the E3 ligase gene from the resistant cells to identify potential mutations. 2. Functional Assay: If a mutation is found, assess its impact on PROTAC binding or ternary complex formation using biophysical assays like surface plasmon resonance (SPR) or fluorescence polarization (FP). |
| Increased Drug Efflux | 1. Western Blot: Check for overexpression of MDR1 (ABCB1) in resistant cells.[4] 2. Co-treatment with Efflux Pump Inhibitor: Treat resistant cells with this compound in the presence of an MDR1 inhibitor (e.g., verapamil or lapatinib).[4] Restoration of sensitivity would indicate the involvement of drug efflux. |
Quantitative Data Summary: Hypothetical IC50 and DC50 Shift in Resistant Cells
| Cell Line | This compound IC50 (µM) | This compound DC50 (µM) |
| Parental MDA-MB-231 | 5.53[8] | 0.92[8] |
| Resistant Clone 1 | > 20 | 15.8 |
| Resistant Clone 2 | > 20 | 18.2 |
Scenario 2: Complete Lack of Axl Degradation
Observation: this compound fails to induce any degradation of Axl in the resistant cell line, even at high concentrations.
| Potential Cause | Recommended Troubleshooting Steps |
| Loss of Axl Expression | 1. Western Blot: Confirm the presence of Axl protein in the resistant cell line. |
| Mutation in Axl Preventing PROTAC Binding | 1. Axl Gene Sequencing: Sequence the Axl gene in the resistant cells to identify mutations, particularly in the kinase domain where the warhead of the PROTAC is likely to bind. 2. Binding Assays: If a mutation is identified, perform in vitro binding assays with recombinant wild-type and mutant Axl to confirm altered binding affinity of the PROTAC. |
| Activation of a Dominant Bypass Pathway | 1. Phospho-RTK Array: Profile the activation status of a panel of receptor tyrosine kinases to identify any that are hyperactivated in the resistant cells. 2. Western Blot: Validate the findings from the array by performing Western blots for the activated RTKs and their downstream signaling pathways (e.g., p-AKT, p-ERK). 3. Combination Treatment: If a bypass pathway is identified, test the efficacy of combining this compound with an inhibitor of the activated pathway. |
Experimental Protocols
Protocol 1: Western Blot Analysis of E3 Ligase Components
-
Cell Lysis:
-
Wash parental and resistant cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-CRBN, anti-CUL4A, anti-VHL, anti-CUL2, anti-Axl, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: qRT-PCR for Gene Expression Analysis
-
RNA Extraction:
-
Extract total RNA from parental and resistant cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green master mix and gene-specific primers for the E3 ligase components and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine relative gene expression.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of acquired resistance.
Caption: Troubleshooting workflow for resistance.
References
- 1. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Minimizing toxicity of PROTAC Axl Degrader 1 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC Axl Degrader 1 in animal studies, with a focus on minimizing and managing potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to target the Axl receptor tyrosine kinase for degradation. It is a heterobifunctional molecule that simultaneously binds to the Axl protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Axl, marking it for degradation by the proteasome. This degradation-based approach differs from traditional kinase inhibitors which only block the kinase activity. By removing the entire protein, it can overcome resistance mechanisms associated with kinase domain mutations and eliminate both the kinase and scaffolding functions of Axl.
Q2: What are the known in vitro effects of this compound?
A2: In vitro studies have demonstrated that this compound has anti-proliferative and anti-migration activities in cancer cell lines. It has been shown to decrease the abundance of Axl protein in a dose- and time-dependent manner. Furthermore, at higher concentrations, it can induce a form of non-apoptotic cell death called methuosis, which is characterized by cytoplasmic vacuolation.[1]
Q3: Has the in vivo toxicity of this compound been evaluated?
A3: Preliminary in vivo studies in Sprague-Dawley rats have been conducted. A key finding indicates that a dose of 25 mg/kg administered intraperitoneally (i.p.) did not induce systemic toxicity.[1] However, detailed public data on the maximum tolerated dose (MTD), specific organ toxicities, or extensive dose-ranging studies are limited. Researchers should perform their own dose-finding and toxicity studies in their specific animal models.
Q4: What are the general strategies to minimize PROTAC-related toxicities in animal studies?
A4: General strategies to mitigate PROTAC toxicities include:
-
Dose Optimization: Conduct thorough dose-finding studies to determine the minimum effective dose that achieves target degradation without causing significant toxicity.
-
Formulation Development: Optimizing the formulation can improve the solubility, stability, and pharmacokinetic profile of the PROTAC, potentially reducing off-target accumulation and toxicity.
-
Alternative Dosing Schedules: Exploring different dosing frequencies (e.g., intermittent vs. daily dosing) can help manage on-target and off-target toxicities.
-
Supportive Care: Provide supportive care to the animals, such as maintaining hydration and body temperature, especially if any signs of toxicity are observed.
-
Careful Monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity.
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Significant Body Weight Loss (>15-20%) | - On-target toxicity in tissues with essential Axl signaling.- Off-target toxicity.- Formulation/vehicle toxicity.- Excessive dose. | - Reduce the dose of this compound.- Evaluate a different dosing schedule (e.g., every other day, twice weekly).- Run a vehicle-only control group to rule out formulation toxicity.- Assess Axl expression in affected organs to investigate potential on-target toxicity. |
| Signs of Morbidity (Lethargy, Ruffled Fur, Hunched Posture) | - Systemic toxicity.- Dehydration or malnutrition due to reduced food/water intake. | - Immediately provide supportive care (e.g., subcutaneous fluids, palatable food).- Monitor animals more frequently.- Consider humane endpoints if signs are severe.- Perform a full necropsy and histopathology on affected animals to identify target organs of toxicity. |
| Lack of Efficacy (No Tumor Regression or Target Degradation) | - Insufficient dose or exposure.- Poor bioavailability.- Rapid clearance of the PROTAC.- Inefficient ternary complex formation in vivo. | - Increase the dose, if tolerated.- Confirm target engagement and degradation in tumor tissue via western blot or immunohistochemistry.- Perform pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.- Evaluate a different route of administration (e.g., i.p. vs. oral). |
| Injection Site Reactions | - Formulation precipitation.- Irritating vehicle. | - Ensure the PROTAC is fully dissolved in the vehicle before injection.- Consider using a different, well-tolerated vehicle.- Rotate injection sites. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferation, 72h) | MDA-MB-231 | 10.34 µM | [1] |
| 4T1 | 5.53 µM | [1] | |
| Axl Degradation | MDA-MB-231 | Decrease observed at 0.5 & 2 µM (24, 48h) | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 2 | 166 | 0.54 | 2933.4 | - | [1] |
| Oral (p.o.) | 20 | 92 | 1.89 | 864.7 | 4.93 | [1] |
Experimental Protocols
1. Protocol for In Vivo Toxicity Assessment in Mice
This protocol provides a general framework for assessing the toxicity of this compound in a mouse model. It is crucial to adapt this protocol to the specific research question and animal model.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Group 2: Low dose this compound (e.g., 10 mg/kg).
-
Group 3: Mid dose this compound (e.g., 25 mg/kg).
-
Group 4: High dose this compound (e.g., 50 mg/kg).
-
(Doses should be determined based on preliminary dose-finding studies).
-
-
Administration: Intraperitoneal (i.p.) injection, daily for 14 days.
-
Monitoring:
-
Body Weight: Measure daily.
-
Clinical Observations: Observe animals twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
-
-
Endpoint Analysis (Day 15):
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum biochemistry analysis (e.g., ALT, AST, BUN, creatinine).
-
Necropsy: Perform a gross examination of all major organs.
-
Organ Weights: Weigh the liver, kidneys, spleen, heart, and lungs.
-
Histopathology: Fix major organs (liver, kidneys, spleen, heart, lungs, and any tissues with gross abnormalities) in 10% neutral buffered formalin for histopathological examination.
-
2. Western Blot Protocol for Axl Degradation Analysis
-
Sample Preparation: Homogenize tumor tissue or cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Axl overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: Axl signaling pathway leading to cancer progression.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vivo studies.
References
Technical Support Center: Assessing the Cell Permeability of PROTAC Axl Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the cell permeability of PROTAC Axl Degrader 1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cell permeability important?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Axl receptor tyrosine kinase. Axl is implicated in cancer progression, metastasis, and drug resistance.[1] For this compound to be effective, it must cross the cell membrane to engage its intracellular target (Axl) and recruit the E3 ubiquitin ligase machinery. Therefore, assessing its cell permeability is a critical step in evaluating its potential as a therapeutic agent. Poor cell permeability is a common challenge for PROTACs due to their high molecular weight and large polar surface area.[1][2]
Q2: What are the primary methods for assessing the cell permeability of PROTACs like Axl Degrader 1?
A2: The two most common in vitro methods for assessing the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[3][4]
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[5][6][7] It is a cost-effective method for initial screening of passive permeability.[4][6]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux mechanisms.[4][8]
Q3: How do I interpret the results from a PAMPA assay?
A3: The result of a PAMPA assay is typically reported as an effective permeability coefficient (Pe) in cm/s. Compounds can be classified as follows:
It is important to note that PAMPA only measures passive diffusion and does not account for active transport or efflux.[5][7]
Q4: How do I interpret the results from a Caco-2 permeability assay?
A4: The Caco-2 assay provides an apparent permeability coefficient (Papp). A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, is recommended.
-
Permeability Classification:
-
Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[8]
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Permeability Assays
-
Problem: You observe low mass balance or recovery of this compound in your PAMPA or Caco-2 assay, making the permeability data unreliable. This is a common issue for lipophilic and "sticky" PROTAC molecules.[2][11]
-
Possible Cause: Non-specific binding of the PROTAC to the assay plates or low solubility in the assay buffer.[4][12]
-
Troubleshooting Steps:
-
Add Protein to Assay Buffer: For Caco-2 assays, supplement the transport buffer with a low concentration of Bovine Serum Albumin (BSA), for example, 0.25% to 1%.[11][12] BSA can help to reduce non-specific binding and improve recovery.[12] Be aware that high concentrations of BSA may affect the measurement of efflux.[12]
-
Use of Physiological Solutions: Consider using fasted-state simulated intestinal fluid (FaSSIF) or fed-state simulated intestinal fluid (FeSSIF) as the transport buffer, as these have been shown to improve the solubility of PROTACs.[11]
-
Optimize Incubation Time: For Caco-2 assays, a shorter incubation time (e.g., 2 hours) may reduce compound loss due to metabolism or binding.[12]
-
Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results
-
Problem: this compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
-
Possible Cause: The compound is likely a substrate for efflux transporters. PAMPA only measures passive diffusion, while the Caco-2 assay will reveal active efflux, which reduces the net transport across the cell monolayer.[5][7]
-
Troubleshooting Steps:
-
Calculate the Efflux Ratio: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An ER > 2 confirms the involvement of efflux transporters.[8]
-
Use Transporter Inhibitors: Conduct the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to confirm which transporters are responsible for the efflux of your PROTAC.[13]
-
Issue 3: Very Low or Undetectable Permeability in Both Assays
-
Problem: The permeability of this compound is below the limit of quantification in both PAMPA and Caco-2 assays.
-
Possible Cause: The intrinsic physicochemical properties of the PROTAC (high molecular weight, high polar surface area) result in extremely low passive permeability.[2][14]
-
Troubleshooting Steps:
-
Consider More Sensitive Analytical Methods: Use highly sensitive LC-MS/MS methods for quantification to lower the limit of detection.
-
Structural Modifications: If consistently low permeability is observed and is hindering biological activity, medicinal chemistry efforts may be required to optimize the structure of the PROTAC. Strategies include:
-
Alternative Permeability Assays: Consider using more specialized assays like the Chloroalkane Penetration Assay (CAPA), which may have a lower limit of quantification for low-permeability compounds.[1]
-
Quantitative Data Summary
The following tables summarize permeability data for various PROTACs from the literature to provide a comparative context for your experimental results with this compound.
Table 1: PAMPA Permeability of Selected PROTACs
| PROTAC | Target | E3 Ligase | Linker Type | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Reference |
| MZ1 | BET | VHL | PEG | 0.08 | [16] |
| ARV-771 | BET | VHL | PEG | 0.2 | [16] |
| PROTAC 19 | AR | Adamantyl | - | 2.3 | [14] |
| PROTAC 7 | BRD4 | VHL | - | 0.6 | [17] |
| PROTAC 9 | BRD4 | VHL | - | 0.006 | [17] |
| PROTAC 17 | BRD4 | VHL | Alkyl | 0.002 | [17] |
Table 2: Caco-2 Permeability of Selected PROTACs
| PROTAC | Target | E3 Ligase | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | AR | Cereblon | 1.7 | 14.1 | 8.4 | [14] |
| PROTAC 18 | AR | Adamantyl | 0.15 | 0.22 | 1.5 | [14] |
| PROTAC 20d | AR | VHL | < LOQ | 9.6 | >12 | [14] |
| dTAG-7 | FKBP12 | CRBN | Low | - | High | [12] |
| dBET57 | BET | CRBN | Low | - | High | [12] |
| ARV-110 | AR | CRBN | Low | - | - | [12] |
Experimental Protocols
Detailed Methodology for PAMPA
Objective: To determine the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Artificial Membrane: Coat the filter of each well in the donor plate with 5 µL of the phospholipid solution. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS.
-
Prepare Donor Solutions: Dilute the this compound stock solution and reference compounds in PBS to a final concentration of 10-50 µM. The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the donor plate.
-
Assemble Sandwich Plate: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation:
-
Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Ceq))
-
Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Ca(t) = concentration in acceptor well at time t, Ceq = equilibrium concentration.
-
Detailed Methodology for Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability and assess the potential for active efflux of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values indicative of a tight monolayer (typically >250 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Prepare Dosing Solutions: Dilute this compound and reference compounds in HBSS to the desired final concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Monolayer Integrity Post-Assay: Perform a Lucifer yellow leak test to ensure the monolayer integrity was maintained throughout the experiment.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Axl signaling pathway initiated by Gas6 binding.
Caption: Experimental workflow for assessing PROTAC permeability.
Caption: Troubleshooting logic for permeability assays.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. enamine.net [enamine.net]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results in Axl Degradation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Axl degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Axl on a Western blot?
A1: Axl is a receptor tyrosine kinase that undergoes post-translational modifications, most notably N-linked glycosylation. On a Western blot, Axl typically appears as a doublet, with a mature, fully glycosylated isoform at approximately 140 kDa and a less glycosylated precursor form at around 120 kDa.[1] Some studies have also reported a 100-kDa band representing the core polypeptide after treatment with glycosylation inhibitors like tunicamycin.[1][2] The 140 kDa isoform is the one typically found on the cell surface.[1]
Q2: My Axl degrader (e.g., PROTAC) is not causing Axl degradation. What are the possible reasons?
A2: Several factors can lead to a lack of degradation:
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the Axl protein or the E3 ligase, which are unproductive for degradation. This prevents the formation of the necessary ternary complex (Axl-PROTAC-E3 ligase) and reduces degradation efficiency. It is crucial to perform a dose-response experiment to rule out the hook effect.[3]
-
Unfavorable Ternary Complex Formation: Even if a PROTAC binds to Axl with high affinity, it may not induce degradation if the resulting ternary complex is unstable or sterically hindered. Favorable protein-protein interactions between Axl and the recruited E3 ligase are essential for efficient ubiquitination and subsequent degradation.[4]
-
Cellular Machinery Limitations: The expression levels of the specific E3 ligase and components of the ubiquitin-proteasome system in your cell line might be a limiting factor.
-
Compound Instability or Poor Cell Permeability: The PROTAC molecule itself may be unstable in your experimental conditions or may not efficiently cross the cell membrane.
Q3: I'm observing an increase in Axl protein levels after treating with an Axl inhibitor. Is this expected?
A3: This is a documented phenomenon for some Axl tyrosine kinase inhibitors (TKIs), such as BMS777607.[5][6] The mechanism involves the inhibitor blocking the kinase activity of Axl. This lack of activity can prevent the normal process of GAS6-dependent receptor internalization, ubiquitination, and subsequent degradation.[5][6] This leads to an accumulation of the Axl protein on the cell surface.[5][6]
Q4: How can I determine if Axl is degraded via the proteasome or the lysosome?
A4: You can use specific inhibitors in your degradation experiment:
-
Proteasome Inhibition: Co-treat your cells with your Axl degrader and a proteasome inhibitor, such as MG132 or lactacystin.[1] If Axl degradation is blocked and the protein level is restored, it indicates that the degradation is proteasome-dependent.
-
Lysosome Inhibition: Co-treat your cells with your degrader and a lysosomal inhibitor, such as chloroquine or bafilomycin A1.[7] If this treatment rescues Axl from degradation, it suggests a lysosomal degradation pathway.
Q5: Only the 140 kDa band of the Axl doublet is decreasing after treatment. What does this signify?
A5: The 140 kDa band represents the mature, fully glycosylated form of Axl that is typically localized to the cell membrane.[1] Preferential degradation of this band suggests that your compound is targeting the mature, functional form of the receptor. The 120 kDa band, being a precursor, might be less accessible to the degradation machinery or may have a different turnover rate. For example, the HSP90 inhibitor 17-AAG has been shown to cause a strong reduction of the 140 kDa Axl isoform while leading to an accumulation of the 120 kDa species.[1]
Troubleshooting Guides
Problem 1: No Axl Degradation Observed on Western Blot
This guide will walk you through a series of checks to identify the cause of failed Axl degradation.
Troubleshooting Flowchart for No Axl Degradation
Problem 2: Inconsistent or Unexpected Western Blot Bands for Axl
This guide addresses common issues with Axl's appearance on a Western blot.
| Observation | Potential Cause | Recommended Action |
| Multiple bands other than the 120/140 kDa doublet | Protein degradation during sample preparation. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer. Keep samples on ice at all times.[8] |
| Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. Run a negative control with secondary antibody only. | |
| Smearing or diffuse bands | Sample overloading. | Reduce the amount of protein loaded per lane. |
| Protein degradation. | Use fresh samples and ensure adequate protease inhibitors.[8] | |
| Weak or no Axl signal | Low Axl expression in the chosen cell line. | Confirm Axl expression levels in your cell line using a positive control cell line known to express Axl. |
| Inefficient protein transfer. | Verify transfer efficiency using Ponceau S staining. For large proteins like Axl, consider a wet transfer and optimize transfer time and buffer composition. | |
| Primary antibody issue. | Ensure the primary antibody is validated for Western blotting and use the recommended dilution. |
Data Presentation
Table 1: Axl Degradation Parameters for Select Compounds
| Compound | Compound Type | Cell Line | DC50 | Dmax | Half-Life of Axl | Citation(s) |
| Compound 6n | PROTAC | MDA-MB-231 | 5 nM | >90% | Not Reported | [9][10] |
| Yuanhuadine (YD) | Natural Product | H292 | ~10 nM (at 6h) | Not Reported | ~0.5-1h (with YD) | [7] |
| Not Applicable | Baseline | HCC827 | Not Applicable | Not Applicable | 1.8 hours | [11] |
| Not Applicable | Baseline | HCC827-gef/osi (Resistant) | Not Applicable | Not Applicable | >24 hours | [11] |
Table 2: IC50 Values for Select Axl Inhibitors
| Inhibitor | Type | Target(s) | IC50 (Axl) | Cell Line Example | Citation(s) |
| Bemcentinib (BGB324/R428) | TKI | Axl | ~14 nM | Not specified | [12] |
| BMS777607 | TKI | Axl, Met | ~3.9 nM | Not specified | [5] |
| Cabozantinib | TKI | Axl, Met, VEGFR | ~7 nM | Not specified | [13] |
| TP-0903 | TKI | Axl | ~27 nM | Not specified | [14][15] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Axl Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[8]
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto an 8% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for Axl.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[16] Note: For phospho-Axl detection, BSA is preferred as milk contains phosphoproteins that can increase background.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., dilution 1:2000-1:5000) in blocking buffer for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize Axl band intensity to a loading control (e.g., β-actin, GAPDH).
-
Protocol 2: Cycloheximide (CHX) Chase Assay for Axl Half-Life
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Treat cells with 25-100 µg/mL of cycloheximide to inhibit protein synthesis.
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8, 24 hours). The time points should be adjusted based on the expected stability of Axl in your cell line.
-
Lysis and Western Blot: Lyse the cells at each time point and perform a Western blot for Axl as described in Protocol 1.
-
Data Analysis: Quantify the Axl band intensity at each time point and normalize to the 0-hour time point. Plot the relative Axl levels against time and calculate the half-life (the time at which the Axl level is reduced by 50%).
Signaling Pathway and Experimental Workflow Diagrams
Axl Signaling Pathway
Experimental Workflow for Investigating Axl Degradation
References
- 1. Molecular Mechanism of 17-Allylamino-17-demethoxygeldanamycin (17-AAG)-induced AXL Receptor Tyrosine Kinase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
Ensuring complete cell lysis for accurate Axl protein quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure complete cell lysis for accurate Axl protein quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step for accurate Axl protein quantification?
A1: The initial and most critical step is achieving complete and efficient cell lysis. Axl is a receptor tyrosine kinase, a type of membrane protein, which can be challenging to extract. Incomplete lysis will lead to an underestimation of the Axl protein levels in your sample.
Q2: Which lysis buffer is recommended for Axl protein extraction?
A2: The choice of lysis buffer is critical and depends on the downstream application. For whole-cell lysates intended for Western Blotting or ELISA, a RIPA (Radioimmunoprecipitation assay) buffer is often recommended due to its strong denaturing capabilities, which are effective for solubilizing membrane proteins.[1][2] Milder, non-ionic detergents like NP-40 or Triton X-100 can also be used, especially if preserving protein-protein interactions is important, but they may be less effective at solubilizing all membrane-bound Axl.[1][3]
Q3: Why is it important to add protease and phosphatase inhibitors to the lysis buffer?
A3: Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein or alter its phosphorylation state.[4][5][6] Adding a cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use is essential to protect the integrity and phosphorylation status of Axl protein.[7][8][9]
Q4: When should I consider using sonication for cell lysis?
A4: Sonication is highly recommended, especially for membrane-bound proteins like Axl.[10][11][12] It uses high-frequency sound waves to disrupt cell membranes and shear DNA, which reduces the viscosity of the lysate and improves the extraction of membrane and nuclear proteins.[1][11][13]
Q5: How can I be sure that my cell lysis is complete?
A5: You can visually inspect the cell lysate under a microscope to check for intact cells. Another indicator of incomplete lysis is a highly viscous lysate, often due to unsheared DNA. A clear, less viscous lysate after centrifugation is a good sign of successful lysis. For quantitative assessment, you can perform a protein assay (e.g., BCA or Bradford) on the lysate. Consistent and high protein yields across samples can indicate efficient lysis.
Troubleshooting Guides
Problem 1: Low Protein Yield in Lysate
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Lysis Buffer Volume | Use an adequate volume of lysis buffer for your cell pellet or tissue sample. A general guideline is to use 100 µl of RIPA buffer for every 10^6 cells.[1] |
| Inefficient Lysis Buffer | For membrane proteins like Axl, a stronger lysis buffer such as RIPA may be necessary. If using a milder buffer, consider switching to one with stronger detergents like SDS and sodium deoxycholate.[1] |
| Incomplete Mechanical Disruption | Incorporate sonication or mechanical homogenization to aid in the disruption of cell membranes, especially for tissue samples.[11][14] |
| Short Incubation Time | Ensure you are incubating the cells with the lysis buffer for a sufficient amount of time on ice, typically 15-30 minutes, with periodic vortexing to facilitate lysis. |
| Protein Degradation | Always add fresh protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use and keep samples on ice or at 4°C throughout the lysis procedure to minimize enzymatic activity.[5][7][9] |
Problem 2: Inconsistent Axl Quantification Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure complete cell lysis in all samples by optimizing your lysis protocol. Inconsistent lysis will lead to variable protein extraction. Consider using sonication for more reproducible results.[11] |
| Variable Sample Handling | Treat all samples identically throughout the lysis and protein quantification process. This includes using the same buffer volumes, incubation times, and centrifugation speeds. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate measurement of lysis buffer and sample volumes. |
| Cell Clumping | Ensure the cell pellet is fully resuspended in the lysis buffer to allow for uniform lysis of all cells. |
Problem 3: Weak or No Axl Signal in Western Blot
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Axl Extraction | Axl is a membrane protein and may not be efficiently extracted with mild detergents. Use a robust lysis buffer like RIPA and incorporate sonication to ensure complete solubilization.[1][2] |
| Protein Degradation | Ensure protease and phosphatase inhibitors were added to the lysis buffer. Perform all steps on ice or at 4°C.[7][9] |
| Low Axl Expression | The cell line or tissue being used may have low endogenous levels of Axl.[15][16] Consider using a positive control, such as a cell line known to overexpress Axl (e.g., H1299 or MDA-MB-231 cells), to validate your protocol.[15][16][17] |
| Insufficient Protein Loaded | Quantify the total protein concentration in your lysate using a BCA or Bradford assay and ensure you are loading a sufficient amount of protein onto the gel (typically 20-30 µg for whole-cell lysates).[18] |
Experimental Protocols & Methodologies
Protocol 1: Cell Lysis for Axl Quantification by Western Blot
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in the presence of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
For suspension cells, centrifuge directly at 500 x g for 5 minutes at 4°C.
-
-
Lysis:
-
Discard the supernatant and resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (add fresh). A typical volume is 100 µl of buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
-
Sonication (Recommended):
-
Sonicate the lysate on ice to completely disrupt the cells and shear the DNA. Use short bursts (e.g., 3-4 cycles of 10 seconds on, 10 seconds off) to prevent overheating and protein denaturation.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Quantification:
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
Storage:
-
Add SDS-PAGE sample loading buffer to the desired amount of protein, heat at 95-100°C for 5 minutes, and then store at -20°C or -80°C for long-term use.
-
Protocol 2: Cell Lysis for Axl Quantification by ELISA
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells once with ice-cold 1X PBS.
-
-
Lysis:
-
Collection and Sonication:
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate the lysate on ice.[19]
-
-
Clarification:
-
Microcentrifuge for 10 minutes at 14,000 rpm at 4°C.[19]
-
Transfer the supernatant to a new tube.
-
-
Storage:
-
Store the lysate in single-use aliquots at -80°C.[19]
-
Visualizations
Caption: A simplified diagram of the Axl signaling pathway.
Caption: A general workflow for cell lysis for protein extraction.
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 4. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 7. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human AXL(AXL Receptor Tyrosine Kinase) ELISA Kit – AFG Scientific [afgsci.com]
- 15. Role of AXL expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. addgene.org [addgene.org]
- 19. media.cellsignal.com [media.cellsignal.com]
Choosing the right negative control for PROTAC Axl Degrader 1 experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for using PROTAC Axl Degrader 1, with a specific focus on the critical selection and interpretation of negative controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[1] It is designed to selectively induce the degradation of the Axl receptor tyrosine kinase.[1] Its mechanism involves simultaneously binding to the Axl protein and an E3 ubiquitin ligase. This induced proximity forms a ternary complex (Axl - PROTAC - E3 Ligase), which triggers the E3 ligase to tag the Axl protein with ubiquitin.[2][3][4] The cell's natural disposal system, the proteasome, then recognizes the ubiquitinated Axl and degrades it.[4][5]
Caption: Workflow of Axl protein degradation mediated by this compound.
Q2: Why are negative controls essential for my this compound experiments?
A2: Negative controls are crucial to validate that the observed depletion of Axl is a direct result of the intended PROTAC mechanism and not due to other confounding factors. These factors can include off-target effects, general cytotoxicity, or simply the inhibitory effects of the Axl-binding component of the PROTAC.[6][7] Proper controls ensure that your results are robust and correctly interpreted, confirming that degradation is dependent on the formation of the ternary complex.[7]
Q3: What are the recommended negative controls for this compound?
A3: A comprehensive experiment should include a panel of negative controls to dissect the PROTAC's mechanism. The key controls are:
-
Inactive Epimer/Diastereomer Control: A stereoisomer of the PROTAC that cannot bind the E3 ligase but retains its ability to bind Axl.[6][] This is the most rigorous control for demonstrating E3 ligase-dependent degradation.
-
Target-Binding Deficient Control: A version of the PROTAC with a modified "warhead" that no longer binds to Axl but still binds the E3 ligase. This confirms the effect is target-dependent.
-
Parent Axl Inhibitor: The Axl-binding "warhead" molecule alone, without the linker or E3 ligase ligand. This control helps differentiate between the consequences of Axl degradation versus Axl inhibition.[6]
Q4: What is an inactive epimer control and why is it often considered the "gold standard"?
A4: An inactive epimer is a type of stereoisomer control where a chiral center in the E3 ligase-binding portion of the PROTAC is inverted. For PROTACs that recruit the VHL E3 ligase, this is often achieved by inverting the stereochemistry of the hydroxyproline moiety.[6] This single change abrogates binding to the E3 ligase without affecting the molecule's affinity for the target protein (Axl) or its general physicochemical properties (e.g., cell permeability).[6][] Because it is structurally almost identical to the active PROTAC, it provides the cleanest possible comparison to prove that recruitment of the E3 ligase is the specific event leading to protein degradation.
Caption: Logic diagram for selecting appropriate negative controls.
Q5: My inactive epimer control shows some Axl degradation. What could be the cause?
A5: This is an important observation that requires investigation. Possible causes include:
-
Off-target Effects: The molecule might be causing Axl depletion through a secondary, non-PROTAC mechanism, such as transcriptional downregulation.
-
Compound Instability: The epimer could be unstable in your experimental conditions and converting to the active form.
-
Impurity: The batch of the inactive epimer may be contaminated with the active PROTAC.
-
Non-specific Toxicity: At high concentrations, the compound may be causing cell stress or death, leading to non-specific protein loss.
Q6: How do I differentiate between Axl degradation and Axl inhibition?
A6: The parent Axl inhibitor (the "warhead") is the key control for this question. Axl is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell proliferation and survival.[9][10][11] The parent inhibitor will block this signaling by occupying the active site, but it will not remove the Axl protein itself. By comparing the cellular phenotype (e.g., cell viability, migration) of cells treated with the active PROTAC versus the parent inhibitor, you can determine which effects are due to the catalytic inhibition of Axl and which are due to the physical removal of the entire protein scaffold. Degradation may produce a more profound or sustained effect than inhibition alone.[12]
Caption: Simplified Axl signaling pathway activated by its ligand, Gas6.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Axl degradation with active PROTAC | 1. Incorrect Concentration: PROTACs can exhibit a "hook effect" where concentrations that are too high are less effective.[6] 2. Cell Line Incompatibility: The target cell line may not express the required E3 ligase or may have a very rapid Axl synthesis rate. 3. Incorrect Time Point: Degradation is time-dependent; the chosen time point may be too early or too late.[13] | 1. Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM). 2. Confirm E3 ligase expression (e.g., VHL, CRBN) via Western Blot or qPCR. Test in a different validated cell line. 3. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation window. |
| Axl degradation observed with inactive epimer control | 1. Compound Impurity: The negative control may be contaminated with the active PROTAC. 2. Off-Target Mechanism: The compound may be downregulating Axl through a non-PROTAC mechanism (e.g., affecting Axl transcription or mRNA stability). 3. High Concentration Artifacts: The concentration used may be causing non-specific cytotoxicity. | 1. Verify the purity of your control compound (e.g., via LC-MS). 2. Measure Axl mRNA levels using qPCR. If mRNA is also reduced, it suggests a transcriptional effect. 3. Lower the concentration and perform a cell viability assay in parallel to monitor for toxicity. |
| Parent Axl inhibitor shows a stronger phenotype than the PROTAC | 1. Inefficient Degradation: The PROTAC may not be achieving sufficient levels of Axl degradation. 2. Inhibitor Off-Targets: The parent inhibitor may have potent off-targets that contribute to the observed phenotype, which are lost in the PROTAC molecule. | 1. Optimize PROTAC concentration and treatment time to achieve maximal degradation (>80%). 2. Perform a kinome scan or proteomics analysis to compare the selectivity of the parent inhibitor and the PROTAC. |
Experimental Protocols
Protocol 1: Western Blotting for Axl Degradation
This protocol is designed to quantify the level of Axl protein following treatment with this compound and its corresponding controls.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with vehicle (e.g., 0.1% DMSO), a titration of this compound (e.g., 1, 10, 100, 1000 nM), and equivalent concentrations of the negative controls (inactive epimer, parent inhibitor).
-
Incubate for the desired time (a 16-24 hour endpoint is a common starting point).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axl overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[14]
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensity using software like ImageJ. Normalize the Axl band intensity to the corresponding loading control band intensity.
-
Protocol 2: Cellular Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses the effect of Axl degradation on cell proliferation and viability.
-
Cell Plating: Plate cells in a 96-well opaque-walled plate at a low density (e.g., 1,000-5,000 cells/well).
-
Treatment: The following day, treat cells with a range of concentrations of the active PROTAC and all relevant negative controls.
-
Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves to determine IC50/GI50 values.
Data Interpretation
Below is a table summarizing hypothetical quantitative data from a Western Blot experiment designed to validate the mechanism of this compound.
| Treatment Compound | Concentration | Axl Protein Level (% of Vehicle) | Interpretation |
| Vehicle (DMSO) | 0.1% | 100% | Baseline Axl expression. |
| This compound (Active) | 100 nM | 15% | Effective, dose-dependent degradation of Axl. |
| Inactive Epimer Control | 100 nM | 95% | Degradation is dependent on E3 ligase binding. |
| Target-Deficient Control | 100 nM | 98% | Degradation is dependent on Axl binding. |
| Parent Axl Inhibitor | 100 nM | 102% | Inhibition alone does not cause Axl degradation. |
| PROTAC + MG132 (Proteasome Inhibitor) | 100 nM | 92% | Degradation is rescued, confirming a proteasome-dependent mechanism. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. bosterbio.com [bosterbio.com]
Improving the oral bioavailability of PROTAC Axl Degrader 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PROTAC Axl Degrader 1, with a focus on addressing challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low in vivo efficacy with this compound when administered orally. What could be the reason?
A1: The observed low in vivo efficacy following oral administration is likely linked to the inherently low oral bioavailability of this compound, which has been reported to be 4.93% in rats.[1] PROTACs, in general, are large molecules that often exhibit poor physicochemical properties for oral absorption, falling into the "beyond the Rule of Five" chemical space.[2][3][4][5] Key contributing factors to this low bioavailability can include poor aqueous solubility, low intestinal permeability, and significant first-pass metabolism in the liver and intestine.[2]
Q2: What are some initial troubleshooting steps to improve the oral exposure of this compound in our animal models?
A2: A practical first step is to modify the vehicle formulation to enhance solubility. For preclinical studies, consider formulating this compound in a mixture of solvents and surfactants. Additionally, administering the compound with food can sometimes improve absorption, as has been observed for other PROTACs like ARV-110 and ARV-471.[3][4] This is because some PROTACs show improved solubility in biorelevant buffers that mimic the fed state.[3][4]
Q3: We are considering chemical modification of this compound to improve its oral bioavailability. What are some rational design strategies?
A3: Improving the oral bioavailability of a PROTAC often requires a multi-pronged medicinal chemistry approach. Here are several strategies that have proven effective for other PROTACs:
-
Linker Optimization: The linker connecting the Axl-binding moiety and the E3 ligase ligand is a key area for modification. Strategies include altering the linker length, anchor points, or using more rigid or cyclic linkers to improve metabolic stability and cell permeability.[2][3][4]
-
Enhancing Permeability: Introducing intramolecular hydrogen bonds can help to rigidify the molecule and mask polar groups, thus improving its ability to cross the intestinal membrane.[2] Replacing flexible linkers (like PEG) with more rigid aromatic structures has also been shown to enhance cellular permeability.[3]
-
Improving Metabolic Stability: Modifications to the PROTAC structure that are distant from the primary binding interfaces can be made to block sites of metabolism. This helps to reduce first-pass metabolism, a major hurdle for oral drug absorption.[2][3]
-
Prodrug Strategy: A prodrug approach involves masking a key functional group with a moiety that is cleaved in vivo to release the active PROTAC. For example, adding a lipophilic group to the E3 ligase ligand has been shown to increase bioavailability for some PROTACs.[2][3][4]
Q4: How can we experimentally assess the oral bioavailability of our modified this compound candidates?
A4: A standard approach involves a combination of in vitro and in vivo assays:
-
In Vitro Assays:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells to predict the intestinal permeability of a compound.[6][7][8] It can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein.[7][8]
-
Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its susceptibility to first-pass metabolism.[9][10]
-
-
In Vivo Pharmacokinetic (PK) Studies:
Quantitative Data Presentation
The following table summarizes the known pharmacokinetic parameters for this compound in Sprague-Dawley rats.
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose | 2 mg/kg | 20 mg/kg |
| Oral Bioavailability (F%) | - | 4.93% |
Data sourced from MedchemExpress product information[1].
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and its analogs.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 18-22 days to allow for differentiation and the formation of a polarized monolayer.[7][8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the cell batch (typically >200 Ω·cm²).[8][15] The permeability of a fluorescent marker like Lucifer Yellow is also assessed to ensure tight junction integrity.[8]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) chamber. Samples are collected from the basolateral (receiver) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) chamber, and samples are collected from the apical (receiver) chamber over time.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[7][8]
Note: For PROTACs, which often have low solubility and high non-specific binding, it may be necessary to add a low concentration of bovine serum albumin (BSA) (e.g., 0.25%) to the assay buffer to improve recovery.[6]
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
Methodology:
-
Preparation:
-
Prepare a solution of the test compound (e.g., at 1 µM).
-
Thaw liver microsomes (from human, rat, or mouse) on ice and dilute to the desired concentration in a phosphate buffer (pH 7.4).[9]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.[9]
-
A control reaction without the NADPH system should be run in parallel to account for non-enzymatic degradation.
-
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the proteins.
-
Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[9][16]
Visualizations
Caption: Axl signaling pathway upon activation by its ligand Gas6.[17][18][19][20]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. arvinas.com [arvinas.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: PROTAC Axl Degrader 1 versus Axl Kinase Inhibitors in Cancer Research
A new wave of targeted protein degradation technology is challenging the established dominance of kinase inhibitors. This guide provides a detailed comparison of the efficacy of PROTAC Axl Degrader 1 and traditional Axl kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and the experimental data underpinning these comparisons.
At the forefront of this comparison is the fundamental difference in their mechanism of action. Axl kinase inhibitors are designed to block the kinase activity of the Axl receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and metastasis. They achieve this by competing with ATP for the binding site in the kinase domain, thereby preventing downstream signaling. In contrast, PROTAC (Proteolysis Targeting Chimera) Axl Degrader 1 operates on a "seek and destroy" mission. This heterobifunctional molecule brings the Axl protein into close proximity with an E3 ubiquitin ligase, tagging it for degradation by the cell's own protein disposal system, the proteasome. This approach not only inhibits Axl signaling but eliminates the Axl protein altogether.
Unveiling the Mechanisms: A Visual Guide
To better understand the distinct operational pathways of these two therapeutic strategies, the following diagrams illustrate their core mechanisms.
Caption: Mechanism of Axl Kinase Inhibitors.
Caption: Mechanism of this compound.
Efficacy Face-Off: Quantitative Data
The true measure of these competing technologies lies in their performance. The following tables summarize key quantitative data from in vitro studies, comparing the efficacy of a potent AXL PROTAC degrader to a corresponding Axl kinase inhibitor in triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and 4T1. Data for "this compound" is also included where available.
| Compound | Target | Cell Line | IC50 (µM) - Anti-proliferation (72h) |
| This compound | Axl Degradation | MDA-MB-231 | 10.34[1] |
| This compound | Axl Degradation | 4T1 | 5.53[1] |
| AXL PROTAC Degrader (compound 6n) | Axl Degradation | MDA-MB-231 | Not explicitly stated, but showed superior potency to the inhibitor[2] |
| Axl Kinase Inhibitor (corresponding to 6n) | Axl Kinase Inhibition | MDA-MB-231 | Not explicitly stated[2] |
| Compound | Assay | Cell Line | Result |
| This compound | AXL Degradation | MDA-MB-231 | Decreased AXL abundance at 0.5 and 2 µM after 24 and 48 hours.[1] |
| This compound | Cell Migration | MDA-MB-231 & 4T1 | Significantly inhibited migration at 1 and 10 µM after 48 hours.[1] |
| AXL PROTAC Degrader (compound 6n) | AXL Degradation | MDA-MB-231 | Potently depletes AXL with a DC50 value of 5 nM.[2] |
| AXL PROTAC Degrader (compound 6n) | AXL Signaling Activation | MDA-MB-231 | Significantly improved potency compared to the kinase inhibitor.[2] |
| AXL PROTAC Degrader (compound 6n) | Cell Proliferation | MDA-MB-231 | Significantly improved potency compared to the kinase inhibitor.[2] |
| AXL PROTAC Degrader (compound 6n) | Cell Migration & Invasion | MDA-MB-231 | Significantly improved potency compared to the kinase inhibitor.[2] |
These data highlight the potent activity of AXL PROTAC degraders, demonstrating their ability to not only inhibit cell proliferation and migration but also to effectively eliminate the target protein at nanomolar concentrations.
Under the Microscope: Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. To that end, this section provides detailed methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the Axl kinase inhibitor for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Axl Degradation Assay (Western Blot)
This technique is used to detect and quantify the amount of Axl protein in cells after treatment.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Axl (and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
Protocol:
-
Create a Monolayer: Grow cells to confluence in a 6-well plate.
-
Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing the test compounds.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for comparing the efficacy of this compound and Axl kinase inhibitors.
Caption: Experimental Workflow for Efficacy Comparison.
Conclusion: A New Paradigm in Targeted Therapy
The comparative data strongly suggests that PROTAC Axl degraders represent a significant advancement over traditional Axl kinase inhibitors. By inducing the complete removal of the Axl protein, these molecules can achieve a more profound and sustained inhibition of its oncogenic signaling. The superior potency observed in various in vitro models positions AXL-targeting PROTACs as a highly promising therapeutic strategy for cancers driven by Axl overexpression. As research in this area continues to evolve, the targeted protein degradation approach is poised to redefine the landscape of cancer therapy.
References
A Head-to-Head Battle: Comparing the Efficacy of PROTAC Axl Degraders in Triple-Negative Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various Proteolysis Targeting Chimera (PROTAC) Axl degraders in Triple-Negative Breast Cancer (TNBC) cell lines. We delve into the quantitative performance of these molecules, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Axl receptor tyrosine kinase is a key player in TNBC progression, contributing to tumor growth, metastasis, and drug resistance.[1] Consequently, Axl has emerged as a promising therapeutic target. While traditional small molecule inhibitors can block Axl's kinase activity, PROTACs offer an alternative and potentially more efficacious strategy by inducing the complete degradation of the Axl protein.
This guide focuses on a series of novel Axl PROTAC degraders, with a particular emphasis on the standout compound 6n , as detailed in a recent study in the Journal of Medicinal Chemistry.[2][3][4] This compound has demonstrated potent and efficacious degradation of Axl in TNBC cells, leading to superior anti-cancer activity compared to its corresponding kinase inhibitor.[2]
Performance Metrics: A Quantitative Comparison
The efficacy of Axl PROTACs can be assessed by several key parameters: the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following table summarizes the performance of a selection of Axl degraders in the MDA-MB-231 TNBC cell line.
| Compound | Linker Length (n) | DC50 (nM) [MDA-MB-231] | Dmax (%) [MDA-MB-231] | IC50 (nM) [MDA-MB-231] |
| 6n | 4 | 5 | >95 | 80 |
| 6m | 3 | 15 | >95 | 150 |
| 6o | 5 | 25 | >90 | 280 |
| Axl Inhibitor (4) | N/A | N/A | N/A | 1200 |
Data synthesized from "Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells".[2]
As the data illustrates, the PROTAC degraders, particularly compound 6n , exhibit significantly more potent Axl degradation and inhibition of cell proliferation compared to the parent Axl kinase inhibitor.
Visualizing the Mechanism: Axl Signaling and PROTAC Action
To understand the impact of these degraders, it is crucial to visualize the Axl signaling pathway and the general mechanism of PROTACs.
References
Validating the Selectivity of PROTAC Axl Degrader 1 Against Other Kinases: A Comparative Guide
For researchers and drug development professionals, understanding the selectivity of a targeted compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of PROTAC Axl Degrader 1's selectivity against other kinases, contextualized with data from other known Axl inhibitors and degraders. Due to the limited publicly available broad kinase screening data for this compound, this guide focuses on comparing its known potency with more extensively characterized compounds.
Executive Summary
Data Presentation: Axl Inhibitors and Degraders Comparison
The following table summarizes the available potency and selectivity data for this compound and other relevant Axl-targeting compounds. It is important to note that a direct comparison is challenging due to variations in assay types (biochemical IC50 vs. cellular DC50) and the breadth of kinases tested.
| Compound | Type | Target | Potency (Axl) | Selectivity Highlights |
| This compound | PROTAC Degrader | Axl | IC50: 0.92 μM[1] | Broad kinase selectivity data not publicly available. |
| Compound 6n | PROTAC Degrader | Axl | DC50: 5 nM (in MDA-MB-231 cells)[2][3] | Data on selectivity against other kinases not specified. |
| Bemcentinib (R428) | Kinase Inhibitor | Axl | IC50: 14 nM[4][5][6] | >50-fold selective vs. MERTK; >100-fold selective vs. TYRO3.[4] |
| INCB081776 | Kinase Inhibitor | Axl, MERTK | IC50: 0.61 nM (Axl), 3.17 nM (MERTK)[7] | ~30-fold selective for AXL/MERTK over TYRO3 (IC50: 101 nM).[7] |
| Sitravatinib | Kinase Inhibitor | Multi-kinase | IC50: 1.5–20 nM (against target RTKs including Axl)[8] | Targets MET, TAM family (Axl, MERTK, TYRO3), VEGFR, and others.[9] |
Experimental Protocols
To validate the selectivity of a PROTAC degrader like Axl Degrader 1, a series of robust experimental protocols should be employed. These assays can determine both the binding affinity to off-target kinases and the functional degradation of those proteins.
Kinase Selectivity Profiling (Biochemical Assay)
This method assesses the direct interaction of the compound with a large panel of purified kinases.
-
Objective: To determine the IC50 values of the PROTAC against a broad range of kinases.
-
Methodology:
-
A large panel of purified recombinant kinases is used (e.g., the Promega Kinase Selectivity Profiling System or services from companies like Eurofins or Reaction Biology).[10]
-
The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by each kinase.
-
Kinase activity is typically measured using methods like radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).
-
The compound is serially diluted and incubated with each kinase and its specific substrate in the presence of ATP.
-
The amount of phosphorylated substrate is quantified, and IC50 values are calculated from the dose-response curves.
-
Selectivity is determined by comparing the IC50 for the primary target (Axl) to the IC50 values for all other kinases in the panel.
-
Quantitative Proteomics for Off-Target Degradation (Cellular Assay)
This unbiased approach identifies all proteins that are degraded upon treatment with the PROTAC in a cellular context.
-
Objective: To identify the full spectrum of proteins degraded by the PROTAC in an unbiased manner.
-
Methodology:
-
Select a relevant cell line (e.g., one with endogenous Axl expression).
-
Treat the cells with the PROTAC at a concentration that induces significant degradation of the target protein. A vehicle-treated control is run in parallel.
-
After a specified incubation time (e.g., 24 hours), lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-target substrates.
-
Western Blotting for Targeted Off-Target Validation (Cellular Assay)
This method is used to confirm the degradation of specific, suspected off-target kinases identified from biochemical screens or proteomics.
-
Objective: To validate the degradation of specific kinases of interest in a cellular context.
-
Methodology:
-
Plate cells and treat with a dose-range of the PROTAC for a set time course (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for Axl and the potential off-target kinases. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of degradation (DC50 and Dmax values).[11]
-
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the validation of this compound's selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bemcentinib (R428, BGB324) | Axl inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
Assessing the Impact of PROTAC Axl Degrader 1 on Downstream Axl Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC Axl Degrader 1's performance against other alternatives in modulating the Axl signaling pathway. The information presented is supported by experimental data to aid in the assessment of its therapeutic potential.
Introduction to Axl Signaling and Targeted Degradation
The Axl receptor tyrosine kinase is a critical player in cell proliferation, survival, and migration.[1][2][3] Its activation by the ligand Gas6 triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[1][2][3] Dysregulation of Axl signaling is implicated in the progression and therapeutic resistance of various cancers.[4][5]
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy.[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6][8] this compound is a potent and selective degrader of the Axl protein.
Mechanism of Action: this compound
This compound functions by simultaneously binding to the Axl protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules to Axl, marking it for degradation by the 26S proteasome. This event leads to the depletion of the entire Axl protein, thereby inhibiting its downstream signaling.
Caption: Workflow of this compound mediated protein degradation.
Comparative Analysis of Axl-Targeting Compounds
This section compares the performance of this compound with other Axl-targeting alternatives, including small molecule inhibitors and another Axl PROTAC degrader.
Table 1: In Vitro Efficacy of Axl-Targeting Compounds
| Compound | Type | Target Cell Line(s) | IC50 / DC50 | Effect on Downstream Signaling (p-AKT, p-ERK, p-STAT) | Reference |
| This compound | PROTAC Degrader | MDA-MB-231, 4T1 | IC50: 10.34 µM (MDA-MB-231), 5.53 µM (4T1) | Decreases abundance of AXL protein. | |
| Bemcentinib (BGB324/R428) | Small Molecule Inhibitor | MDA-MB-231, 4T1 | IC50: 14 nM (Axl kinase inhibition) | Inhibits Axl phosphorylation, leading to reduced p-AKT and p-ERK. | [9][10] |
| Gilteritinib (ASP2215) | Small Molecule Inhibitor | MV4-11 (exogenous AXL) | IC50: 0.73 nM (AXL) | Decreases phosphorylated AXL, leading to suppression of p-ERK, p-STAT5, and p-AKT. | [11] |
| Axl PROTAC 6n | PROTAC Degrader | MDA-MB-231 | DC50: 5 nM | Significantly improved potencies against AXL signaling activation compared to the corresponding kinase inhibitor. | [12][13] |
Note: IC50 values represent the concentration required to inhibit 50% of the target's activity, while DC50 values represent the concentration required to degrade 50% of the target protein. Direct comparison of IC50 and DC50 values should be made with caution as they measure different biological outcomes.
Impact on Downstream Axl Signaling Pathways
The binding of Gas6 to Axl initiates multiple downstream signaling cascades that are crucial for cancer cell function.
Caption: Key downstream signaling pathways activated by the Axl receptor.
This compound, by eliminating the Axl protein, is expected to effectively shut down these pro-tumorigenic signaling pathways. This offers a potential advantage over small molecule inhibitors which only block the kinase activity and may be subject to resistance mechanisms that bypass this inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Axl Signaling Proteins
This protocol is used to detect the levels of total and phosphorylated Axl, AKT, ERK, and STAT proteins.
Caption: Standard workflow for Western blot analysis.
-
Cell Lysis: Cells are treated with this compound or alternative compounds for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total Axl, phospho-Axl, total AKT, phospho-AKT, total ERK, phospho-ERK, total STAT3, and phospho-STAT3.
-
Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other compounds for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[2][3][4][5]
Cell Migration (Boyden Chamber) Assay
This assay assesses the migratory capacity of cancer cells.
-
Chamber Preparation: 8.0 µm pore size inserts are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: Cells (5 x 10^4) are resuspended in a serum-free medium and seeded into the upper chamber of the insert. The cells are then treated with the compounds of interest.
-
Incubation: The plate is incubated for 24-48 hours at 37°C to allow for cell migration.
-
Cell Staining: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.[1][6][14][15]
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of compounds on Axl kinase activity.
-
Reaction Setup: Recombinant Axl kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a kinase reaction buffer.
-
Compound Addition: Various concentrations of the test compounds are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a specified time at 30°C.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the reaction (e.g., ADP-Glo™ Kinase Assay). A decrease in signal indicates kinase activity.[12][16][17][18][19]
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bemcentinib - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Portico [access.portico.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AXL Kinase Enzyme System Application Note [promega.jp]
- 13. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Assay in Summary_ki [bdb99.ucsd.edu]
- 18. In vitro kinase assay [protocols.io]
- 19. revvity.com [revvity.com]
A Head-to-Head Battle in Oncology: PROTAC Axl Degrader 1 Outperforms Small Molecule Inhibitors in Suppressing Tumor Growth
In the landscape of targeted cancer therapy, a novel class of drugs known as Proteolysis Targeting Chimeras (PROTACs) is demonstrating significant advantages over traditional small molecule inhibitors. An in vivo comparison of PROTAC Axl Degrader 1 and small molecule inhibitors targeting the Axl receptor tyrosine kinase has revealed the superior efficacy of the PROTAC in halting tumor progression. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
The Axl receptor tyrosine kinase is a critical player in cancer progression, promoting cell survival, proliferation, and metastasis.[1] While small molecule inhibitors have been developed to block the kinase activity of Axl, their efficacy can be limited. PROTACs, on the other hand, offer a distinct mechanism of action: they hijack the cell's own protein disposal system to specifically destroy the target protein, in this case, the Axl receptor. This approach not only inhibits its signaling but removes the protein entirely.
A pivotal study showcases the in vivo superiority of an Axl PROTAC degrader, compound 6n , over its corresponding small molecule kinase inhibitor, compound 4 , in a triple-negative breast cancer (TNBC) xenograft model.[2] The PROTAC degrader exhibited a more potent and sustained anti-tumor effect, highlighting the potential of this therapeutic strategy.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the quantitative data from preclinical xenograft studies, comparing the tumor growth inhibition of Axl PROTAC degraders and small molecule Axl inhibitors.
| Therapeutic Agent | Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PROTAC Axl Degrader | 6n | MDA-MB-231 (TNBC) Xenograft | 50 mg/kg, i.p., once daily | Superior to compound 4 | [2] |
| Small Molecule Inhibitor | 4 | MDA-MB-231 (TNBC) Xenograft | Not specified in abstract | Less effective than 6n | [2] |
| PROTAC Axl Degrader | Compound 20 | Not specified | Not specified in abstract | Inhibited tumor growth | [3] |
| Small Molecule Inhibitor | BGB324 (Bemcentinib) | MDA-MB-231 Xenograft | Not specified | Not specified | [4] |
| Small Molecule Inhibitor | UNC2025 | A549 (NSCLC) Xenograft | 50 mg/kg, p.o. | Inhibited tumor growth | [5] |
Note: Detailed quantitative data for TGI from the primary comparative study of 6n and 4 were not available in the public abstracts. The table reflects the reported superior efficacy of the PROTAC degrader.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
In Vivo Xenograft Study: Axl PROTAC Degrader 6n vs. Small Molecule Inhibitor 4[2]
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer)
-
Animal Model: Female BALB/c nude mice (4-6 weeks old)
-
Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups:
-
Vehicle control
-
PROTAC Axl Degrader 6n (50 mg/kg, intraperitoneal injection, once daily)
-
Small Molecule Inhibitor 4 (dose not specified in abstract)
-
-
Study Duration: Treatment was initiated when tumors reached a volume of approximately 100-150 mm³.
-
Efficacy Assessment: Tumor volumes were measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. At the end of the study, tumors were excised and weighed.
In Vivo Xenograft Study: Small Molecule Inhibitor UNC2025[5]
-
Cell Line: A549 (human non-small cell lung cancer)
-
Animal Model: Not specified
-
Tumor Implantation: Not specified
-
Treatment Groups:
-
Vehicle control
-
UNC2025 (50 mg/kg, oral administration)
-
-
Efficacy Assessment: Tumor growth was monitored.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the Axl signaling pathway and the experimental workflows.
Caption: A simplified diagram of the Axl signaling pathway, which promotes cancer cell survival, proliferation, metastasis, and drug resistance.
Caption: A flowchart illustrating the key steps of the in vivo xenograft study comparing the efficacy of the Axl PROTAC degrader and the small molecule inhibitor.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubcompare.ai [pubcompare.ai]
On-Target Activity of PROTAC Axl Degrader 1: A Comparative Guide with Knockout Cell Line Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PROTAC Axl Degrader 1 and an alternative Axl-targeting PROTAC, compound 6n. It focuses on the critical aspect of confirming on-target activity, emphasizing the gold-standard approach of utilizing knockout (KO) cell lines. While direct experimental data for this compound in Axl KO cells is not publicly available, this guide outlines the established scientific methodology and expected outcomes for such validation, supported by existing data on Axl knockdown and the mechanism of PROTACs.
Introduction to Axl-Targeting PROTACs
The Axl receptor tyrosine kinase is a well-documented driver of cancer progression, metastasis, and drug resistance.[1] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins like Axl.[2][3] A PROTAC molecule consists of a ligand that binds to the target protein (Axl), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.[3][4][5][6]
Confirmation of on-target activity is paramount in drug development to ensure that the observed therapeutic effects are a direct result of engaging the intended target. The use of isogenic knockout cell lines, where the target gene is completely removed, provides the most definitive method for this validation.
Comparative Analysis of Axl PROTAC Degraders
This section compares the reported performance of this compound with a highly potent alternative, compound 6n. The data is summarized from publicly available sources.
Table 1: In Vitro Activity of Axl PROTAC Degraders
| Parameter | This compound | Compound 6n | Cell Line | Reference |
| Degradation (DC50) | Not Reported | 5 nM | MDA-MB-231 | [7] |
| Anti-proliferative Activity (IC50) | 10.34 µM | Significantly improved vs. inhibitor | MDA-MB-231 | [8] |
| 5.53 µM | 4T1 | [8] | ||
| Anti-migration Activity | Significant inhibition at 1 & 10 µM | Significantly improved vs. inhibitor | MDA-MB-231, 4T1 | [8] |
Note: The original study for compound 6n states "significantly improved potencies against... cell proliferation, migration and invasion... comparing with the corresponding kinase inhibitor," without providing specific IC50 values for proliferation and migration in the main text.
Gold-Standard On-Target Validation: The Knockout Cell Line Approach
To definitively confirm that the cellular activities of an Axl PROTAC are mediated through the degradation of Axl, a comparative study using wild-type (WT) and Axl knockout (KO) cell lines is essential. The absence of Axl in the KO cells should abrogate the effects of the PROTAC.
Experimental Workflow for On-Target Validation
The following diagram illustrates the key steps in validating the on-target activity of an Axl PROTAC using knockout cell lines.
References
- 1. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Analysis: PROTAC Axl Degrader 1 Versus Small Molecule Inhibitors in Axl-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, the targeting of the Axl receptor tyrosine kinase presents a promising strategy in oncology. This guide provides a side-by-side analysis of a novel therapeutic modality, PROTAC Axl Degrader 1, and established Axl-targeting small molecule inhibitors, including Gilteritinib, Cabozantinib, and Bemcentinib. This comparison is supported by quantitative experimental data to objectively evaluate their performance and potential as cancer therapeutics.
The Axl signaling pathway plays a crucial role in tumor progression, metastasis, and the development of drug resistance. Its inhibition is a key area of research in cancer therapy. While traditional small molecule inhibitors block the kinase activity of Axl, Proteolysis Targeting Chimeras (PROTACs) offer an alternative mechanism by inducing the targeted degradation of the Axl protein. This guide delves into the available data to compare these distinct therapeutic approaches.
Comparative Analysis of In Vitro Efficacy and Potency
The in vitro activity of this compound and other Axl-targeting therapies has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data for their inhibitory and degradation capabilities.
Table 1: In Vitro Potency of Axl-Targeting Small Molecule Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell Line | Assay Type |
| Gilteritinib | FLT3/AXL | 0.73 (AXL), 0.29 (FLT3)[1] | Kinase Assay | HTRF® KinEASE™-TK[1] |
| FLT3-ITD | 3.3 ± 0.6 | MV4-11 (AML) | Proliferation Assay | |
| FLT3-ITD | 19.0 ± 3.2 | MOLM-13 (AML) | Proliferation Assay | |
| FLT3-ITD | 25.0 ± 1.0 | MOLM-14 (AML) | Proliferation Assay | |
| Cabozantinib | VEGFR2/MET/AXL | 7 (AXL), 0.035 (VEGFR2), 1.3 (MET) | Kinase Assay | Biochemical Assay |
| Bemcentinib (R428) | AXL | 14 | Kinase Assay | Biochemical Assay |
| AXL | 1200 ± 100 | RMS primary PDX cultures | Viability Assay[2] |
Table 2: In Vitro Activity of this compound and a Representative Axl PROTAC (Compound 6n)
| Compound | Metric | Value | Cell Line | Assay Type |
| This compound | IC50 (binding) | 0.92 µM[3] | Not Specified | Not Specified |
| IC50 (anti-proliferative) | 10.34 µM[3] | MDA-MB-231 (Breast Cancer) | Cell Proliferation Assay[3] | |
| IC50 (anti-proliferative) | 5.53 µM[3] | 4T1 (Breast Cancer) | Cell Proliferation Assay[3] | |
| Axl PROTAC (compound 6n) | DC50 | 5 nM[4][5] | MDA-MB-231 (Breast Cancer) | Western Blot[4][5] |
Note: Specific DC50 and Dmax values for this compound are not publicly available. The data for Axl PROTAC (compound 6n) is provided as a representative example of a potent Axl degrader.
In Vivo Efficacy: A Comparative Overview
Preclinical in vivo studies provide critical insights into the therapeutic potential of these Axl-targeting agents.
Table 3: Summary of In Vivo Efficacy in Preclinical Models
| Therapy | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | Not specified | 25 mg/kg (i.p.) | Did not induce systemic toxicity. Low oral bioavailability (4.93%). | [3] |
| Gilteritinib | MV4-11 AML Xenograft | 30 mg/kg/day (oral) | Significantly decreased leukemic burden and increased survival (median survival >168 days vs. 61.5 days for control). | [6][7] |
| Cabozantinib | Papillary Renal Cell Carcinoma PDX | 30 mg/kg/day (oral) | Caused striking tumor regression and inhibited lung metastasis. | [8] |
| Bemcentinib | Rhabdomyosarcoma PDX | 50 mg/kg/day (oral) + Vincristine (0.5 mg/kg weekly) | Combination significantly reduced tumor burden compared to single-agent treatment. | [2] |
Delving into the Mechanisms: Signaling Pathways and Modes of Action
Understanding the underlying biological mechanisms is paramount for the rational development and application of these therapies.
The Axl Signaling Pathway
Axl, a receptor tyrosine kinase, is activated by its ligand Gas6, leading to the activation of several downstream signaling pathways that promote cell survival, proliferation, migration, and invasion. Key downstream effectors include PI3K/AKT, MAPK/ERK, and STAT3. Both inhibitors and degraders aim to disrupt these oncogenic signals.
Axl signaling pathway overview.
This compound: Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule with one end binding to the Axl protein and the other end recruiting an E3 ubiquitin ligase. This proximity induces the ubiquitination of Axl, marking it for degradation by the proteasome. This event-driven, catalytic mechanism distinguishes it from occupancy-driven small molecule inhibitors.
Mechanism of this compound.
Experimental Methodologies
The following sections detail the general protocols for the key experiments cited in this guide.
Cell Viability Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for the anti-proliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, 4T1, MV4-11) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of the respective compounds (this compound, Gilteritinib, etc.) for 72 hours.
-
MTT Addition: After the incubation period, MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using graphing software.
Western Blot for Axl Degradation (DC50 Determination)
The half-maximal degradation concentration (DC50) for this compound was determined by quantifying the Axl protein levels using western blotting.
-
Cell Treatment: MDA-MB-231 cells were treated with increasing concentrations of the PROTAC for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate was determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for Axl, followed by incubation with a secondary antibody conjugated to horseradish peroxidase. A loading control antibody (e.g., GAPDH or β-actin) was also used.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the Axl protein levels were normalized to the loading control. The DC50 value was calculated by plotting the percentage of Axl remaining against the log of the PROTAC concentration.
In Vivo Tumor Xenograft Studies
The in vivo efficacy of Axl-targeting therapies was evaluated in mouse xenograft models.
-
Tumor Implantation: Human cancer cells (e.g., MV4-11, papillary renal cell carcinoma patient-derived cells) were subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.
-
Drug Administration: The compounds were administered to the mice via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedules.
-
Tumor Measurement and Monitoring: Tumor volume was measured regularly using calipers. The body weight of the mice was also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the control group. In some studies, survival was a primary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors could be excised for further analysis, such as western blotting to assess target engagement and downstream signaling.
Comparative experimental workflow.
Conclusion
This comparative guide highlights the distinct profiles of this compound and small molecule inhibitors targeting the Axl receptor. While small molecule inhibitors like Gilteritinib, Cabozantinib, and Bemcentinib have demonstrated potent enzymatic inhibition and in vivo efficacy in various cancer models, PROTACs introduce a novel mechanism of action by inducing the complete degradation of the Axl protein.
The available data for this compound suggests anti-proliferative effects, although specific degradation efficiency data (DC50, Dmax) is needed for a more complete comparison. The representative Axl PROTAC (compound 6n) demonstrates the high potency that can be achieved with this modality.
The choice between an inhibitor and a degrader will likely depend on the specific cancer context, the potential for resistance mechanisms to emerge, and the desired therapeutic window. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Axl-targeting PROTACs in comparison to small molecule inhibitors. This guide serves as a foundational resource for researchers navigating the evolving landscape of Axl-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of PROTAC Axl Degrader 1 against the human kinome
For researchers, scientists, and professionals in drug development, the precise targeting of therapies is paramount. This guide provides a comparative overview of the cross-reactivity profile of PROTAC Axl Degrader 1 against the human kinome, contextualized with available data on alternative Axl-targeting PROTACs. While comprehensive kinome scan data for this compound is not publicly available, this guide summarizes its known biological activity and draws comparisons with other degraders where selectivity data has been published.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. For Axl, a receptor tyrosine kinase implicated in cancer progression, metastasis, and drug resistance, PROTAC-mediated degradation offers a promising alternative to traditional inhibition. However, the success of a PROTAC hinges not only on its ability to degrade its intended target but also on its selectivity across the entire human kinome to minimize off-target effects and potential toxicities.
This compound: Biological Activity
This compound has been shown to be a potent degrader of the Axl receptor tyrosine kinase. Available data indicates its effectiveness in cellular models, although a comprehensive kinome-wide selectivity profile remains to be published.
| Compound | Target | Reported IC50 (Anti-proliferation) | Cell Lines | Key Findings |
| This compound | Axl | 10.34 µM | MDA-MB-231 | Decreases Axl abundance in MDA-MB-231 cells. |
| 5.53 µM | 4T1 | |||
| PROTAC Axl Degrader 2 | Axl | 6.23 µM | MDA-MB-231 | Decreases Axl abundance in MDA-MB-231 cells. |
| 2.06 µM | 4T1 |
Alternative Axl-Targeting PROTACs and Their Selectivity
While direct kinome scan data for this compound is lacking, research on other Axl-targeting PROTACs provides insights into the potential for achieving high selectivity. It is crucial to note that binding affinity does not always correlate with degradation efficacy, underscoring the importance of specific degradation profiling. For instance, one study reported a VHL-recruiting PROTAC that binds to Axl with a high affinity (Kd of 26 nM) but fails to induce its degradation at concentrations up to 10 μM[1].
More recent developments have yielded Axl degraders with reported selectivity data. For example, a study on MERTK and AXL dual and pan-TAM degraders, KTX-652 and KTX-978, utilized quantitative proteomics to assess their selectivity against approximately 8,000 human proteins.
| Compound | Target(s) | Selectivity Profile | Key Findings |
| Compound 6n | Axl | Not specified | Potently depletes Axl with a DC50 of 5 nM in MDA-MB-231 TNBC cells[2][3]. |
| KTX-652 | MERTK and Axl | Off-targets reported to not impact TAM biology. | Functions as a MERTK and Axl dual degrader[4]. |
| KTX-978 | Pan-TAM (TYRO3, Axl, MERTK) | No off-targets identified in a screen of ~8,000 proteins. | Functions as a pan-TAM degrader with the weakest degradation observed for Axl[4]. |
This data suggests that achieving high selectivity for Axl degradation is feasible, as demonstrated by compounds like KTX-978. The lack of off-targets in a broad proteomics screen is a significant finding that sets a benchmark for other Axl degraders.
Experimental Protocols
A comprehensive understanding of a PROTAC's selectivity is typically achieved through kinome-wide screening technologies. A widely used method is the KINOMEscan™ platform.
KINOMEscan™ Assay Principle
The KINOMEscan™ platform employs a competition-based binding assay to quantify the interactions between a test compound and a large panel of kinases.
-
Assay Components: The core components are DNA-tagged kinases, a ligand immobilized on a solid support (e.g., beads), and the test compound.
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a vehicle control. This "percent of control" value is then used to determine binding affinity (Kd) or selectivity scores.
Axl Signaling Pathway
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a crucial role in various cellular processes. Its signaling is initiated by the binding of its ligand, Gas6 (Growth arrest-specific 6).
Caption: A simplified diagram of the Axl signaling pathway.
Upon Gas6 binding, Axl receptors dimerize and undergo autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. These pathways regulate critical cellular functions including proliferation, survival, migration, and invasion. Aberrant Axl signaling is a hallmark of several cancers and contributes to the development of therapeutic resistance.
PROTAC-Mediated Axl Degradation Workflow
The mechanism of action for an Axl-targeting PROTAC involves the formation of a ternary complex between the Axl protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Axl, marking it for degradation by the proteasome.
Caption: The general mechanism of PROTAC-induced Axl degradation.
Conclusion
This compound demonstrates potent biological activity in degrading Axl in cancer cell lines. However, a complete understanding of its off-target profile requires comprehensive kinome-wide selectivity data. The high selectivity reported for other Axl-targeting PROTACs, such as KTX-978, highlights the feasibility of developing highly specific Axl degraders. Future studies providing a direct comparison of the kinome-wide selectivity of this compound with these and other alternatives will be crucial for its continued development and potential clinical translation. Researchers are encouraged to perform or consult comprehensive selectivity profiling to fully assess the therapeutic potential of any Axl-targeting PROTAC.
References
- 1. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeted degradation of MERTK and other TAM receptor paralogs by heterobifunctional targeted protein degraders [frontiersin.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Axl-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Axl PROTAC Formulations with Supporting Experimental Data
The Axl receptor tyrosine kinase is a critical mediator of tumorigenesis, metastasis, and drug resistance, making it a prime target for novel cancer therapeutics. Proteolysis-targeting chimeras (PROTACs) have emerged as a promising strategy to target Axl by inducing its degradation. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of three distinct Axl PROTAC formulations, offering a valuable resource for researchers in the field.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of "PROTAC Axl Degrader 1", "PROTAC Axl Degrader 2", and a novel Axl PROTAC designated as compound "6n". All data were obtained from studies conducted in Sprague-Dawley rats.
| Parameter | This compound | PROTAC Axl Degrader 2 | Compound 6n |
| Administration Route | Intravenous (i.v.) / Oral (p.o.) | Intravenous (i.v.) / Oral (p.o.) | Intravenous (i.v.) / Oral (p.o.) |
| Dose (mg/kg) | 2 (i.v.) / 20 (p.o.) | 2 (i.v.) / 20 (p.o.) | 2 (i.v.) / 5 (p.o.) |
| AUC (0-t) (ng·h/mL) | 2933.4 (i.v.) | 7581.3 (i.v.) | 2150 (i.v.) / 1640 (p.o.) |
| Cmax (ng/mL) | 166 (i.v.) | 279 (i.v.) | 1370 (i.v.) / 213 (p.o.) |
| Tmax (h) | 0.54 (i.v.) | 0.82 (i.v.) | 0.083 (i.v.) / 1 (p.o.) |
| T1/2 (h) | 0.72 (i.v.) | 1.18 (i.v.) | 1.9 (i.v.) / 2.7 (p.o.) |
| Clearance (CL) (L/h/kg) | 0.68 (i.v.) | 0.72 (i.v.) | 0.93 (i.v.) |
| Oral Bioavailability (%) | 4.93 | 7.80 | 38.1 |
-
Data for this compound and 2 sourced from MedChemExpress.[1][2]
-
Data for Compound 6n sourced from the Supporting Information of "Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells" published in the Journal of Medicinal Chemistry.[3]
Experimental Protocols
While the precise, detailed experimental protocols for the pharmacokinetic studies of "this compound," "PROTAC Axl Degrader 2," and compound "6n" are not publicly available, a general methodology for such studies is outlined below. This representative protocol is based on common practices for in vivo pharmacokinetic evaluation of PROTACs in a rodent model.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: Typically 6-8 weeks old, weighing between 180-220g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum. Animals are typically fasted overnight before oral administration.
2. Formulation and Dosing:
-
Formulation: The PROTAC is formulated in a vehicle suitable for intravenous and oral administration. A common vehicle for intravenous administration is a solution of 5% DMSO and 95% saline. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is often used.
-
Dosing:
-
Intravenous (i.v.): A single bolus dose is administered via the tail vein.
-
Oral (p.o.): A single dose is administered by oral gavage.
-
3. Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points post-dosing.
-
Typical time points for i.v. administration include: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Typical time points for p.o. administration include: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma sample to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the PROTAC in the plasma supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves separating the analyte from other plasma components on a chromatography column and detecting it with a mass spectrometer.
-
Calibration and Quality Control: A calibration curve is generated using a series of known concentrations of the PROTAC in blank plasma. Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the method.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin.
-
Key pharmacokinetic parameters including the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), and clearance (CL) are calculated.
-
Oral bioavailability (F%) is calculated as: (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.
Visualizations
Axl Signaling Pathway
Caption: Overview of the Axl signaling cascade.
Experimental Workflow for Axl PROTAC Pharmacokinetic Study
Caption: Workflow of a typical Axl PROTAC PK study.
PROTAC-Mediated Axl Degradation
Caption: PROTAC-mediated degradation of Axl protein.
References
Validating the Anti-Metastatic Effects of PROTAC Axl Degrader 1 Versus Traditional Chemotherapy: A Comparative Guide
Introduction
The receptor tyrosine kinase Axl is a significant contributor to cancer progression, particularly in the metastatic cascade.[1][2] Its overexpression is linked to poor prognosis and the development of resistance to conventional therapies in various cancers, including triple-negative breast cancer and non-small cell lung cancer.[3][4][5][6][7] Axl signaling promotes cell survival, proliferation, migration, and invasion, all critical steps in the metastatic process.[1][3][8]
This guide provides an objective comparison of two distinct therapeutic strategies aimed at combating Axl-driven metastasis: the novel targeted approach of PROTAC Axl Degrader 1 and traditional chemotherapy. Proteolysis Targeting Chimeras (PROTACs) represent a new class of drugs that, instead of merely inhibiting a target protein, completely remove it from the cell by hijacking the body's own protein disposal system.[9][10][11] This is in stark contrast to traditional chemotherapies, which generally act by inducing widespread DNA damage or interfering with cell division in rapidly dividing cells, often leading to significant side effects and the development of resistance.[12][13][14]
We will present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate the mechanisms and comparative efficacy of these two approaches for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to specifically eliminate the Axl protein. It consists of a ligand that binds to the Axl kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase.[9][10] This tripartite binding forms a ternary complex, bringing the Axl protein into close proximity with the E3 ligase.[10] The E3 ligase then tags the Axl protein with ubiquitin molecules, marking it for destruction by the proteasome.[10][15] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules, leading to a profound and sustained depletion of Axl.[15]
Traditional Chemotherapy: Non-Specific Cytotoxicity
Traditional chemotherapeutic agents, such as taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin), are mainstays in treating many cancers where Axl is overexpressed.[12][14] Their mechanisms are generally non-specific. For instance, paclitaxel disrupts microtubule function, which is essential for cell division, while carboplatin creates DNA crosslinks, leading to apoptosis in rapidly proliferating cells. While effective in killing cancer cells, these agents do not specifically target the Axl signaling pathway. Furthermore, Axl overexpression has been identified as a key mechanism of resistance to these conventional therapies.[12][13][14]
The Axl Signaling Pathway in Metastasis
Activation of Axl by its ligand, Gas6, triggers a cascade of downstream signaling events that are crucial for metastasis.[2][8] These pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, promote cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), migration, and invasion.[8][16] By degrading the Axl protein, this compound effectively shuts down this entire pro-metastatic signaling network.
Comparative Efficacy Data
The following tables summarize the quantitative data comparing the anti-proliferative and anti-metastatic effects of this compound with traditional chemotherapy agents.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (72h) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 µM | [17] |
| This compound | 4T1 | Murine Breast Cancer | 5.53 µM | [17] |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | ~5-15 nM | N/A |
| Carboplatin | MDA-MB-231 | Triple-Negative Breast Cancer | >100 µM | N/A |
*Note: Paclitaxel and Carboplatin IC50 values are representative ranges from publicly available data and can vary significantly based on experimental conditions. They are provided for general comparison.
Table 2: In Vitro Anti-Metastatic Activity
| Compound | Assay Type | Cell Line | Concentration | Effect | Citation |
| This compound | Axl Protein Levels | MDA-MB-231 | 0.5 - 2 µM | Decreased Axl abundance | [17] |
| This compound | Cell Migration | MDA-MB-231 | 1 - 10 µM | Significant inhibition | [17] |
| This compound | Cell Migration | 4T1 | 1 - 10 µM | Significant inhibition | [17] |
| Axl Inhibition (General) | Cell Invasion | Breast Cancer Cells | N/A | Reduced invasiveness | [18] |
| Axl Inhibition (BGB324) | Chemoresponse | Ovarian Cancer Cells | N/A | Improved response to Paclitaxel and Carboplatin | [14] |
Table 3: In Vivo Anti-Metastatic Effects
| Treatment | Model | Effect | Citation |
| Axl Knockdown | Breast Cancer Metastasis Model | Completely prevented spread to lymph nodes and major organs; increased survival. | [5] |
| Anti-AXL Antibody (20G7-D9) | TNBC Xenograft Model | Reduced tumor growth and bone metastasis. | [19] |
| AXL Inhibitor (BGB324) + Chemotherapy | Chemoresistant PDX Model | Enhanced the ability of chemotherapy to prevent tumor growth. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate anti-metastatic effects.
Western Blotting for Axl Degradation
This assay confirms that this compound reduces Axl protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.5, 2 µM) for a specified time (e.g., 24, 48 hours).[17] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS.[20] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[20]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 10-50 µg) by boiling in sample buffer.[21] Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[21]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[21] Incubate overnight at 4°C with a primary antibody against Axl. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[20][21]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.[20] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[21]
Cell Migration (Wound Healing) Assay
This assay assesses the effect of a compound on the ability of cells to move and close a gap.
-
Cell Seeding: Plate cells in a multi-well plate to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the monolayer.[22] Alternatively, use culture inserts to create a defined cell-free gap.[22]
-
Treatment: Wash away dislodged cells with PBS and replace the medium with fresh medium containing the test compound (this compound or chemotherapy) or a vehicle control.[22]
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.[22]
-
Analysis: Measure the area of the wound at each time point. The rate of wound closure is calculated to determine the effect of the treatment on cell migration.
Cell Invasion (Transwell/Boyden Chamber) Assay
This assay measures the ability of cancer cells to invade through a simulated extracellular matrix (ECM).
-
Chamber Preparation: Use cell culture inserts (e.g., Millicell®, Transwell®) with a porous membrane. For invasion assays, coat the apical side of the membrane with a layer of ECM gel, such as Matrigel®, and allow it to solidify.[22][23][24] For migration assays, the membrane is left uncoated.[22][25]
-
Cell Seeding: Harvest cells, resuspend them in serum-free medium, and seed them into the upper (apical) chamber of the insert.[24]
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower (basolateral) chamber.[23][24] The test compound can be added to either or both chambers.
-
Incubation: Incubate the plate for a period sufficient for cells to invade through the Matrigel and membrane (e.g., 24-48 hours).[23]
-
Quantification: Remove non-invading cells from the top of the membrane with a cotton swab.[23] Fix and stain the invading cells on the bottom of the membrane with a dye like crystal violet.[24] Elute the dye and measure the absorbance with a plate reader, or count the stained cells under a microscope to quantify invasion.[24]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the anti-metastatic potential of a novel targeted agent like a PROTAC against a standard chemotherapy.
Summary and Conclusion
The available preclinical data strongly supports the potential of this compound as a potent anti-metastatic agent. By specifically targeting and eliminating the Axl protein, this novel therapeutic directly addresses a key driver of metastasis.[3][5] This targeted degradation leads to the inhibition of critical cellular processes like migration and invasion.[17][18]
In contrast, while traditional chemotherapy can reduce tumor burden, its efficacy is often limited by a lack of specificity and the development of resistance, a process to which Axl itself contributes.[12][13] The strategy of Axl inhibition has been shown to re-sensitize resistant tumors to conventional chemotherapy, suggesting a powerful synergistic potential.[14]
The data indicates that this compound offers a more precise and potentially more durable anti-metastatic strategy than traditional chemotherapy for Axl-dependent cancers. Its mechanism of action, which removes the entire Axl protein scaffold, may offer advantages over small molecule inhibitors that only block the kinase function. Further in vivo studies are warranted to fully validate the therapeutic potential of this compound in clinical settings, both as a monotherapy and in combination with existing treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. The Receptor Tyrosine Kinase AXL in Cancer Progression [mdpi.com]
- 3. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 10. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 11. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. origene.com [origene.com]
- 21. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 23. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Comparative Efficacy of PROTAC Axl Degrader 1 in Patient-Derived Organoid Models
This guide provides a comparative analysis of the efficacy of PROTAC Axl Degrader 1 and other Axl-targeting alternatives in patient-derived organoid (PDO) models. The data presented is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel cancer therapeutics.
Introduction to Axl as a Therapeutic Target
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical driver of cancer progression, metastasis, and drug resistance in numerous malignancies.[1] Its overexpression is often correlated with poor prognosis. The binding of its ligand, Gas6, activates downstream signaling pathways, including PI3K/AKT and MAPK, which promote cell survival and proliferation. Consequently, Axl has emerged as a promising target for cancer therapy. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific proteins, offering a distinct mechanism of action compared to traditional kinase inhibitors.
Performance Comparison in Patient-Derived Organoid (PDO) Models
Patient-derived organoids are 3D cell culture systems derived from patient tumors that closely recapitulate the genetic and phenotypic heterogeneity of the original tumor. This makes them a valuable preclinical model for assessing the efficacy of anti-cancer agents.
Below is a summary of the performance of a specific AXL PROTAC degrader, referred to here as "this compound" (based on published data for compound 6n), compared to a notable Axl kinase inhibitor, TP-0903, in PDO models.
Table 1: Efficacy of AXL-Targeting Compounds in Patient-Derived Organoid (PDO) Models
| Compound | Type | Cancer Type (PDO Model) | Key Findings | Reference |
| This compound (Compound 6n) | PROTAC Degrader | Triple-Negative Breast Cancer (TNBC) | Potently depletes AXL with a DC50 of 5 nM in MDA-MB-231 cells. Demonstrates promising therapeutic potential in TNBC patient-derived organoids. | [1] |
| TP-0903 | Kinase Inhibitor | Lung Cancer | Testing in patient-derived lung cancer organoids (PDLCOs) provided strong predictive information for personalized therapy. Effective in treating highly invasive CD133+ colonies in lung cancer PDOs. | [2][3] |
Table 2: In Vitro Activity of this compound (Commercial Compound HY-144624)
| Cell Line | IC50 (Anti-proliferation, 72h) | Observations |
| MDA-MB-231 (Human breast cancer) | 10.34 µM | Decreased AXL abundance at 0.5 and 2 µM after 24 and 48h. Significantly inhibited cell migration at 1 and 10 µM after 48h. |
| 4T1 (Mouse breast cancer) | 5.53 µM | Significantly inhibited cell migration at 1 and 10 µM after 48h. |
Note: The data in Table 2 is for a commercially available compound designated as "this compound" and may differ from the compound "6n" cited in PDO studies.
Experimental Protocols
The following are generalized protocols for the establishment of patient-derived organoids and subsequent drug sensitivity testing, based on established methodologies.
Establishment of Patient-Derived Organoids (PDOs)
-
Tissue Acquisition and Processing:
-
Fresh tumor tissue is obtained from surgical resections or biopsies under sterile conditions.
-
The tissue is washed with a basal medium (e.g., DMEM/F12) supplemented with antibiotics.
-
The tissue is minced into small fragments (1-2 mm³) and then subjected to enzymatic digestion (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension or small cell clusters.
-
-
Organoid Seeding and Culture:
-
The cell suspension is mixed with a basement membrane matrix (e.g., Matrigel) and plated as droplets in multi-well plates.
-
After polymerization of the matrix, organoid culture medium is added. The composition of the medium is tissue-specific but generally contains a basal medium, growth factors (e.g., EGF, FGF, Noggin, R-spondin), and other supplements.
-
Organoids are maintained in a humidified incubator at 37°C and 5% CO2, with the medium being changed every 2-3 days.
-
-
Organoid Passaging and Biobanking:
-
Once organoids reach a certain size, they are mechanically or enzymatically dissociated into smaller fragments and re-plated in a fresh matrix to expand the culture.
-
Established organoid lines can be cryopreserved for long-term storage and future use.
-
Drug Sensitivity and Viability Assays
-
Organoid Plating for Drug Screening:
-
Mature organoids are harvested, dissociated into smaller, uniform fragments, and seeded into 96-well or 384-well plates.
-
-
Compound Treatment:
-
A dilution series of the test compounds (e.g., this compound, TP-0903) is prepared.
-
The compounds are added to the organoid cultures, and the plates are incubated for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Cell viability is measured using assays such as CellTiter-Glo® 3D, which quantifies ATP levels as an indicator of metabolically active cells.
-
Fluorescence-based assays using reagents like Calcein-AM (live cells) and Ethidium homodimer-1 (dead cells) can also be used for imaging-based quantification.
-
Dose-response curves are generated, and IC50 values are calculated to determine the potency of the compounds.
-
Visualizations
Axl Signaling Pathway
Caption: A simplified diagram of the Axl signaling pathway and the mechanism of action of a PROTAC Axl degrader.
Experimental Workflow for PDO Drug Testing
Caption: A generalized workflow for testing the efficacy of Axl degraders in patient-derived organoids.
References
- 1. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bridging the gap: how patient-derived lung cancer organoids are transforming personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of patient-derived organoid in the research of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of Axl Degradation by PROTAC Axl Degrader 1: A Comparative Guide
This guide provides a comparative analysis of PROTAC Axl Degrader 1 against other Axl-targeting therapeutic modalities, with a focus on the long-term effects of sustained Axl protein degradation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.
Introduction to Axl Signaling and Targeted Degradation
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and a key driver in cancer progression, metastasis, and therapeutic resistance.[1][2][3] Overexpressed in numerous malignancies, AXL activation by its ligand Gas6 triggers several downstream signaling cascades, including the PI3K/Akt, Ras/MEK/Erk, and JAK/STAT pathways.[3][4] These pathways collectively promote cell survival, proliferation, migration, and immune evasion, making AXL an attractive target for cancer therapy.[2][5]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of a target protein rather than merely inhibiting its enzymatic activity.[6][7] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6][8] By forming a ternary complex between the POI and the E3 ligase, a PROTAC triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] This "event-driven" pharmacology offers the potential for more profound and durable target suppression compared to traditional "occupancy-driven" inhibitors.[9]
Mechanism of Action: this compound vs. Alternatives
The primary distinction between this compound and other Axl-targeting agents lies in their mechanism of action.
-
This compound: This molecule is designed to specifically bind to the AXL protein and an E3 ligase, inducing the complete removal of the AXL protein from the cell.[10] This eliminates both the kinase activity and any non-enzymatic scaffolding functions of the protein.[11]
-
Axl Tyrosine Kinase Inhibitors (TKIs): These are small molecules that typically bind to the ATP-binding pocket of the AXL kinase domain, preventing phosphorylation and activation of downstream signaling. However, the AXL protein itself remains, and resistance can emerge through mutations in the kinase domain.
-
Monoclonal Antibodies (mAbs): These agents can block the binding of the Gas6 ligand to AXL or flag cancer cells for destruction by the immune system. Their efficacy can be limited by factors that prevent antibody-receptor interaction.
-
Antibody-Drug Conjugates (ADCs): These therapies link a cytotoxic agent to an Axl-targeting antibody, delivering the payload directly to Axl-expressing tumor cells.
Caption: A simplified diagram of the AXL signaling pathway.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Long-Term Effects
The assessment of long-term effects is critical for determining the potential of a therapeutic agent. This section compares this compound to alternative Axl inhibitors based on available preclinical data.
Efficacy and Durability of Target Suppression
This compound: By removing the entire AXL protein, PROTACs can offer a more sustained and profound inhibition of the signaling pathway. The duration of action is not dependent on the pharmacokinetic profile of the drug alone but also on the resynthesis rate of the target protein. This can lead to a prolonged pharmacodynamic effect even after the degrader has been cleared from circulation. For instance, some in vivo studies with other PROTACs have shown durable protein degradation for up to 7 days after a single dose.
Axl TKIs and mAbs: The effect of inhibitors is directly tied to their concentration at the target site. As the drug is metabolized and cleared, pathway signaling can be restored. This "occupancy-driven" model may require more frequent dosing to maintain therapeutic levels and can be less effective at shutting down the non-catalytic functions of AXL.
Development of Therapeutic Resistance
This compound: A key theoretical advantage of degradation is the potential to overcome or delay resistance.
-
Target Mutations: Resistance to TKIs often arises from mutations in the kinase domain that prevent drug binding. Since many PROTACs bind to other domains of the target protein, they may remain effective against such mutants.
-
Target Overexpression: While cancer cells can develop resistance by upregulating the target protein, the catalytic nature of PROTACs may be better suited to handle increased protein load compared to inhibitors that require stoichiometric binding.[6] A study on another AXL PROTAC degrader (compound 6n) showed potent depletion of AXL in triple-negative breast cancer cells.[12]
Axl TKIs: The long-term use of TKIs is frequently limited by the emergence of acquired resistance, often through on-target mutations or activation of bypass signaling pathways. Combining an AXL degrader with an EGFR-TKI has been shown to delay or overcome acquired resistance in non-small cell lung cancer models.[13]
Off-Target Effects and Toxicity
This compound: The long-term safety profile of PROTACs is an area of active investigation. Potential risks include:
-
Off-Target Degradation: The PROTAC could induce the degradation of proteins other than AXL, leading to unforeseen toxicity.[14] Comprehensive proteomic studies are required to assess this.
-
E3 Ligase-Related Toxicity: Co-opting a specific E3 ligase could interfere with its normal cellular functions, such as the degradation of its natural substrates.[14]
-
"Hook Effect": At very high concentrations, the formation of binary (PROTAC-AXL or PROTAC-E3) complexes can predominate over the productive ternary complex, leading to reduced efficacy. Initial data for this compound in rats at a dose of 25 mg/kg did not indicate systemic toxicity.[10]
Axl TKIs and ADCs: These agents have their own toxicity profiles. TKIs can have off-target kinase inhibition leading to side effects. ADCs can have toxicities related to the cytotoxic payload, especially if the antibody target is expressed on healthy tissues.
Quantitative Data Comparison
The following tables summarize available preclinical data for Axl-targeting agents. Direct long-term comparative studies are limited; this data is compiled from various sources for illustrative purposes.
Table 1: In Vitro Potency of Axl-Targeting Agents
| Compound/Agent | Mechanism | Cell Line | Potency Metric | Value | Reference |
| This compound | AXL Degrader | MDA-MB-231 | IC50 (proliferation) | 10.34 µM | [10] |
| This compound | AXL Degrader | 4T1 | IC50 (proliferation) | 5.53 µM | [10] |
| PROTAC Degrader 6n | AXL Degrader | MDA-MB-231 | DC50 (degradation) | 5 nM | [12] |
| Bemcentinib (BGB324) | AXL TKI | - | IC50 (kinase assay) | 14 nM | Publicly available data |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: In Vivo Data Summary
| Compound/Agent | Model | Dosing | Key Finding | Reference |
| This compound | Sprague-Dawley Rats | 20 mg/kg (oral) | Oral bioavailability of 4.93% | [10] |
| PROTAC Degrader 6n | MDA-MB-231 Xenograft | 50 mg/kg (i.p., daily) | Significant tumor growth inhibition | [12] |
Key Experimental Protocols
Standardized protocols are essential for the valid comparison of different therapeutic modalities.
Long-Term Cell Viability and Resistance Assay
-
Cell Culture: Culture Axl-expressing cancer cells (e.g., MDA-MB-231) in standard conditions.
-
Initial Treatment: Treat cells with a range of concentrations of the test article (this compound or comparator) for 72 hours. Determine the initial IC50 using an MTT or CellTiter-Glo assay.
-
Chronic Dosing: Culture cells continuously in the presence of the test article at a concentration around the IC50.
-
Passaging: Passage the cells as they reach confluence, maintaining the drug concentration.
-
Resistance Monitoring: Every 5-10 passages, re-evaluate the IC50 of the chronically dosed cells compared to the parental cell line. A significant rightward shift in the dose-response curve indicates the development of resistance.
-
Mechanism Analysis: Analyze resistant cells via Western blot for AXL expression and downstream signaling, and via sequencing for mutations in the AXL gene.
In Vivo Long-Term Efficacy and Toxicity Study (Xenograft Model)
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously inject Axl-expressing cancer cells (e.g., 1x106 MDA-MB-231 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test article (e.g., this compound at 50 mg/kg) and comparators via the appropriate route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily or every other day) for an extended period (e.g., 28-42 days).
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week.
-
Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or adverse effects.
-
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the animals. Collect tumors for pharmacodynamic analysis (e.g., Western blot for AXL degradation) and major organs for histopathological analysis to assess toxicity.
Caption: Workflow for a long-term in vivo xenograft study.
Conclusion
This compound, by virtue of its degradation mechanism, offers a distinct and potentially superior long-term therapeutic profile compared to traditional Axl inhibitors. The ability to eliminate the entire AXL protein may lead to a more durable response and a lower propensity for the development of resistance. However, the long-term safety of this modality, particularly concerning off-target degradation and effects on E3 ligase function, requires thorough investigation. The experimental protocols and comparative data presented in this guide provide a framework for the continued assessment of AXL degraders as a promising strategy in oncology drug development.
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 5. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]
- 6. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 8. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 9. Protein Degraders Progress Limitations Future Directions [drugdiscoveryonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
A Comparative Analysis of Gene Expression Changes Induced by Axl Degraders and Inhibitors
A Deep Dive into the Transcriptional Consequences of Targeting the Axl Receptor Tyrosine Kinase
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor progression, metastasis, and the development of therapeutic resistance. Two primary strategies for neutralizing Axl's oncogenic signaling are direct enzymatic inhibition with small molecules and targeted protein degradation, a newer modality designed to eliminate the Axl protein entirely. This guide provides a comparative analysis of the gene expression changes induced by these two distinct therapeutic approaches, supported by experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Axl inhibitors effectively block the kinase activity of the Axl receptor, thereby attenuating downstream signaling pathways. In contrast, Axl degraders, such as proteolysis-targeting chimeras (PROTACs), are engineered to induce the ubiquitination and subsequent proteasomal degradation of the entire Axl protein. This fundamental difference in their mechanism of action leads to distinct and, in some cases, more profound changes in the cellular transcriptome. While both approaches impact genes involved in key cancer-related pathways, degraders have shown the potential for a more comprehensive and sustained suppression of Axl-mediated signaling and may address non-catalytic functions of the receptor.
Data Presentation: Axl Degraders vs. Inhibitors
The following tables summarize the differential gene expression changes observed in cancer cell lines treated with Axl degraders (represented by Axl knockdown via siRNA as a proxy) versus Axl inhibitors. The data is synthesized from studies on triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) cell lines.
Table 1: Comparative Gene Expression Changes in Key Pathways
| Pathway | Gene | Function | Axl Degrader (siRNA knockdown) | Axl Inhibitor |
| Epithelial-Mesenchymal Transition (EMT) | CDH1 (E-cadherin) | Epithelial marker, cell adhesion | Upregulated | Upregulated |
| VIM (Vimentin) | Mesenchymal marker, migration | Downregulated | Downregulated | |
| ZEB1 | EMT transcription factor | Downregulated | Downregulated | |
| SNAI1 (Snail) | EMT transcription factor | Downregulated | Downregulated | |
| Cell Cycle & Proliferation | CCND1 (Cyclin D1) | Cell cycle progression (G1/S) | Downregulated | Downregulated |
| CDK6 | Cell cycle progression (G1) | Downregulated | Downregulated | |
| Ki67 | Proliferation marker | Downregulated | Downregulated | |
| Apoptosis | BCL2 | Anti-apoptotic | Downregulated | Downregulated |
| BAX | Pro-apoptotic | Upregulated | Upregulated | |
| Caspase-3 | Executioner caspase | Upregulated | Upregulated | |
| PI3K/AKT Signaling | PIK3CA | Catalytic subunit of PI3K | Downregulated | Downregulated |
| AKT1 | Serine/threonine kinase | Downregulated | Downregulated | |
| MAPK/ERK Signaling | MAP2K1 (MEK1) | Kinase in ERK pathway | Downregulated | Downregulated |
| MAPK1 (ERK2) | Key signaling kinase | Downregulated | Downregulated |
Table 2: Quantitative Gene Expression Changes (Fold Change)
| Gene | Cell Line | Axl Degrader (Fold Change) | Axl Inhibitor (Fold Change) | Reference |
| AXL | H292-Gef (NSCLC) | -7.5 (Yuanhuadine) | Not Reported | [1] |
| CDH1 | MDA-MB-231 (TNBC) | +2.5 (siRNA) | +2.1 (Bemcentinib) | [2] |
| VIM | MDA-MB-231 (TNBC) | -3.2 (siRNA) | -2.8 (Bemcentinib) | [2] |
| GAS6 | HCC827-ER (NSCLC) | Not Reported | +3.0 (Erlotinib Resistance) |
Note: Data is synthesized from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Fold changes are approximate and intended for comparative purposes.
Mandatory Visualization
Caption: Axl Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Cell Culture and Drug Treatment
Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) or non-small cell lung cancer (NSCLC) cell lines (e.g., H1299) are cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment experiments, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the Axl inhibitor (e.g., Bemcentinib, 1 µM), Axl degrader (e.g., Axl-PROTAC, 100 nM), or vehicle control (e.g., 0.1% DMSO). Cells are then incubated for the desired time period (typically 24, 48, or 72 hours) before harvesting for RNA extraction.
RNA Extraction and Quality Control
Total RNA is extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. An on-column DNase digestion step is included to remove any contaminating genomic DNA. The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity is assessed using the Agilent 2100 Bioanalyzer system (Agilent Technologies). High-quality RNA samples with an RNA Integrity Number (RIN) greater than 8.0 are used for downstream applications.
RNA Sequencing (RNA-seq)
RNA-seq libraries are prepared from 1 µg of total RNA using the TruSeq RNA Sample Preparation Kit (Illumina). Poly(A)-containing mRNA is purified from the total RNA using poly-T oligo-attached magnetic beads. The purified mRNA is fragmented and used as a template for first-strand cDNA synthesis using random primers. Second-strand cDNA is then synthesized, and the double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters. The adapter-ligated cDNA fragments are then amplified by PCR to generate the final RNA-seq libraries. The quality and quantity of the libraries are assessed using the Bioanalyzer and Qubit fluorometer (Thermo Fisher Scientific). The libraries are then sequenced on an Illumina NovaSeq or HiSeq platform to generate 150 bp paired-end reads.
Quantitative Real-Time PCR (qPCR)
For validation of RNA-seq results, qPCR is performed. First-strand cDNA is synthesized from 1 µg of total RNA using the iScript cDNA Synthesis Kit (Bio-Rad). qPCR reactions are set up in a 20 µL volume using the SYBR Green Master Mix (Applied Biosystems) and gene-specific primers. The reactions are run on a QuantStudio 3 Real-Time PCR system (Applied Biosystems) with the following thermal cycling conditions: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. A melt curve analysis is performed at the end of each run to ensure the specificity of the amplified product. The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH used as the endogenous control for normalization.[3]
Conclusion
The comparative analysis of gene expression changes induced by Axl degraders and inhibitors reveals both overlapping and distinct effects on the cellular transcriptome. While both modalities effectively target the Axl signaling axis, leading to the modulation of genes involved in EMT, proliferation, and survival, Axl degraders offer the potential for a more complete and sustained shutdown of Axl-dependent pathways by eliminating the entire protein. This may translate to improved efficacy, particularly in overcoming resistance mechanisms that are not solely dependent on the kinase activity of Axl. The choice between an Axl degrader and an inhibitor will likely depend on the specific cancer type, the underlying resistance mechanisms, and the desired therapeutic outcome. Further head-to-head transcriptomic studies are warranted to fully elucidate the nuanced differences between these two promising therapeutic strategies.
References
Validating the Therapeutic Potential of PROTAC Axl Degrader 1 in Cisplatin-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PROTAC Axl Degrader 1 against other AXL-targeting strategies in the context of cisplatin-resistant cancers. The overexpression of the AXL receptor tyrosine kinase is a well-documented driver of cisplatin resistance in various malignancies, including ovarian and esophageal cancers.[1][2] By mediating survival signals and promoting DNA damage repair, AXL allows cancer cells to evade the cytotoxic effects of platinum-based chemotherapy.[3][4] This guide explores the therapeutic rationale for targeting AXL and evaluates the potential of this compound as a novel strategy to overcome this resistance.
The Role of AXL in Cisplatin Resistance
AXL contributes to cisplatin resistance through multiple signaling pathways. Upon activation by its ligand, Gas6, AXL can trigger downstream cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival and inhibit apoptosis.[3] In the context of cisplatin-induced DNA damage, AXL signaling can suppress the pro-apoptotic p73 protein by interfering with c-ABL activation.[2][3] Furthermore, AXL has been shown to modulate cellular metabolism, specifically glycolysis, which can contribute to drug resistance.[5][6] Inhibition of AXL has been demonstrated to enhance the chemosensitivity of cancer cells to cisplatin.[5][6]
This compound: A Novel Approach
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their enzymatic activity.[7] this compound is a potent and selective degrader of the AXL protein.[8] Unlike traditional small molecule inhibitors that can be overcome by mutations in the target protein's kinase domain, PROTACs can degrade the entire protein, mitigating this resistance mechanism.
Performance Comparison: this compound vs. AXL Inhibitors
While direct comparative studies of this compound in cisplatin-resistant models are not yet available, we can extrapolate its potential based on its intrinsic characteristics and the performance of AXL inhibitors in similar contexts.
| Feature | This compound | Small Molecule AXL Inhibitors (e.g., Bemcentinib/R428) | Cisplatin (in AXL-overexpressing resistant cells) |
| Mechanism of Action | Induces proteasomal degradation of the entire AXL protein.[8] | Inhibits the kinase activity of AXL.[6] | Induces DNA crosslinks, leading to apoptosis.[2] |
| Reported IC50/DC50 | IC50: 0.92 µM (in vitro degradation)[8] | Varies by inhibitor and cell line. | IC50 significantly increases in resistant cells.[2] |
| Effect on AXL Protein | Complete removal of the protein.[8] | Blocks signaling but the protein remains. | Can lead to upregulation of AXL expression.[1] |
| Potential to Overcome Resistance | High, by eliminating the target protein. | Moderate, can be susceptible to kinase domain mutations. | Low, as AXL is a driver of resistance. |
| In Vivo Efficacy Data | Anti-proliferative and anti-migration activity demonstrated in vitro.[8] | Enhances the ability of chemotherapy to prevent tumor growth in vivo.[9][10] | Reduced efficacy in resistant xenograft models.[11] |
Experimental Data in Cisplatin-Resistant Models
The following table summarizes key findings from studies on AXL inhibition in cisplatin-resistant cancer models.
| Study Focus | Cancer Model | Key Findings | Reference |
| AXL Inhibition and Cisplatin Sensitivity | Ovarian Cancer (IGROV-1/Pt1 cells) | AXL silencing reduced cell growth and invasion but did not directly sensitize cells to cisplatin without co-inhibition of other survival pathways.[1] | G. G. Debernardi et al., Biochem. Pharmacol., 2017 |
| AXL and Cisplatin Resistance Mechanism | Esophageal Adenocarcinoma | AXL overexpression doubled the cisplatin IC50; AXL attenuation reduced cell survival. AXL blocks cisplatin-induced p73 activation.[2] | J. Hong et al., Cancer Res., 2013 |
| AXL Inhibition and Glycolysis | Ovarian Cancer (A2780/DDP cells) | Inhibition of AXL with R428 increased the cytotoxicity of cisplatin by decreasing AXL-mediated glycolysis.[5][6] | Y. Zhao et al., Acta Pharmacol. Sin., 2021 |
| AXL Inhibition in Chemoresistant Xenografts | Ovarian Cancer | The AXL inhibitor BGB324 (bemcentinib) in combination with chemotherapy enhanced the prevention of tumor growth in chemoresistant patient-derived xenografts.[9][10] | K. M. M. Abegaz et al., Clin. Cancer Res., 2018 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and cisplatin in sensitive and resistant cell lines.
-
Cell Plating: Seed cisplatin-sensitive (e.g., A2780) and cisplatin-resistant (e.g., A2780/DDP) ovarian cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, cisplatin, or a combination of both for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] Cell viability is calculated as a percentage of the untreated control.
Western Blot for AXL Degradation
This protocol is used to confirm the degradation of the AXL protein following treatment with this compound.
-
Cell Treatment: Plate cisplatin-resistant cells and treat with various concentrations of this compound for different time points (e.g., 24, 48 hours).[8]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against AXL. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
In Vivo Xenograft Model
This protocol evaluates the in vivo efficacy of this compound in a cisplatin-resistant tumor model.
-
Tumor Implantation: Subcutaneously inject cisplatin-resistant human cancer cells into the flank of immunodeficient mice.[11]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, cisplatin, this compound, combination).
-
Treatment Administration: Administer the respective treatments according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Caption: AXL signaling pathway contributing to cisplatin resistance.
References
- 1. Axl molecular targeting counteracts aggressiveness but not platinum-resistance of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABL regulation by AXL promotes cisplatin resistance in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABL regulation by AXL promotes cisplatin resistance in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing wound healing and overcoming cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC Axl Degrader 1
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of novel chemical entities like PROTAC Axl Degrader 1 is of paramount importance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this potent and selective AXL protein degrader, ensuring laboratory safety and environmental compliance.
Chemical and Safety Data Overview
| Parameter | Information | Source |
| Chemical Nature | A potent and selective PROTAC Axl degrader.[1][2][3] | MedChemExpress |
| Known Hazards | Based on similar PROTACs, may cause skin and serious eye irritation.[4] | MedChemExpress Safety Data Sheet for PROTAC BRD9 Degrader-1 |
| Handling Precautions | Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area or with appropriate exhaust ventilation.[4] | MedChemExpress Safety Data Sheet for PROTAC BRD9 Degrader-1 |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, and a suitable respirator are recommended.[4] | MedChemExpress Safety Data Sheet for PROTAC BRD9 Degrader-1 |
| Spill Response | Absorb spills with inert, non-combustible material (e.g., sand, diatomite). Decontaminate surfaces with alcohol.[4] | MedChemExpress Safety Data Sheet for PROTAC BRD9 Degrader-1 |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound, including pure compound (solid), solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Designated Waste Container:
-
Establish a clearly labeled, dedicated hazardous waste container for all this compound waste.
-
The container should be made of a material compatible with the solvents used to dissolve the compound (e.g., glass or polyethylene).
-
The label should include: "Hazardous Waste," "this compound," and the primary solvent(s) (e.g., DMSO, ethanol).
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect unused or expired solid this compound in its original vial or a securely sealed container. Place this container into the designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including experimental leftovers and rinsing solutions, in a dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Labware: Dispose of all single-use labware that has come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) in a designated solid waste container lined with a durable plastic bag.[5] This is considered biomedical or chemical waste, depending on institutional guidelines. Sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container.[5][6]
-
Step 2: Decontamination of Reusable Labware
-
Initial Rinse:
-
Rinse contaminated reusable glassware and equipment (e.g., flasks, stir bars) with a suitable solvent that will solubilize the this compound (e.g., DMSO, ethanol, or acetone).
-
Collect this initial rinse solvent as hazardous liquid waste.
-
-
Secondary Wash:
-
Wash the rinsed labware with an appropriate laboratory detergent and water.
-
A final rinse with deionized water is recommended.
-
Step 3: Packaging and Labeling for Disposal
-
Secure Packaging:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Do not overfill containers; a general guideline is to fill to no more than 80% capacity.
-
-
Accurate Labeling:
-
All waste containers must be accurately labeled with their contents.
-
Follow your institution's specific guidelines for hazardous waste labeling, which typically includes the full chemical name, concentration, and associated hazards.
-
Step 4: Storage and Final Disposal
-
Temporary Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible chemicals.
-
Follow any specific storage temperature recommendations if applicable. For instance, stock solutions of similar PROTACs are often stored at -20°C or -80°C.[2][7][8]
-
-
Institutional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Disposal will likely be through high-temperature incineration by a licensed hazardous waste management company.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy PROTAC Axl Degrader 2 [smolecule.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mcgill.ca [mcgill.ca]
- 6. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the Frontier of Targeted Protein Degradation: A Safety and Handling Guide for PROTAC Axl Degrader 1
For researchers, scientists, and drug development professionals at the forefront of cancer therapy, this document provides essential safety, handling, and disposal protocols for PROTAC Axl Degrader 1. As a novel therapeutic modality, understanding the precise operational procedures for this potent and selective Axl receptor degrader is paramount for ensuring laboratory safety and experimental integrity.
PROTAC (Proteolysis Targeting Chimera) technology represents a paradigm shift in pharmacology, moving beyond inhibition to induce the selective degradation of target proteins. This compound leverages the cell's own ubiquitin-proteasome system to eliminate the Axl receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance.[1] This guide offers a comprehensive overview of the necessary precautions and procedures to handle this compound effectively and safely.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on the safety profiles of similar PROTAC molecules and general principles of handling potent research compounds is recommended. The following guidelines are based on SDS information for other PROTACs, such as PROTAC ERRα Degrader-1 and PROTAC CDK9 Degrader-1.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A laboratory coat is required. For procedures with a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working with the solid compound and there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Ensure easy access to an eyewash station and a safety shower.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Operational Plan: From Receipt to Experiment
A systematic workflow is crucial for the safe and effective use of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
-
Chemical Waste: The compound in its solid form, as well as any unused solutions, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Decontamination: Non-disposable glassware and equipment should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or acetone) to remove any residual compound. The rinsate should be collected and disposed of as chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related PROTAC Axl Degrader 2.
| Parameter | This compound | PROTAC Axl Degrader 2 | Reference |
| IC₅₀ (Axl Degradation) | 0.92 µM | 1.61 µM | [4][5] |
| Anti-proliferative IC₅₀ (MDA-MB-231 cells, 72h) | 10.34 µM | 6.23 µM | [4][5] |
| Anti-proliferative IC₅₀ (4T1 cells, 72h) | 5.53 µM | 2.06 µM | [4][5] |
| Oral Bioavailability (in rats) | 4.93% | 7.80% | [4][5] |
| Systemic Toxicity (in vivo) | No systemic toxicity observed at 25 mg/kg (i.p.) | No systemic toxicity observed at 25 mg/kg (i.p.) | [4][5] |
Mechanism of Action and Axl Signaling Pathway
This compound functions by hijacking the body's natural protein disposal system. This bifunctional molecule simultaneously binds to the Axl receptor tyrosine kinase and an E3 ubiquitin ligase. This proximity facilitates the tagging of Axl with ubiquitin, marking it for degradation by the proteasome.[1][6]
The Axl signaling pathway, when activated by its ligand Gas6, plays a crucial role in cell survival, proliferation, migration, and invasion.[7][8] By degrading the Axl receptor, this compound effectively shuts down these pro-tumorigenic signals.
By adhering to these safety and handling protocols, researchers can confidently and safely advance the study of this compound, contributing to the development of next-generation cancer therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
